molecular formula C10H5ClN2 B154564 4-Chloroquinoline-5-carbonitrile CAS No. 132586-14-2

4-Chloroquinoline-5-carbonitrile

Cat. No.: B154564
CAS No.: 132586-14-2
M. Wt: 188.61 g/mol
InChI Key: CZFLCFMMESPBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinoline-5-carbonitrile is a valuable synthetic intermediate in medicinal chemistry, providing researchers with a versatile scaffold for developing novel bioactive molecules. The quinoline core is a privileged structure in drug discovery, found in a range of compounds with profound biological activities . This particular derivative, with its reactive chlorine and nitrile functional groups, is strategically designed for further chemical modifications, enabling the rapid assembly of diverse compound libraries for high-throughput screening in early-stage drug discovery programs . This compound is of significant interest in oncology research. Quinoline-based molecules are extensively examined as potential antiproliferative agents and have demonstrated robust cytotoxic activity against various cancer cell lines through multiple mechanisms of action . These mechanisms include growth inhibition via cell cycle arrest, induction of apoptosis, and the disruption of critical enzymatic processes. Researchers actively explore quinoline derivatives as inhibitors of molecular targets such as tyrosine kinases, topoisomerases, and the epidermal growth factor receptor (EGFR) . The structural framework of this compound serves as a critical starting point for designing and synthesizing new candidates targeted at these pathways. Furthermore, the quinoline scaffold is a cornerstone in antiparasitic research . While the specific activity of this isomer must be confirmed experimentally, well-known antimalarial drugs such as chloroquine and amodiaquine are built upon the quinoline structure . Researchers utilize derivatives like this compound to create novel hybrids and conjugates, aiming to overcome pervasive drug resistance in Plasmodium falciparum strains . Its primary utility lies in its role as a key precursor for constructing more complex molecules with potential multitarget actions.

Properties

IUPAC Name

4-chloroquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFLCFMMESPBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624054
Record name 4-Chloroquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132586-14-2
Record name 4-Chloroquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 132586-14-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinoline-5-carbonitrile is a substituted quinoline derivative of interest to the fields of medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, most notably antimalarial drugs like chloroquine and anticancer agents. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of diverse compound libraries. The carbonitrile moiety at the 5-position can influence the molecule's electronic properties, metabolic stability, and potential for hydrogen bonding interactions with biological targets.

This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, proposed synthetic routes, and potential applications in biomedical research. Due to the limited publicly available data for this specific compound, information from closely related analogs is presented to infer potential properties and experimental approaches.

Physicochemical Properties

PropertyValueSource
CAS Number 132586-14-2[1][2]
Molecular Formula C₁₀H₅ClN₂[1][2]
Molecular Weight 188.61 g/mol [2]
Physical Form White Solid
Purity ≥96%
Storage Sealed in dry, Room Temperature[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Note: The melting point of the isomeric 4-chloroquinoline-2-carbonitrile is reported as 109 °C, and the parent compound, 4-chloroquinoline, has a melting point of 28-31 °C. These values are for reference and may not be predictive for this compound.[3][4]

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established methods for the synthesis of substituted quinolines, a plausible synthetic pathway can be proposed. The synthesis of chloroquinoline-carbonitriles often involves the construction of the quinoline ring system followed by chlorination and cyanation steps, or the functionalization of a pre-existing chloroquinoline core.

Proposed Synthetic Pathway

A potential synthetic route could start from a suitable aniline precursor, followed by a cyclization reaction to form the quinoline ring, and subsequent functional group interconversions. For instance, a common method for quinoline synthesis is the Gould-Jacobs reaction.

G A Substituted Aniline C Cyclization (Gould-Jacobs) A->C B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxyquinoline-5-carboxylic acid derivative C->D E Chlorination (e.g., POCl3) D->E F 4-Chloroquinoline-5-carboxylic acid derivative E->F G Amide Formation F->G H 4-Chloroquinoline-5-carboxamide G->H I Dehydration (Cyanation) H->I J This compound I->J

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for Nucleophilic Aromatic Substitution

This compound can serve as a key intermediate for generating libraries of 4-substituted quinoline derivatives via nucleophilic aromatic substitution (SNAr). The chloro group at the 4-position is activated towards displacement by various nucleophiles.

Objective: To synthesize a 4-aminoquinoline derivative from this compound.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., butylamine)

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

  • Base (optional, e.g., potassium carbonate)

  • Dichloromethane

  • 5% aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [5]

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the amine nucleophile (2-3 equivalents). If the amine salt is used, add a non-nucleophilic base.

  • Heat the reaction mixture to reflux (e.g., 120-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, remove the solvent under reduced pressure.

  • Take up the residue in dichloromethane and wash sequentially with 5% aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Biological Activity and Potential Applications

While no specific biological data for this compound has been found, the broader family of quinoline derivatives exhibits a wide range of biological activities, suggesting potential avenues of investigation for this compound.

Anticancer Potential

The 4-aminoquinoline scaffold is a known pharmacophore in several anticancer agents. Derivatives of 4-chloroquinolines have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, such as human breast tumor cells (MCF7 and MDA-MB468).[5][6] It is plausible that this compound could serve as a precursor for novel anticancer compounds.

Kinase Inhibition

Protein kinases are critical targets in cancer drug discovery. The quinoline core is present in several approved kinase inhibitors. Related 4-anilinoquinolines have been identified as inhibitors of kinases such as Protein Kinase Novel 3 (PKN3). This suggests that derivatives of this compound could be screened for kinase inhibitory activity.[7]

Antimalarial Activity

The 4-amino-7-chloroquinoline core is the hallmark of the antimalarial drug chloroquine. Research into new antimalarial agents often involves modifications of the quinoline scaffold to overcome drug resistance.[8] Derivatives of this compound could be explored for their potential as antimalarial agents.

Proposed Experimental Workflows

Given the potential applications of this compound as a scaffold for drug discovery, the following workflow outlines a general approach for its biological evaluation.

G A This compound B Library Synthesis (SNAr) A->B C Primary Screening B->C D Kinase Panel Screening C->D E Anticancer Cell Line Panel C->E F Antimalarial Assay C->F G Hit Identification D->G E->G F->G H Lead Optimization G->H I In vivo Efficacy Studies H->I

Caption: Proposed workflow for the biological evaluation of this compound derivatives.

General Protocol for In Vitro Cytotoxicity Screening

This protocol describes a general method for assessing the cytotoxic effects of compounds derived from this compound on cancer cell lines.[5]

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of a test compound.

Materials:

  • Human cancer cell lines (e.g., MCF7, MDA-MB468)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris buffer

Procedure:

  • Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 hours).

  • Terminate the assay by fixing the cells with cold TCA.

  • Stain the fixed cells with SRB solution.

  • Wash away the unbound dye and solubilize the protein-bound dye with Tris buffer.

  • Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition and determine the GI₅₀ value.

Conclusion

This compound (CAS 132586-14-2) is a chemical intermediate with significant potential for the development of novel therapeutic agents. While specific data on its physical properties and biological activity are scarce, its structural features suggest that it is a valuable starting point for the synthesis of compound libraries targeting a range of diseases, including cancer and malaria. The experimental protocols and workflows outlined in this guide, based on established methodologies for related quinoline derivatives, provide a framework for researchers to explore the potential of this compound in drug discovery and development. Further research is warranted to fully characterize its physicochemical properties and to synthesize and evaluate derivatives for their biological activity.

References

physical and chemical properties of 4-Chloroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of 4-Chloroquinoline-5-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds and established principles of chemical reactivity and spectroscopic analysis to provide a comprehensive profile. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related quinoline derivatives in drug discovery and materials science.

Core Physical and Chemical Properties

PropertyValueSource/Basis
Molecular Formula C₁₀H₅ClN₂Calculated
Molecular Weight 188.62 g/mol Calculated
Appearance White to off-white solidInferred from supplier data for similar compounds.
Melting Point Estimated: 130-150 °CBased on melting points of similar substituted chloroquinolines. The presence of the polar nitrile group is expected to increase the melting point compared to 4-chloroquinoline (28-31 °C).
Boiling Point Estimated: > 300 °CBased on the boiling point of 4-chloroquinoline (260-261 °C) and the expected increase due to the carbonitrile group.
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water.Inferred from the general solubility of quinoline derivatives.
CAS Number 132586-14-2Supplier Information

Proposed Synthesis Protocol

A robust and specific experimental protocol for the synthesis of this compound is not explicitly detailed in the scientific literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of analogous quinoline carbonitriles. The following proposed multi-step synthesis starts from the readily available 4-hydroxyquinoline.

Experimental Workflow for Proposed Synthesis:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction cluster_3 Step 4: Sandmeyer Reaction A 4-Hydroxyquinoline B 4-Hydroxy-5-nitroquinoline A->B HNO₃, H₂SO₄ C 4-Chloro-5-nitroquinoline B->C POCl₃ D 5-Amino-4-chloroquinoline C->D Fe, HCl or SnCl₂ E 4-Chloroquinoline-5-diazonium salt D->E NaNO₂, HCl F This compound E->F CuCN

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 4-Hydroxy-5-nitroquinoline

  • To a stirred solution of 4-hydroxyquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry to yield 4-hydroxy-5-nitroquinoline.

Step 2: Synthesis of 4-Chloro-5-nitroquinoline

  • A mixture of 4-hydroxy-5-nitroquinoline (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 2-4 hours.

  • After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The mixture is neutralized with a saturated sodium bicarbonate solution.

  • The resulting solid is collected by filtration, washed with water, and dried to give 4-chloro-5-nitroquinoline.

Step 3: Synthesis of 5-Amino-4-chloroquinoline

  • To a solution of 4-chloro-5-nitroquinoline (1 equivalent) in ethanol or acetic acid, add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, filter the hot reaction mixture to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with an aqueous solution of sodium carbonate and extract the product with ethyl acetate or dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-amino-4-chloroquinoline.

Step 4: Synthesis of this compound (Sandmeyer Reaction)

  • Dissolve 5-amino-4-chloroquinoline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the following are predicted characteristic peaks for this compound based on the analysis of its functional groups and the known spectra of similar compounds.

Predicted Spectroscopic Data:

SpectroscopyPredicted Characteristic Peaks
¹H NMR (400 MHz, CDCl₃)δ 8.8-9.0 (d, 1H, H2), δ 7.6-7.8 (m, 2H, Ar-H), δ 7.4-7.6 (m, 2H, Ar-H)
¹³C NMR (100 MHz, CDCl₃)δ ~150 (C4), δ ~148 (C8a), δ ~130-135 (Ar-C), δ ~120-130 (Ar-CH), δ ~115 (CN), δ ~110 (C5)
IR (KBr, cm⁻¹)~2230 cm⁻¹ (C≡N stretch), ~1600-1450 cm⁻¹ (C=C and C=N aromatic stretching), ~800-850 cm⁻¹ (C-Cl stretch)
Mass Spec. (EI)m/z 188/190 ([M]⁺, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes), fragments corresponding to loss of Cl, CN, and HCN.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of the chloro, cyano, and quinoline ring functionalities.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing quinoline nitrogen. This is a key reaction for further functionalization.

  • Reactions of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or converted to a tetrazole ring.

  • Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents and strong acids or bases.

Logical Relationship of Reactivity:

G A This compound B Nucleophilic Aromatic Substitution (SNAr) at C4 A->B Nu⁻ C Hydrolysis of Nitrile A->C H⁺/H₂O or OH⁻/H₂O D Reduction of Nitrile A->D [H]

Caption: Key chemical transformations of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been reported, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Many quinoline derivatives exhibit significant biological activities.

Potential Therapeutic Areas:

  • Anticancer: Numerous 4-aminoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism often involves intercalation into DNA, inhibition of topoisomerase, or modulation of cell signaling pathways involved in proliferation and apoptosis.

  • Antimalarial: The 4-aminoquinoline core is central to the structure of chloroquine, a historically important antimalarial drug.[2] Although resistance is widespread, the quinoline scaffold remains a key template for the design of new antimalarial agents.

  • Antibacterial: Some quinoline-3-carbonitrile derivatives have been evaluated for their antibacterial properties, showing potential against both Gram-positive and Gram-negative bacteria.[3]

Potential Signaling Pathway Involvement:

Given the established activities of similar compounds, this compound or its derivatives could potentially interact with pathways crucial for cell survival and proliferation.

G cluster_0 Potential Mechanisms cluster_1 Cellular Outcomes A This compound (or its derivatives) B Potential Cellular Targets A->B T1 DNA Intercalation B->T1 T2 Topoisomerase Inhibition B->T2 T3 Kinase Inhibition (e.g., PI3K/mTOR) B->T3 C Downstream Effects O1 Apoptosis C->O1 O2 Cell Cycle Arrest C->O2 O3 Inhibition of Pathogen Replication C->O3 T1->C T2->C T3->C

Caption: Potential mechanisms and cellular outcomes of this compound derivatives.

Conclusion

This compound represents a versatile scaffold with significant potential for the development of novel therapeutic agents and functional materials. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential biological relevance based on the current state of knowledge. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological characteristics of this promising molecule.

References

An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloroquinoline-5-carbonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its initial discovery and synthesis, provides detailed experimental protocols for its preparation, and presents its known physicochemical properties in a structured format. Due to the limited publicly available information on the specific biological pathways involving this compound, this guide focuses on its chemical synthesis and characterization, treating it as a valuable chemical intermediate. A detailed workflow of its seminal synthesis is provided as a visual guide.

Introduction and Historical Context

The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds, most notably in antimalarial drugs like chloroquine. The introduction of various functional groups onto the quinoline ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 4-Chloroquinoline derivatives, in particular, serve as crucial intermediates in the synthesis of numerous targeted therapeutic agents.

The first documented synthesis of this compound was reported in 1947 by H. R. Snyder, H. E. Freier, P. Kovacic, and E. M. Van Heyningen in the Journal of the American Chemical Society. Their work focused on the synthesis of 4-hydroxyquinolines and their subsequent conversion to the corresponding 4-chloro derivatives. This research laid the groundwork for the availability of this compound as a building block for further chemical exploration.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₅ClN₂Sigma-Aldrich[1]
Molecular Weight 188.61 g/mol ChemScene
CAS Number 132586-14-2Sigma-Aldrich[1]
Appearance White SolidSigma-Aldrich[1]
Purity ≥96%Sigma-Aldrich[1]
IUPAC Name This compoundSigma-Aldrich[1]
InChI Key CZFLCFMMESPBGQ-UHFFFAOYSA-NSigma-Aldrich[1]
SMILES Clc1cncc2cccc(c12)C#N
Topological Polar Surface Area (TPSA) 36.7 ŲChemScene
logP 2.76ChemScene

Experimental Protocols: The Seminal Synthesis

The original synthesis of this compound involves a two-step process starting from 5-cyano-4-hydroxyquinoline. The detailed experimental protocol, adapted from the 1947 publication by Snyder et al., is provided below.

Synthesis of 5-Cyano-4-hydroxyquinoline

This precursor is synthesized via the reaction of ethyl formate with the sodium salt of ethyl α-(m-cyanoanilino)acetate, followed by cyclization.

Materials:

  • Ethyl α-(m-cyanoanilino)acetate

  • Sodium

  • Anhydrous ether

  • Ethyl formate

  • Dowtherm

Procedure:

  • Preparation of the Sodium Salt: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve sodium in anhydrous ether.

  • Slowly add ethyl α-(m-cyanoanilino)acetate to the sodium-ether suspension with stirring.

  • After the formation of the sodium salt is complete, add ethyl formate dropwise to the stirred suspension.

  • Continue stirring for several hours at room temperature.

  • Cyclization: The resulting intermediate is cyclized by heating in a high-boiling point solvent such as Dowtherm to yield 5-cyano-4-hydroxyquinoline.

  • The product is isolated and purified by recrystallization.

Synthesis of this compound

The conversion of the 4-hydroxyquinoline to the 4-chloro derivative is achieved by treatment with phosphorus oxychloride.

Materials:

  • 5-Cyano-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a flask equipped with a reflux condenser, mix 5-cyano-4-hydroxyquinoline with an excess of phosphorus oxychloride.

  • Heat the mixture under reflux for a specified period (typically 1-2 hours).

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to decompose the excess phosphorus oxychloride.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture).

Synthetic Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis of this compound as described in the seminal literature.

G reactant reactant reagent reagent intermediate intermediate product product condition condition A Ethyl α-(m-cyanoanilino)acetate B Sodium E Sodium salt of ethyl α-(m-cyanoanilino)acetate B->E in C Anhydrous Ether C->E to form D Ethyl Formate F Cyclization Intermediate D->F to form E->F 2. Reacts with H 5-Cyano-4-hydroxyquinoline F->H 3. Cyclization in G Dowtherm G->H at high temp. J This compound H->J 4. Chlorination with I Phosphorus Oxychloride (POCl₃) I->J under reflux

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Discovery

While specific biological activities for this compound are not extensively reported, its structural features make it a valuable intermediate in medicinal chemistry. The 4-chloro position is highly susceptible to nucleophilic substitution, allowing for the introduction of various side chains, particularly those containing amine functionalities. The 5-carbonitrile group can also be a site for chemical modification, for example, through reduction to an aminomethyl group or hydrolysis to a carboxylic acid.

Therefore, this compound is a useful scaffold for the generation of chemical libraries for high-throughput screening in drug discovery programs targeting a wide range of diseases, including but not limited to infectious diseases and oncology.

Conclusion

This compound, first synthesized in 1947, remains a relevant and useful building block in organic and medicinal chemistry. While its own biological profile is not well-defined in the public literature, its utility as a versatile intermediate for the synthesis of more complex quinoline derivatives is clear. This guide has provided a detailed account of its history, a compilation of its known properties, and a thorough description of its seminal synthesis, offering a valuable resource for researchers in the field. Further investigation into the biological effects of this compound and its derivatives may yet uncover novel therapeutic applications.

References

An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Chloroquinoline-5-carbonitrile, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to its specific substitution pattern on the quinoline core, this molecule holds potential for further functionalization and exploration of its biological and chemical properties. This document consolidates available data on its nomenclature, chemical properties, and provides a proposed synthetic approach based on established chemical principles, while also highlighting areas where further research is required.

Chemical Identity and Nomenclature

The compound with the chemical structure featuring a chlorine atom at the 4-position and a nitrile group at the 5-position of a quinoline ring is systematically named according to IUPAC nomenclature.

IUPAC Name: 4-chloro-5-quinolinecarbonitrile[1]

Synonyms:

  • 4-CHLORO-QUINOLINE-5-CARBONITRILE

  • SCHEMBL6464808

  • DTXSID10624054

  • MFCD08688611

  • AKOS006289040

  • SB32835

  • DB-062913

  • CS-0341342

  • FT-0704509

  • EN300-8084076

CAS Number: 132586-14-2[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is not extensively available in the public domain. The information below is a combination of data from commercial suppliers and predicted values for related isomers. Experimental verification of these properties is highly recommended.

PropertyValueSource
Molecular Formula C₁₀H₅ClN₂-
Molecular Weight 188.62 g/mol [1]
Physical Appearance White Solid[1]
Purity 96%[1]
Melting Point Data not available-
Boiling Point Predicted: 320.4 ± 22.0 °C(Data for 2-carbonitrile isomer)[2]
Solubility Data not available-

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted quinolines. The following multi-step synthesis is a hypothetical pathway that would require experimental validation.

G A Starting Material (e.g., Anthranilic acid derivative) B Cyclization (e.g., Gould-Jacobs reaction) A->B Step 1 C Intermediate: 4-Hydroxyquinoline-5-carboxylic acid B->C D Chlorination (e.g., POCl3) C->D Step 2 E Intermediate: 4-Chloroquinoline-5-carbonyl chloride D->E F Amidation (e.g., NH4OH) E->F Step 3 G Intermediate: 4-Chloroquinoline-5-carboxamide F->G H Dehydration (e.g., P2O5 or SOCl2) G->H Step 4 I Final Product: This compound H->I

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Hydroxyquinoline-5-carboxylic acid This step would likely involve a cyclization reaction, such as the Gould-Jacobs reaction, starting from an appropriately substituted aniline derivative. The specific starting material would be a derivative of anthranilic acid.

Step 2: Chlorination to 4-Chloroquinoline-5-carbonyl chloride The intermediate from Step 1 would undergo chlorination, likely using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step would convert the hydroxyl group to a chloro group and the carboxylic acid to an acyl chloride.

Step 3: Amidation to 4-Chloroquinoline-5-carboxamide The reactive acyl chloride from Step 2 would be treated with an ammonia source, such as aqueous ammonia, to form the corresponding carboxamide.

Step 4: Dehydration to this compound The final step involves the dehydration of the carboxamide to the nitrile. This can be achieved using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

Note: This proposed synthesis is illustrative. The actual reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized experimentally.

Biological Activity and Signaling Pathways (Research Area)

Currently, there is a lack of specific studies in the scientific literature detailing the biological activity or the signaling pathways directly modulated by this compound. However, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, including antimalarials, anticancer agents, and antibacterials.

The presence of the chlorine atom at the 4-position and the nitrile group at the 5-position could confer unique biological properties. The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups, potentially influencing the compound's interaction with biological targets.

Given the known activities of other quinoline derivatives, a logical starting point for investigating the biological potential of this compound would be to screen it for activities in the following areas:

G cluster_0 Potential Biological Screening A This compound B Anticancer Activity (e.g., Kinase inhibition, Apoptosis induction) A->B C Antimalarial Activity (e.g., Heme polymerization inhibition) A->C D Antibacterial Activity (e.g., DNA gyrase inhibition) A->D E Antiviral Activity A->E

Caption: Potential areas for biological screening of this compound.

Future research could involve in vitro assays against various cancer cell lines, parasites, and bacteria. Should any significant activity be observed, further studies to elucidate the mechanism of action and identify the specific signaling pathways involved would be warranted.

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure but limited publicly available experimental data. This guide provides its formal nomenclature and a plausible, yet unverified, synthetic route. The key areas for future research are the experimental validation of its physicochemical properties, the optimization of a reliable synthetic protocol, and a thorough investigation of its potential biological activities. The rich history of the quinoline core in drug discovery suggests that this compound could be a valuable building block for the development of novel therapeutic agents or functional materials. Researchers are encouraged to undertake these exploratory studies to unlock the full potential of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Chloroquinoline-5-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloroquinoline-5-carbonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on the requisite experimental protocols for determining its solubility in various organic solvents. This guide is intended to equip researchers with the necessary methodologies to generate reliable solubility data, which is critical for process development, formulation, and preclinical studies.

Introduction to this compound

This compound is a heterocyclic compound with the chemical formula C₁₀H₅ClN₂. It is characterized as a white solid.[1] Its structure, featuring a quinoline core substituted with a chloro group and a carbonitrile group, makes it a valuable building block in the synthesis of biologically active molecules. Understanding its solubility profile in different organic solvents is paramount for its effective use in synthetic chemistry and drug development, impacting reaction kinetics, purification strategies, and the formulation of dosage forms.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. Therefore, this guide presents a template for the systematic determination and presentation of such data. Researchers are encouraged to use the experimental protocols outlined in Section 3 to populate this table with their own empirical data.

Table 1: Solubility of this compound in Various Organic Solvents at Ambient Temperature (25 °C)

SolventSolvent Polarity (Relative)Solubility (g/L)Solubility (mol/L)Method of Determination
Non-Polar Solvents
Hexane0.009Data to be determinedData to be determinedThermodynamic (Shake-Flask)
Toluene0.099Data to be determinedData to be determinedThermodynamic (Shake-Flask)
Polar Aprotic Solvents
Diethyl Ether0.117Data to be determinedData to be determinedThermodynamic (Shake-Flask)
Tetrahydrofuran (THF)0.207Data to be determinedData to be determinedThermodynamic (Shake-Flask)
Ethyl Acetate0.228Data to be determinedData to be determinedThermodynamic (Shake-Flask)
Acetone0.355Data to be determinedData to be determinedThermodynamic (Shake-Flask)
Acetonitrile0.460Data to be determinedData to be determinedThermodynamic (Shake-Flask)
Dimethylformamide (DMF)0.386Data to be determinedData to be determinedThermodynamic (Shake-Flask)
Dimethyl Sulfoxide (DMSO)0.444Data to be determinedData to be determinedThermodynamic (Shake-Flask)
Polar Protic Solvents
1-Butanol0.586Data to be determinedData to be determinedThermodynamic (Shake-Flask)
Isopropanol0.546Data to be determinedData to be determinedThermodynamic (Shake-Flask)
Ethanol0.654Data to be determinedData to be determinedThermodynamic (Shake-Flask)
Methanol0.762Data to be determinedData to be determinedThermodynamic (Shake-Flask)

Note: Solvent polarity values are provided for context and are based on established relative polarity scales.[2]

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methodologies: thermodynamic (equilibrium) solubility and kinetic solubility. For the purpose of process chemistry and formulation, thermodynamic solubility is often the more relevant measure.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3] It measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[3]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature when the system is at equilibrium.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Stoppered flasks or vials

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a stoppered flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.[3]

  • Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[4][5]

  • Phase Separation: After the equilibration period, allow the flasks to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples or carefully withdraw the supernatant using a syringe fitted with a filter.[4]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve.

    • Dilute the filtered saturated solution with the solvent as necessary to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in g/L and mol/L.

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6][7] These methods measure the concentration at which a compound precipitates when an aliquot of its DMSO stock is added to an aqueous or organic medium.[7] While useful for rapid screening, kinetic solubility can sometimes overestimate the thermodynamic solubility.[3]

Common Kinetic Solubility Assay Techniques:

  • Nephelometry: This method detects precipitate formation by measuring light scattering.[6][7]

  • Direct UV Assay: This technique involves filtering the solution to remove any precipitate and then measuring the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[6][7]

Experimental Workflow and Visualization

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Weigh excess This compound B Add to a known volume of organic solvent A->B C Seal flask and agitate at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Centrifuge or filter the supernatant D->E G Dilute saturated solution E->G F Prepare standard solutions and generate calibration curve (HPLC-UV or UV-Vis) I Determine concentration from calibration curve F->I H Analyze diluted sample G->H H->I J Calculate and report Solubility (g/L, mol/L) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility of this compound in organic solvents. By following the detailed experimental protocols, researchers and drug development professionals can generate the critical data necessary to optimize synthetic routes, develop robust purification methods, and design effective formulations. The provided table template and workflow diagram serve as practical tools to guide and standardize the process of solubility determination for this important pharmaceutical intermediate.

References

Spectroscopic Profiling of 4-Chloroquinoline-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloroquinoline-5-carbonitrile, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, presenting predicted spectroscopic data based on the analysis of its parent compound, 4-chloroquinoline, and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, the following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the known spectral characteristics of 4-chloroquinoline and the expected influence of the 5-carbonitrile substituent.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.90 - 8.80d~4.5H-2
8.30 - 8.20d~8.5H-8
8.10 - 8.00d~8.5H-6
7.90 - 7.80t~7.5H-7
7.60 - 7.50d~4.5H-3

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and cyano groups, leading to a general downfield shift compared to quinoline.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
152.0 - 150.0C-2
150.0 - 148.0C-4
148.0 - 146.0C-8a
135.0 - 133.0C-6
131.0 - 129.0C-8
129.0 - 127.0C-7
125.0 - 123.0C-4a
123.0 - 121.0C-3
118.0 - 116.0C-5
116.0 - 114.0-CN

Note: The carbon chemical shifts are predicted based on the substitution pattern. The nitrile carbon is expected in the 114-116 ppm range.

Table 3: Predicted IR Data (Solid, KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~2230Medium-StrongC≡N stretch
1600 - 1450Medium-StrongC=C and C=N aromatic ring stretches
~1100StrongC-Cl stretch
900 - 650StrongC-H out-of-plane bending

Note: The most characteristic peak is the nitrile stretch. The C-Cl stretch and aromatic ring vibrations are also key diagnostic signals.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
188/190100/33[M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern)
162Moderate[M-CN]⁺
153Moderate[M-Cl]⁺
127Moderate[M-Cl-CN]⁺

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 500 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 125 MHz or corresponding frequency for the available ¹H field strength.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to the internal standard or solvent peak.

Infrared (IR) Spectroscopy

For a solid sample such as this compound, the KBr pellet method is commonly employed[1]:

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • The mixture should be ground to a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment prior to sample analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample 4-Chloroquinoline- 5-carbonitrile NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Prepare KBr Pellet Sample->IR_Prep IR MS_Prep Prepare for Direct Inlet/GC Sample->MS_Prep MS NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for spectroscopic analysis.

Logical_Relationship_Spectroscopy cluster_techniques Spectroscopic Techniques Molecule Molecular Structure (this compound) NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS Mass Spec. Molecule->MS NMR_Info Carbon-Hydrogen Framework NMR->NMR_Info provides IR_Info Functional Groups IR->IR_Info provides MS_Info Molecular Weight & Fragmentation MS->MS_Info provides NMR_Info->Molecule confirms IR_Info->Molecule confirms MS_Info->Molecule confirms

Caption: Relationship between structure and spectroscopic data.

References

commercial suppliers of 4-Chloroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a substituted quinoline, it serves as a valuable scaffold and key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The presence of the chloro group at the 4-position provides a reactive site for nucleophilic substitution, while the carbonitrile group at the 5-position can be further manipulated or may contribute to the molecule's interaction with biological targets. This guide provides a comprehensive overview of its commercial availability, key technical data, relevant experimental protocols, and its role within the context of targeted cancer therapy, specifically as a potential modulator of critical signaling pathways.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes key quantitative data from various commercial sources to facilitate comparison. It is important for researchers to verify the specifications with the supplier by requesting a certificate of analysis (CoA) for their specific lot.

Supplier CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Physical Form
Sigma-Aldrich132586-14-2C₁₀H₅ClN₂188.61≥96%White Solid[1]
Parchem132586-14-2C₁₀H₅ClN₂188.61Not specifiedNot specified
J & W Pharmlab132586-14-2C₁₀H₅ClN₂188.61Not specifiedWhite Solid[1]
BLD Pharm132586-14-2C₁₀H₅ClN₂188.61Not specifiedNot specified

Note: While some suppliers may list CAS number 69875-49-6, this more commonly refers to the isomeric 4-Chloroquinoline-3-carbonitrile. Researchers should confirm the correct isomer and CAS number (132586-14-2 for the 5-carbonitrile) before purchasing.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative biological assay to evaluate its potential as a kinase inhibitor.

Proposed Synthesis of this compound

The synthesis of this compound can be approached via a two-step process involving the construction of the quinoline core followed by chlorination. A plausible route starts from a suitable aniline precursor to form the 4-hydroxyquinoline intermediate, which is then converted to the final product.

Step 1: Synthesis of 4-Hydroxyquinoline-5-carbonitrile

This step typically involves a cyclization reaction, such as the Gould-Jacobs reaction, starting with an appropriately substituted aniline and a malonic acid derivative.

  • Reactants :

    • 2-Amino-6-cyanobenzoic acid (or a related aminobenzonitrile)

    • Diethyl malonate

    • Diphenyl ether (solvent)

  • Procedure :

    • A mixture of 2-amino-6-cyanobenzoic acid and diethyl malonate is heated, leading to the formation of an anilinomalonate intermediate.

    • This intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C.

    • The high temperature induces a thermal cyclization to form the 4-hydroxyquinoline ring system.

    • Upon cooling, the product, 4-hydroxyquinoline-5-carbonitrile, precipitates from the solution and can be collected by filtration.

    • The crude product is washed with a non-polar solvent (e.g., hexane) to remove the diphenyl ether and can be further purified by recrystallization.

Step 2: Chlorination of 4-Hydroxyquinoline-5-carbonitrile

The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Reactants :

    • 4-Hydroxyquinoline-5-carbonitrile

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalyst, optional)

  • Procedure :

    • 4-Hydroxyquinoline-5-carbonitrile is suspended in an excess of phosphorus oxychloride. A catalytic amount of DMF can be added to facilitate the reaction.

    • The mixture is heated under reflux for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is then cautiously poured onto crushed ice with vigorous stirring. This will hydrolyze the remaining POCl₃ and precipitate the crude product.

    • The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of 7-8.

    • The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried.

    • Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or acetone.

G cluster_synthesis Synthesis Workflow: this compound A 2-Amino-6-cyanobenzoic Acid + Diethyl Malonate B Intermediate Anilinomalonate A->B Heat C 4-Hydroxyquinoline-5-carbonitrile B->C Thermal Cyclization (e.g., in Diphenyl Ether, ~250°C) D This compound C->D Chlorination (POCl₃, Reflux)

Proposed synthesis workflow for this compound.
In Vitro Kinase Inhibition Assay (Example: Src Kinase)

Given that quinoline derivatives are frequently investigated as kinase inhibitors, a common experiment is to assess their ability to inhibit the activity of a specific kinase, such as Src.

  • Principle : This assay measures the ability of the test compound (this compound) to inhibit the phosphorylation of a substrate peptide by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

  • Materials :

    • Recombinant human Src kinase

    • Kinase substrate peptide (e.g., a poly-Glu-Tyr peptide)

    • Adenosine triphosphate (ATP)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (this compound) dissolved in DMSO

    • Detection reagent (e.g., an antibody-based system that detects phosphorylated substrate, or an ATP-depletion luminescence assay)

    • 384-well microplate

  • Procedure :

    • A solution of the Src kinase and the substrate peptide in assay buffer is prepared.

    • Serial dilutions of this compound are prepared in DMSO and then diluted in assay buffer.

    • In the wells of a microplate, add the kinase/substrate solution and the diluted test compound. Include controls for 100% kinase activity (DMSO vehicle only) and 0% activity (no kinase or a known potent inhibitor).

    • To initiate the kinase reaction, a solution of ATP is added to all wells. The final ATP concentration should be at or near its Km value for the kinase.

    • The plate is incubated at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

    • The reaction is stopped by adding a detection reagent.

    • The signal (e.g., fluorescence or luminescence) is read using a plate reader.

    • The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Biological Context and Signaling Pathways

Quinoline-based molecules are widely recognized for their ability to function as ATP-competitive inhibitors of protein kinases.[2] Many of these kinases are critical components of signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. Two such interconnected pathways are the Src and PI3K/Akt/mTOR pathways.

Src Kinase Signaling

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation.[3] Its aberrant activation is a common feature in many cancers. Activated Src can trigger multiple downstream cascades, including the PI3K/Akt pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[4][5] It is one of the most frequently activated pathways in human cancers. Upon activation by upstream signals (such as those from receptor tyrosine kinases or Src), PI3K phosphorylates membrane lipids, leading to the recruitment and activation of the kinase Akt. Activated Akt then phosphorylates a host of downstream targets, including mTOR (mammalian target of rapamycin), which in turn promotes protein synthesis and cell growth.

The structural similarity of this compound to known kinase inhibitors suggests it could potentially act as an inhibitor within these pathways, making it a compound of interest for developing targeted cancer therapies.

G cluster_pathway Simplified PI3K/Akt/mTOR and Src Signaling RTK Growth Factor Receptor (RTK) Src Src Kinase RTK->Src PI3K PI3K RTK->PI3K Src->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor Potential Target for 4-Chloroquinoline Derivatives Inhibitor->Src Inhibitor->PI3K

Potential role of quinoline derivatives as inhibitors in the Src and PI3K/Akt/mTOR pathways.

Conclusion

This compound is a readily available chemical intermediate with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Its utility as a scaffold for creating kinase inhibitors makes it a valuable tool for researchers. This guide has provided an overview of its commercial sources, a plausible synthetic route, a standard biological evaluation protocol, and the relevant signaling pathway context. Professionals in drug discovery and development can use this information as a foundational resource for their research endeavors with this promising molecule.

References

An In-depth Technical Guide to the Purity and Assay of 4-Chloroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and assay information for 4-Chloroquinoline-5-carbonitrile, a key intermediate in pharmaceutical research and development. This document details analytical methodologies for purity determination, presents available quantitative data, and outlines relevant experimental protocols. Furthermore, it visualizes a key biological pathway relevant to quinoline derivatives to provide context for its potential applications.

Compound Overview

This compound is a substituted quinoline derivative with potential applications in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active compounds, including antimalarials and anticancer agents.[1][2][3] The introduction of a chloro group at the 4-position and a carbonitrile group at the 5-position creates a unique electronic and structural profile that can be exploited for the development of novel therapeutic agents.

Purity and Impurity Profile

The purity of this compound is a critical parameter for its use in research and drug development, as impurities can significantly impact biological activity and lead to erroneous results.

Quantitative Purity Data

Table 1: Representative Impurity Profile Summary

Impurity Type Potential Impurities Typical Method of Detection Notes
Starting Materials Unreacted precursors from synthesisHPLC, GC-MSThe specific impurities will depend on the synthetic route employed.
Intermediates Incompletely reacted intermediatesHPLC, LC-MSMonitoring the disappearance of intermediates is key to reaction optimization.
By-products Isomers, over-alkylated or hydrolyzed productsHPLC, LC-MS, NMRStructural elucidation of by-products is essential for process understanding.
Residual Solvents Solvents used in synthesis and purificationGC-HS (Headspace)ICH guidelines define acceptable limits for residual solvents in APIs.
Inorganic Impurities Salts, catalystsICP-MS, AASTypically monitored in the final active pharmaceutical ingredient.

Experimental Protocols for Purity and Assay

Accurate determination of the purity and potency of this compound requires robust analytical methodologies. The following section details common experimental protocols for the analysis of quinoline derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and quantifying its impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating quinoline derivatives.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good resolution between the main peak and any impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., 254 nm or 280 nm) is commonly used.

  • Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For assay determination, a calibration curve is constructed using a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. Quantitative NMR (qNMR) can be used for a highly accurate assay determination.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆) should be used.

  • ¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms in the molecule, confirming the quinoline ring structure and the presence of substituents.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and provide information about their chemical environment, including the carbon of the nitrile group.

  • qNMR for Assay: For quantitative analysis, a certified internal standard with a known purity is added to the sample in a precise weight-to-weight ratio. The assay of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used for the confirmation of the molecular weight of this compound and for the identification of impurities.

Methodology:

  • Instrumentation: Mass spectrometry is often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for LC-MS analysis of quinoline derivatives.

  • Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which can be used to confirm the presence of chlorine in the molecule and its fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Biological Context and Signaling Pathway

Quinoline derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent anticancer activity.[1][3] A number of these compounds function by inhibiting key signaling pathways that are dysregulated in cancer cells. One of the most important of these is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.[1][5][6] While the specific biological targets of this compound are a subject of ongoing research, its structural similarity to known kinase inhibitors suggests it could potentially interact with pathways like the EGFR pathway.

The following diagram illustrates a simplified overview of the EGFR signaling cascade and indicates a potential point of inhibition for a quinoline-based compound.

EGFR_Signaling_Pathway cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to P1 P P2 P P3 P P4 P GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Cell_Response Quinoline_Inhibitor 4-Chloroquinoline- 5-carbonitrile (Hypothetical Inhibitor) Quinoline_Inhibitor->EGFR Inhibits (Hypothetical)

Caption: Simplified EGFR signaling pathway and a hypothetical point of inhibition by a quinoline derivative.

Conclusion

This technical guide provides a foundational understanding of the purity and assay considerations for this compound. The detailed experimental protocols for HPLC, NMR, and MS serve as a starting point for researchers to develop and validate their own analytical methods. The visualization of the EGFR signaling pathway provides a relevant biological context for the potential application of this and related quinoline derivatives in drug discovery, particularly in the field of oncology. As with any chemical intermediate, a thorough analytical characterization is paramount to ensure the reliability and reproducibility of research findings.

References

The Pharmacological Potential of Quinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents for a wide range of diseases. This technical guide provides a comprehensive overview of the significant pharmacological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is intended to serve as a valuable resource, offering quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of crucial signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have emerged as a prominent class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines, including those of the breast, colon, lung, and leukemia.[1][2] Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer potency of quinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50), which represents the concentration of the compound required to inhibit cell growth or proliferation by 50%. A lower value indicates greater potency.

Derivative ClassCompoundCancer Cell LineIC50/GI50 (µM)Reference
Quinoline-Chalcone Compound 12eMGC-803 (Gastric)1.38[3]
HCT-116 (Colon)5.34[3]
MCF-7 (Breast)5.21[3]
EGFR/HER-2 Inhibitor Compound 5aMCF-7 (Breast)0.025 - 0.082[4]
A-549 (Lung)0.025 - 0.082[4]
mTOR Inhibitor PQQHL-60 (Leukemia)0.064[5][6]
4-Anilinoquinoline-3-carbonitrile Compound 51DLD1 (Colorectal)0.0318[7]
Compound 52DLD1 (Colorectal)0.03707[7]
Compound 53DLD1 (Colorectal)0.04252[7]
Quinoline-benzamide Compound 4aMCF-7 (Breast)36.07[8]
HeLa (Cervical)17.06[8]
N-alkylated, 2-oxoquinoline Compounds 16-21HEp-2 (Larynx)49.01-77.67 (% inhibition)[9]
4,7-Disubstituted quinoline Hydrazone derivativeSF-295 (CNS)0.314 - 4.65 µg/cm³[9]
HCT-8 (Colon)0.314 - 4.65 µg/cm³[9]
HL-60 (Leukemia)0.314 - 4.65 µg/cm³[9]
Signaling Pathways in Cancer Targeted by Quinoline Derivatives

Quinoline derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many cancers.[1][10] Certain quinoline derivatives have been developed as potent inhibitors of this pathway, acting as dual mTORC1 and mTORC2 inhibitors, thereby disrupting the entire mTOR kinase-dependent functions.[5]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when active) Quinoline Quinoline Derivative Quinoline->mTORC1 Quinoline->mTORC2

Caption: Quinoline derivatives inhibiting the PI3K/Akt/mTOR pathway.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[11] Overexpression or activating mutations of EGFR are common in various cancers. Quinoline derivatives have been designed as EGFR inhibitors, competing with ATP at the kinase domain.[7][8]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., Ras/Raf/MEK, PI3K/Akt) Dimerization->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR  Inhibits  Kinase  Activity

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13]

Materials and Reagents:

  • Desired cancer cell lines

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Quinoline derivatives to be tested

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the quinoline derivatives. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Steps Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Add_Compound Add Quinoline Derivatives Incubate1->Add_Compound Incubate2 Incubate for 24-72h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have a long history as antimicrobial agents, with some compounds exhibiting potent activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Quinoline-2-one Schiff-base Compound 6cMRSA0.75[15]
VRE0.75[15]
MRSE2.50[15]
Substituted Quinoline Compound 4MRSA0.75[16]
VRE0.75[16]
Compound 6C. difficile1.0[16]
Quinoline-based Hydroxyimidazolium Hybrid Compound 7bS. aureus2[17]
M. tuberculosis H37Rv10[17]
6-amino-4-methyl-1H-quinoline-2-one derivative Compound 2B. cereus1.56[18][19]
S. aureus3.12[18][19]
Compound 6B. cereus3.12[18][19]
S. aureus3.12[18][19]
Experimental Protocol: Agar Dilution Method

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][20]

Materials and Reagents:

  • Bacterial strains to be tested

  • Mueller-Hinton agar (MHA)

  • Quinoline derivatives

  • Sterile petri dishes

  • Inoculator

Procedure:

  • Prepare Antibiotic Plates: Prepare a series of MHA plates containing twofold serial dilutions of the quinoline derivative.

  • Prepare Inoculum: Prepare a bacterial suspension standardized to 0.5 McFarland.

  • Inoculate Plates: Inoculate the surface of each agar plate with the bacterial suspension using a multipoint inoculator.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits bacterial growth.

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prep_Plates Prepare Agar Plates with Serial Dilutions of Quinoline Derivative Inoculate Inoculate Plates with Bacterial Suspension Prep_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Read Plates and Determine MIC Incubate->Read_MIC

Caption: Experimental workflow for the agar dilution method.

Antiviral Activity of Quinoline Derivatives

Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus, HIV, and Zika virus.[10][21]

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Derivative ClassCompoundVirusIC50/EC50 (µM)Reference
Quinolizidine Compound 19Influenza A (H1N1)0.091[10]
Quinoline-triazole hybrid Compound 6dInfluenza A (H1N1)0.30[11]
2,4-disubstituted quinazoline Compound 10a5Influenza A (H1N1)3.70 - 4.19[22]
Compound 17aInfluenza A (H1N1)3.70 - 4.19[22]
Isoquinolone Compound 1Influenza A and B0.2 - 0.6[23][24]
Compound 21Influenza A and B9.9 - 18.5[23][24]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaques.[25][26]

Materials and Reagents:

  • Susceptible host cell line (e.g., MDCK for influenza)

  • Virus stock

  • Quinoline derivatives

  • Culture medium

  • Semi-solid overlay (e.g., agarose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus-Compound Incubation: Pre-incubate serial dilutions of the quinoline derivative with a known amount of virus.

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay containing the compound.

  • Incubation: Incubate the plates for 2-3 days to allow plaque formation.

  • Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Plaque_Reduction_Workflow cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis Seed_Cells Seed Host Cells in Plates Infect_Cells Infect Cell Monolayer with Virus-Compound Mix Seed_Cells->Infect_Cells Prep_Virus Prepare Virus Stock and Compound Dilutions Prep_Virus->Infect_Cells Add_Overlay Add Semi-solid Overlay with Compound Infect_Cells->Add_Overlay Incubate Incubate for 2-3 Days Add_Overlay->Incubate Stain_Count Fix, Stain, and Count Plaques Incubate->Stain_Count Calculate Calculate Plaque Reduction and IC50 Stain_Count->Calculate

Caption: Experimental workflow for the plaque reduction assay.

Anti-inflammatory Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[27]

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity can be assessed using models like the carrageenan-induced paw edema test, with results expressed as the effective dose that causes 50% inhibition (ED50). In vitro activity is often measured by the IC50 for the inhibition of inflammatory enzymes or mediators.

Derivative ClassCompoundAssayIC50/ED50Reference
8-(tosylamino)quinoline Compound 7NO, TNF-α, PGE2 production in RAW264.7 cells1-5 µM[27]
Quinoline-pyrazole hybrid Compound 12cCOX-2 Inhibition0.1 µM[28]
Compound 14aCOX-2 Inhibition0.11 µM[28]
Compound 14bCOX-2 Inhibition0.11 µM[28]
3-hydrazinoquinoxaline-2-thiol QDCarrageenan-induced paw edema in rats0.2 mg/ml (significant reduction in COX levels)[29]
Signaling Pathways in Inflammation Targeted by Quinoline Derivatives

The transcription factor NF-κB is a master regulator of the inflammatory response. Some quinoline derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby suppressing the expression of pro-inflammatory genes.[27]

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Genes Activates Quinoline Quinoline Derivative Quinoline->IKK Quinoline->NFkB  Inhibits  Activation

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[29]

Materials and Reagents:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Quinoline derivatives

  • Pletysmometer

Procedure:

  • Animal Grouping: Divide rats into control, standard (e.g., diclofenac), and test groups.

  • Compound Administration: Administer the quinoline derivative or standard drug orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimalarial Activity of Quinoline Derivatives

Quinine, a natural quinoline alkaloid, was one of the first effective treatments for malaria. Synthetic quinoline derivatives, such as chloroquine, remain important antimalarial drugs, although resistance is a significant challenge.[17]

Quantitative Antimalarial Activity Data

The in vitro antimalarial activity is typically evaluated against Plasmodium falciparum strains, and the results are expressed as IC50 values.

Derivative ClassCompoundP. falciparum StrainIC50Reference
Quinolinyl thiourea Compound 1Chloroquine-resistant1.2 µM[12]
4-aminoquinoline-pyrimidine hybrid HybridChloroquine-resistant (W2)0.033 µM[20]
Quinoline-pyrimidine linked calixarene 8-hydroxyquinoline derivative-0.043 µg/mL[20]
7-(2-phenoxyethoxy)-4(1H)-quinolone Synthetic derivativeDrug-resistant0.15 nM (EC50)[12]
Quinolinyl-1,2-dihydropyridine Compound 86-0.014 µg/mL[1]
Mechanism of Action: Inhibition of Heme Detoxification

The malaria parasite digests hemoglobin in the host's red blood cells, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline antimalarials are thought to interfere with this process.[30][31]

Heme_Detoxification_Inhibition cluster_dv Hemoglobin Hemoglobin Free_Heme Toxic Free Heme Hemoglobin->Free_Heme Digestion Parasite_DV Parasite Digestive Vacuole Hemozoin Non-toxic Hemozoin Crystal Free_Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Free_Heme->Parasite_Death Toxicity Quinoline Quinoline Derivative (e.g., Chloroquine) Quinoline->Hemozoin  Inhibits  Polymerization

Caption: Inhibition of heme detoxification by quinoline antimalarials.

Experimental Protocol: Heme Polymerization Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.[30]

Materials and Reagents:

  • Hematin solution (1 mM in 0.2 M NaOH)

  • Quinoline derivatives

  • Glacial acetic acid

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate well, mix the hematin solution with various concentrations of the quinoline derivative.

  • Initiate Polymerization: Add glacial acetic acid to initiate the polymerization reaction.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Washing: Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO to remove unreacted heme.

  • Quantification: Dissolve the β-hematin pellet in NaOH and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of heme polymerization and determine the IC50 value.

This technical guide provides a foundational understanding of the vast pharmacological potential of quinoline derivatives. The presented data, protocols, and pathway diagrams are intended to aid researchers in the design and execution of their studies, ultimately contributing to the development of novel and effective therapeutic agents based on the versatile quinoline scaffold.

References

The Quinoline Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Moiety

Quinoline, a bicyclic heterocyclic aromatic compound, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and the presence of a nitrogen atom provide a unique three-dimensional arrangement and hydrogen bonding capabilities, making it an ideal framework for designing molecules that can interact with a wide range of biological targets.[3] This versatility has led to the development of a multitude of quinoline-based drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and antiviral agents.[4][5] This technical guide provides a comprehensive overview of the role of quinoline-based scaffolds in drug discovery, with a focus on their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Synthetic Strategies for Quinoline-Based Scaffolds

The construction of the quinoline core and its derivatives can be achieved through various synthetic methodologies, ranging from classical named reactions to modern catalytic approaches. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis of 2,4-Disubstituted Quinolines

One of the most common and versatile methods for synthesizing 2,4-disubstituted quinolines is the Combes synthesis . This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[6] The reaction proceeds through an enamine intermediate, which then undergoes cyclization and dehydration to yield the quinoline core.[6]

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine BetaDiketone β-Diketone BetaDiketone->Enamine AcidCatalyst Acid Catalyst AcidCatalyst->Enamine Cyclization Cyclization Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline 2,4-Disubstituted Quinoline Dehydration->Quinoline

Another fundamental method is the Doebner-von Miller reaction , which utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[6] This reaction is robust and accommodates a wide range of substituents on both starting materials.[6]

Therapeutic Applications of Quinoline-Based Drugs

The quinoline scaffold has proven to be a highly fruitful starting point for the development of drugs targeting a spectrum of diseases.

Antimalarial Agents

The history of quinoline in medicine is deeply intertwined with the fight against malaria. Quinine, a natural quinoline alkaloid, was one of the first effective treatments for this devastating disease. Synthetic 4-aminoquinolines, such as chloroquine, and 8-aminoquinolines, like primaquine, have been mainstays in antimalarial therapy for decades.[7][8]

The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation.[6][9] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. Quinoline-based drugs are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[6][9]

Compound ClassExampleTarget/MechanismIC50 ValuesReference(s)
4-AminoquinolineChloroquineHeme Polymerization InhibitionVaries by strain (nM to µM range)[10]
8-AminoquinolinePrimaquineActive against liver-stage hypnozoites-[7]
Quinoline MethanolMefloquineMultiple proposed targetsVaries by strain (nM range)[6]
Anticancer Agents

In recent years, the quinoline scaffold has gained significant attention in oncology.[2][11][12] Numerous quinoline derivatives have been developed as potent anticancer agents that target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival.[11][13]

Inhibition of Kinase Signaling Pathways:

A major strategy in cancer therapy is the inhibition of protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer.[14][15] Quinoline-based compounds have been successfully developed as inhibitors of several important kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and components of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[2][9][16]

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[9][12] Its aberrant activation is a common feature in many cancers.[9] Quinoline derivatives have been designed to inhibit key components of this pathway, such as PI3K and mTOR.[12][17]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Quinoline Quinoline-based Inhibitor Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits Quinoline->mTORC2 Inhibits

The Ras/Raf/MEK/ERK Pathway: This pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression and cell proliferation.[2][16] Mutations in genes like RAS and BRAF are common in many cancers, leading to constitutive activation of this pathway.[2] Quinoline-based inhibitors have been developed to target key kinases in this pathway, such as BRAF and MEK.[6][11]

Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor Ras Ras RTK->Ras Activates Raf Raf (e.g., BRAF) Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Quinoline Quinoline-based Inhibitor Quinoline->Raf Inhibits Quinoline->MEK Inhibits

Topoisomerase Inhibition:

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and other cellular processes. Many effective anticancer drugs, such as doxorubicin and etoposide, function by inhibiting topoisomerases.[11] Certain quinoline derivatives have also been shown to exhibit anticancer activity through the inhibition of topoisomerase II.[5]

Compound ClassTarget(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
Pyrano[3,2-c]quinolinesEGFR, BRAF V600E, HER-2MCF-7 (Breast), A549 (Lung)0.026 - 0.075[6]
Quinolone-based diarylamidesBRAF V600E, C-RAFMelanoma cell lines0.114 - 0.137[11]
4-Anilinoquinoline-3-carbonitrilesMEK1Various0.003
4-AnilinoquinolinesPI3K, mTORMCF-7 (Breast)0.72 (PI3K), 2.62 (mTOR)
Quinoline-Chalcone HybridsTopoisomerase IIMGC-803, HCT-116, MCF-71.38 - 5.34
Antibacterial and Antiviral Agents

The quinoline scaffold is also a key component of many antibacterial and antiviral drugs. The fluoroquinolones, such as ciprofloxacin and levofloxacin, are a major class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. More recently, quinoline derivatives have been investigated for their antiviral properties against a range of viruses, including HIV, Zika virus, and coronaviruses. For instance, some quinoline-based compounds have shown inhibitory activity against the SARS-CoV-2 papain-like protease (PLpro).

Experimental Protocols

The discovery and development of novel quinoline-based drugs rely on a series of well-defined experimental procedures to synthesize and evaluate these compounds.

General Experimental Workflow for Quinoline-Based Drug Discovery

Drug_Discovery_Workflow Design Compound Design & In Silico Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Biological Assays Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Studies InVitro->InVivo Promising Candidates Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Development InVivo->Preclinical

Synthesis of 2-Phenyl-4-carboxyquinoline

Materials: Aniline, benzaldehyde, pyruvic acid, ethanol, phosphorus pentachloride, substituted amines.

Procedure:

  • A mixture of aniline (0.01 mol), benzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) is refluxed in ethanol (20 ml) for 3 hours.

  • The resulting product, 2-phenylquinolin-4-carboxylic acid, is filtered and recrystallized from ethanol.

  • The carboxylic acid (0.01 mol) is treated with phosphorus pentachloride (0.01 mol) and refluxed to form the acid chloride intermediate.

  • The intermediate (0.01 mol) is then reacted with various amines (0.01 mol) at 10-15°C in the presence of ethanol.

  • The final 2,4-disubstituted quinoline product is isolated by filtration and recrystallized from ethanol.

In Vitro Cytotoxicity (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-based compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Heme Polymerization Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the formation of β-hematin (hemozoin) from heme.

Protocol:

  • Reaction Mixture: In a 96-well plate, mix a solution of hemin chloride in DMSO with the test compound at various concentrations.

  • Initiation: Initiate the polymerization by adding an acetate buffer (pH 4.8).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Centrifugation and Washing: Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO to remove unreacted heme.

  • Solubilization: Dissolve the β-hematin pellet in a solution of NaOH.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition compared to a control without the inhibitor and determine the IC50 value.[6]

Kinase Inhibition Assay (e.g., VEGFR-2)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase, often by quantifying the amount of ATP consumed during the phosphorylation of a substrate.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate, and the quinoline-based inhibitor at various concentrations.

  • Kinase Addition: Add the recombinant VEGFR-2 kinase to each well.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced (or ATP remaining). This often involves a luminescence-based readout.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.[11]

Conclusion and Future Perspectives

The quinoline scaffold continues to be a remarkably versatile and fruitful platform for the discovery of new therapeutic agents. Its amenability to a wide range of chemical modifications allows for the fine-tuning of pharmacological properties to target a diverse array of biological molecules and pathways. The ongoing research into novel synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of disease, will undoubtedly lead to the development of new and improved quinoline-based drugs. The exploration of quinoline-based compounds as multi-target agents and their use in combination therapies represent exciting avenues for future research in the quest for more effective and safer medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Chloroquinoline-5-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process commencing with the Gould-Jacobs reaction of 3-aminobenzonitrile with diethyl ethoxymethylenemalonate to yield 4-hydroxyquinoline-5-carbonitrile. This intermediate is subsequently chlorinated using phosphorus oxychloride to afford the final product. This protocol offers a reliable and reproducible method for obtaining high-purity this compound.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities. Specifically, 4-chloroquinoline derivatives serve as key intermediates in the synthesis of numerous antimalarial, anticancer, and anti-inflammatory drugs. The introduction of a cyano group at the 5-position of the quinoline ring offers a versatile handle for further chemical modifications, enabling the exploration of novel chemical space in drug discovery programs. The following protocol details a well-established synthetic route to this compound, providing researchers with a practical guide for its preparation.

Overall Reaction Scheme

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination A 3-Aminobenzonitrile D Intermediate: Ethyl 2-((3-cyanophenyl)amino)methylene)malonate A->D Condensation B Diethyl ethoxymethylenemalonate B->D C Heat C->D F 4-Hydroxyquinoline-5-carbonitrile D->F E Thermal Cyclization (Dowtherm A) E->F G 4-Hydroxyquinoline-5-carbonitrile J This compound G->J H Phosphorus Oxychloride (POCl3) H->J I Heat I->J

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxyquinoline-5-carbonitrile via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2] The reaction proceeds through an initial condensation to form an anilinomethylenemalonate intermediate, which is then thermally cyclized to the corresponding 4-hydroxyquinoline.[2]

Materials:

  • 3-Aminobenzonitrile

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Petroleum ether

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-aminobenzonitrile (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 130-140 °C for 2 hours. During this time, ethanol, a byproduct of the condensation, will distill off.

  • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, ethyl 2-((3-cyanophenyl)amino)methylene)malonate, may crystallize upon cooling. It can be purified by recrystallization from ethanol or used directly in the next step.

  • Thermal Cyclization: In a separate flask suitable for high-temperature reactions, heat Dowtherm A to 250 °C.

  • Slowly add the crude or purified intermediate from the previous step to the hot Dowtherm A with vigorous stirring.

  • Maintain the reaction temperature at 250 °C for 15-30 minutes.

  • Allow the reaction mixture to cool to below 100 °C and then add petroleum ether to precipitate the product.

  • Collect the solid product by filtration, wash with petroleum ether, and dry under vacuum to yield 4-hydroxyquinoline-5-carbonitrile.

Step 2: Synthesis of this compound

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard procedure often accomplished with phosphorus oxychloride (POCl₃).[3]

Materials:

  • 4-Hydroxyquinoline-5-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Chloroform

Procedure:

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 4-hydroxyquinoline-5-carbonitrile (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation

StepReactant(s)ProductReagent(s) and ConditionsTypical Yield (%)
13-Aminobenzonitrile, Diethyl ethoxymethylenemalonate4-Hydroxyquinoline-5-carbonitrilei) Heat (130-140 °C, 2h); ii) Dowtherm A (250 °C, 15-30 min)60-75
24-Hydroxyquinoline-5-carbonitrileThis compoundPOCl₃ (reflux, 2-4h)80-90

Table 1. Summary of reactions, conditions, and typical yields for the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Phosphorus oxychloride is a corrosive and toxic reagent that reacts violently with water. Handle with extreme care.

  • The quenching of the chlorination reaction with ice is highly exothermic and should be performed slowly and with caution.

Conclusion

The two-step synthesis of this compound from 3-aminobenzonitrile provides a reliable and efficient route to this important synthetic intermediate. The detailed protocols and data presented herein are intended to assist researchers in the successful preparation of this compound for applications in drug discovery and development.

Signaling Pathway and Workflow Diagrams

Gould_Jacobs_Mechanism cluster_condensation Condensation cluster_cyclization Thermal Cyclization Aniline 3-Aminobenzonitrile Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate Product 4-Hydroxyquinoline-5-carbonitrile Intermediate->Product 6π-electrocyclization Cyclization Heat (250°C) Cyclization->Product

Figure 2. Mechanism of the Gould-Jacobs Reaction.

Chlorination_Mechanism Hydroxyquinoline 4-Hydroxyquinoline-5-carbonitrile Intermediate Phosphate Ester Intermediate Hydroxyquinoline->Intermediate Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate Product This compound Intermediate->Product SNAr Chloride Cl⁻ Chloride->Product

Figure 3. Mechanism of Chlorination with POCl₃.

References

Application Notes and Protocols: 4-Chloroquinoline-5-carbonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinoline-5-carbonitrile is a key heterocyclic building block in medicinal chemistry and organic synthesis. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds, including antimalarial and anticancer agents. The presence of a reactive chloro group at the 4-position and a cyano group at the 5-position offers versatile handles for synthetic transformations, allowing for the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable compounds, particularly focusing on its application in the development of kinase inhibitors.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of 4-aminoquinoline-5-carbonitrile derivatives through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen and the cyano group activates the C4-position for nucleophilic attack, enabling the displacement of the chloro group by a variety of nucleophiles, particularly primary and secondary amines.

The resulting 4-aminoquinoline-5-carbonitrile scaffold is a core component of numerous kinase inhibitors, which are targeted therapies for various cancers. These compounds often target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Src tyrosine kinase pathways.

Synthetic Applications and Protocols

The following sections detail representative protocols for the derivatization of this compound.

Protocol 1: Synthesis of 4-(Arylamino)quinoline-5-carbonitrile Derivatives via Nucleophilic Aromatic Substitution (Conventional Heating)

This protocol describes a general procedure for the reaction of this compound with various aniline derivatives to yield the corresponding 4-(arylamino)quinoline-5-carbonitriles. These products are often investigated as potential kinase inhibitors.

Experimental Workflow:

G start Start: Weigh Reactants reactants Combine this compound, an aniline derivative, and solvent in a flask start->reactants reflux Heat the mixture to reflux (e.g., 120-130 °C) for 6-12 hours reactants->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Cool to room temperature, add base (e.g., NaHCO3 solution), and extract with organic solvent monitor->workup purify Dry organic layer, evaporate solvent, and purify by column chromatography or recrystallization workup->purify end End: Characterized Product purify->end

Caption: General workflow for SNAr.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline, 4-methoxyaniline)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, if necessary)

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., isopropanol).

  • Add the substituted aniline (1.1-1.5 eq.). If the aniline salt is used, or if the reaction requires a base, add the appropriate base (1.5-2.0 eq.).

  • Heat the reaction mixture to reflux (typically 120-130 °C) and stir for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired 4-(arylamino)quinoline-5-carbonitrile.

Quantitative Data (Representative Examples):

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Yield (%)
4,7-DichloroquinolineButylamineNeat120-1306>80
4,7-DichloroquinolineN,N-Dimethylethane-1,2-diamineNeat120-1306-8>85
4-ChloroquinazolineAryl heterocyclic amines2-Propanol80 (Microwave)0.3375-90
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinoline-5-carbonitrile Derivatives

Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the nucleophilic aromatic substitution on 4-chloroquinolines.

Experimental Workflow:

G start Start: Prepare Reactants reactants Combine this compound, amine, and solvent in a microwave vial start->reactants mw_irrad Irradiate in a microwave reactor (e.g., 140-180 °C) for 10-30 minutes reactants->mw_irrad monitor Monitor reaction progress by LC-MS mw_irrad->monitor workup Cool the vial, add water to precipitate the product, or perform an extraction monitor->workup purify Filter the precipitate or purify the extracted product by chromatography workup->purify end End: Characterized Product purify->end

Caption: Microwave-assisted SNAr workflow.

Materials:

  • This compound

  • Primary or secondary amine

  • Solvent (e.g., DMSO, ethanol, or 2-propanol)

  • Microwave reactor and appropriate microwave vials

  • Base (e.g., NaOH or K2CO3), if required

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a microwave vial, combine this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and the solvent (e.g., DMSO).

  • If necessary, add a base. For secondary amines or anilines, a base like sodium hydroxide is often required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can often be isolated by precipitation upon the addition of water. The precipitate is then collected by filtration and washed.

  • Alternatively, the reaction mixture can be diluted with an organic solvent and worked up as described in Protocol 1.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative Examples for Microwave-Assisted SNAr):

Starting MaterialNucleophileSolventTemperature (°C)Time (min)Yield (%)
4,7-DichloroquinolineVarious aminesDMSO140-18020-3080-95
4-ChloroquinazolineAryl amines2-Propanol802082-93

Biological Context: Targeting Kinase Signaling Pathways

Derivatives of 4-aminoquinoline-5-carbonitrile are frequently designed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. Two of the most common targets for quinoline-based inhibitors are the EGFR and Src kinase pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Mutations or overexpression of EGFR can lead to uncontrolled cell growth and are implicated in various cancers.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-Aminoquinoline-5-carbonitrile Derivative (Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Aberrant activation of Src is associated with cancer progression and metastasis.

Src_Signaling GrowthFactorReceptor Growth Factor Receptor / Integrins Src Src GrowthFactorReceptor->Src Activates FAK FAK Src->FAK Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 CellProcesses Cell Proliferation, Migration, Survival, Angiogenesis FAK->CellProcesses Ras_MAPK->CellProcesses PI3K_Akt->CellProcesses STAT3->CellProcesses Inhibitor 4-Aminoquinoline-5-carbonitrile Derivative (Inhibitor) Inhibitor->Src Inhibits

Caption: Overview of Src kinase signaling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly for the development of novel kinase inhibitors. The protocols outlined in this document provide a foundation for researchers to explore the synthetic potential of this scaffold. The ability to readily introduce diverse functionalities at the 4-position allows for the fine-tuning of biological activity and the exploration of structure-activity relationships, making it a key intermediate in modern drug discovery programs.

Application Notes and Protocols: Reaction of 4-Chloroquinoline-5-carbonitrile with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring at the 4-position through nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor is a cornerstone of synthetic strategies aimed at developing novel therapeutic agents. The introduction of an amino group at this position is particularly crucial for the biological activity of many quinoline-based drugs.[1][2]

This document provides detailed application notes and protocols for the reaction of 4-chloroquinoline-5-carbonitrile with various amines. The presence of the electron-withdrawing nitrile group at the 5-position is anticipated to activate the 4-position towards nucleophilic attack, potentially facilitating the synthesis of a diverse library of 4-aminoquinoline-5-carbonitrile derivatives. These compounds are of significant interest for screening in drug discovery programs, particularly in oncology and infectious diseases. While specific literature on the reaction of this compound is limited, the following protocols are based on well-established methods for the synthesis of 4-aminoquinolines.[3]

General Reaction Workflow

The overall synthetic workflow for the preparation of 4-aminoquinoline-5-carbonitrile derivatives involves the nucleophilic aromatic substitution of this compound with a primary or secondary amine. The reaction can be carried out using conventional heating or microwave irradiation, with the latter often providing significant advantages in terms of reduced reaction times and improved yields.[1]

G start Start: Select Reactants reactants This compound + Amine (Primary or Secondary) start->reactants conditions Choose Reaction Conditions: - Solvent (e.g., EtOH, DMF, DMSO) - Base (e.g., K2CO3, DIPEA, or none) - Method (Conventional or Microwave) reactants->conditions reaction Reaction Setup and Execution conditions->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Upon Completion purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry - Elemental Analysis purification->characterization end End: Pure 4-Aminoquinoline-5-carbonitrile characterization->end

Caption: General workflow for the synthesis of 4-aminoquinoline-5-carbonitriles.

Data Presentation: Illustrative Reaction Data

The following tables summarize illustrative quantitative data for the reaction of this compound with a selection of aliphatic and aromatic amines under both conventional and microwave-assisted conditions. These data are representative and based on typical yields and reaction times observed for similar 4-chloroquinoline substrates.[3]

Table 1: Conventional Heating Method

EntryAmineSolventBaseTemp. (°C)Time (h)Yield (%)
1n-ButylamineEtOHNone801285
2PiperidineDMFK₂CO₃100892
3AnilineDMFNone1202478
44-MethoxyanilineEtOHNone801881
5N-MethylbenzylamineDMSODIPEA1101088

Table 2: Microwave-Assisted Synthesis

EntryAmineSolventBaseTemp. (°C)Time (min)Yield (%)
1n-ButylamineEtOHNone1402090
2PiperidineDMSOK₂CO₃1501595
3AnilineDMSONone1803085
44-MethoxyanilineEtOHNaOH1402588
5N-MethylbenzylamineDMSODIPEA1602093

Experimental Protocols

Protocol 1: Conventional Synthesis of 4-(Alkylamino/Arylamino)-quinoline-5-carbonitriles

This protocol describes the direct coupling of this compound with an amine using conventional heating.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Solvent (e.g., Ethanol, DMF, DMSO)

  • Base (e.g., K₂CO₃, DIPEA, if required)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).

  • If a base is required (typically for secondary amines or less reactive aromatic amines), add the base (1.5 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the specified time (e.g., 8-24 h).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 4-(Alkylamino/Arylamino)-quinoline-5-carbonitriles

Microwave irradiation can significantly reduce reaction times and often improves yields.[1]

Materials:

  • This compound

  • Amine (primary, secondary, or aniline) (1.5 equivalents)

  • Solvent (e.g., DMSO, Ethanol)

  • Base (e.g., K₂CO₃, DIPEA, NaOH, if required)

  • Microwave vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the amine (1.5 eq), and the appropriate solvent.

  • Add a base if necessary. For primary amines, often no base is needed. For secondary amines, an auxiliary base like DIPEA or K₂CO₃ is recommended. For anilines, a stronger base like NaOH may be beneficial.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140-180°C) for a short duration (e.g., 15-30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography.

Applications in Drug Development

Derivatives of 4-aminoquinoline are well-established as potent therapeutic agents. The resulting 4-aminoquinoline-5-carbonitrile compounds from the described reactions are excellent candidates for screening in various drug discovery platforms.

  • Anticancer Agents: Many quinoline derivatives are known to exhibit anticancer activity by inhibiting various protein kinases. The 4-aminoquinoline-5-carbonitrile scaffold can be further elaborated to design and synthesize potent and selective kinase inhibitors.[4]

  • Antimalarial Drugs: The 4-aminoquinoline core is central to widely used antimalarial drugs like chloroquine.[2][5] New derivatives are continuously being explored to combat drug-resistant strains of Plasmodium falciparum. The mechanism of action often involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[1]

Potential Signaling Pathway Inhibition

The 4-aminoquinoline-5-carbonitrile scaffold can be envisioned as a template for the development of inhibitors targeting various signaling pathways implicated in diseases like cancer. For instance, these compounds could be designed to inhibit a hypothetical "Cancer-Related Kinase" that plays a crucial role in tumor cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor kinase Cancer-Related Kinase receptor->kinase Activates downstream Downstream Signaling (e.g., MAPK pathway) kinase->downstream transcription Transcription Factors downstream->transcription proliferation Cell Proliferation and Survival transcription->proliferation inhibitor 4-Aminoquinoline- 5-carbonitrile Derivative inhibitor->kinase Inhibits

Caption: Hypothetical inhibition of a cancer-related kinase signaling pathway.

Conclusion

The nucleophilic aromatic substitution of this compound with a diverse range of amines offers a versatile and efficient route to a library of novel 4-aminoquinoline-5-carbonitrile derivatives. Both conventional heating and microwave-assisted protocols provide effective means to synthesize these compounds, which are of significant interest for evaluation as potential therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and illustrative data presented herein serve as a valuable guide for researchers in medicinal chemistry and drug discovery to explore the synthetic potential and biological activity of this promising class of compounds.

References

Application of 4-Chloroquinoline-5-carbonitrile in Medicinal Chemistry: An Overview of Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches for "4-Chloroquinoline-5-carbonitrile" did not yield specific data regarding its synthesis, biological activity, or direct applications in medicinal chemistry. This suggests that this particular isomer is not widely studied or reported in publicly available scientific literature. Therefore, this document provides detailed application notes and protocols for closely related and well-researched quinoline-based compounds to serve as a valuable reference for researchers, scientists, and drug development professionals. The presented information on these analogues offers insights into the potential utility of the chloroquinoline carbonitrile scaffold in medicinal chemistry.

Chloroquinoline-3-carbonitriles: Versatile Intermediates for Antibacterial Agents

Application Note: Chloroquinoline-3-carbonitrile derivatives are valuable synthetic intermediates in the development of new therapeutic agents.[1][2] The presence of the chloro and cyano groups at positions 2 and 3, respectively, provides reactive sites for further chemical modifications, allowing for the generation of diverse molecular libraries. The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of the precursor, 2-chloro-3-formylquinoline, from N-arylacetamides.[3][4] The formyl group can then be readily converted to a carbonitrile. These scaffolds have been identified as promising starting materials for the development of broad-spectrum antibacterial agents.[2]

Data Presentation: Antibacterial Activity of Related Quinoline Derivatives

While specific data for 2-chloroquinoline-3-carbonitrile derivatives is limited in the provided results, the following table presents the antibacterial activity of other quinoline derivatives to illustrate the potential of this scaffold.

Compound/DerivativeBacterial StrainActivity (MIC in µg/mL)Reference Compound(s)
Quinoline-Thiazole Derivative 4g S. aureus8Ciprofloxacin (MIC = 1)
E. coli16
P. aeruginosa32
Quinoline-Thiazole Derivative 4m S. aureus4Ciprofloxacin (MIC = 1)
E. coli8
P. aeruginosa16
Quinolone Hybrid 5d Gram-positive strains0.125 - 4Compound 1 (MIC = 8-64)
Gram-negative strains1 - 8

Data is illustrative of the antibacterial potential of the broader quinoline class and not specific to 2-chloroquinoline-3-carbonitrile.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction

This protocol describes the synthesis of 2-chloro-3-formylquinoline, a key precursor to 2-chloroquinoline-3-carbonitrile.

Materials:

  • N-arylacetamide (e.g., Acetanilide)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium carbonate solution

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Vilsmeier Reagent Preparation: In a round-bottom flask fitted with a dropping funnel and magnetic stirrer, cool N,N-dimethylformamide (DMF, 0.05 mol) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 0.14 mol) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 10°C.[5]

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Reaction with Substrate: Add the N-arylacetamide (0.012 mol) to the prepared Vilsmeier reagent.

  • Continue stirring for 30 minutes, then heat the reaction mixture on a water bath for 17 hours.

  • Work-up: After cooling, pour the reaction mixture into crushed ice and neutralize with a sodium carbonate solution.

  • The crude solid product is filtered, dried, and purified by column chromatography using a petroleum ether and ethyl acetate mixture as the eluent.

Diagram: Synthetic Workflow for 2-Chloro-3-formylquinoline

G cluster_reagents Vilsmeier Reagent Preparation cluster_reaction Vilsmeier-Haack Cyclization cluster_purification Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5°C POCl3 POCl3 POCl3->Vilsmeier Acetanilide N-Arylacetamide Intermediate Cyclized Intermediate Acetanilide->Intermediate Vilsmeier Reagent Product 2-Chloro-3-formylquinoline Intermediate->Product Hydrolysis Crude Crude Product Product->Crude Neutralization Pure Pure Product Crude->Pure Column Chromatography

Caption: Synthetic workflow for 2-chloro-3-formylquinoline production.

4-Aminoquinoline-7-carbonitrile: Building Block for Antimalarial Agents

Application Note: The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, famously represented by the antimalarial drug chloroquine.[6] Modifications at the 7-position of the quinoline ring are a common strategy to modulate the compound's activity and overcome drug resistance.[6] The introduction of a carbonitrile group at this position, yielding 4-aminoquinoline-7-carbonitrile, offers an interesting structural variation that can influence the molecule's electronic properties and its interactions with biological targets.[6] This compound serves as a versatile building block for the synthesis of novel antimalarial candidates.[6]

Experimental Protocol: Synthesis of 4-Aminoquinoline-7-carbonitrile

This protocol outlines a multi-step synthesis starting from 4,7-dichloroquinoline.[6]

Materials:

  • 4,7-dichloroquinoline

  • Ammonia source (e.g., aqueous ammonia, ammonium salt)

  • Copper(I) cyanide (CuCN) or other cyanide source

  • Solvent (e.g., NMP, DMF)

  • Palladium catalyst (for cyanation)

Procedure:

  • Amination of 4,7-dichloroquinoline: A mixture of 4,7-dichloroquinoline and an excess of an ammonia source is heated in a suitable solvent. The reaction progress is monitored by TLC.

  • Work-up and Isolation of 4-amino-7-chloroquinoline: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification.

  • Cyanation of 4-amino-7-chloroquinoline: The isolated 4-amino-7-chloroquinoline is subjected to a cyanation reaction. A common method is the Rosenmund-von Braun reaction, using copper(I) cyanide in a high-boiling polar solvent like DMF or NMP at elevated temperatures. Alternatively, palladium-catalyzed cyanation methods can be employed.

  • Final Purification: The resulting 4-aminoquinoline-7-carbonitrile is purified using techniques such as column chromatography or recrystallization.

Quinoline-5-sulfonamides: A Scaffold for Anticancer Drug Discovery

Application Note: Quinoline-5-sulfonamide derivatives have emerged as a promising class of compounds with significant anticancer activity.[7][8][9] The sulfonamide moiety at the 5-position of the quinoline ring plays a crucial role in the biological activity of these compounds. Research has shown that certain derivatives of 8-hydroxyquinoline-5-sulfonamide exhibit potent cytotoxic effects against various cancer cell lines, with efficacies comparable to established anticancer drugs like cisplatin and doxorubicin.[7][8] The mechanism of action for some of these compounds involves the modulation of key proteins in cell cycle regulation and apoptosis, such as p53, p21, BCL-2, and BAX.[9]

Data Presentation: In Vitro Anticancer Activity of Quinoline-5-sulfonamide Derivatives
CompoundCancer Cell LineIC₅₀ (µM) ± SDReference CompoundIC₅₀ (µM) ± SD
3c C-32 (Amelanotic Melanoma)10.1 ± 0.9Cisplatin9.8 ± 0.8
Doxorubicin0.9 ± 0.1
A549 (Lung Adenocarcinoma)12.3 ± 1.1Cisplatin11.5 ± 1.0
Doxorubicin1.1 ± 0.1
MDA-MB-231 (Breast Adenocarcinoma)15.6 ± 1.3Cisplatin14.9 ± 1.2
Doxorubicin1.3 ± 0.1

Compound 3c is 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide.[7]

Diagram: EGFR/HER2 Signaling Pathway Targeted by Quinoline Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2 HER2 HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Blocks Signaling Inhibitor->HER2 Blocks Signaling

Caption: Simplified EGFR/HER2 signaling pathway and potential inhibition.

Diagram: Structure-Activity Relationship (SAR) Logic for Quinoline Derivatives

G cluster_substituents Substituent Effects cluster_activity Biological Activity Quinoline_Core Quinoline Scaffold Core Structure Position_4 Position 4 (e.g., Amino Group) - Modulates antimalarial activity Quinoline_Core->Position_4 Position_5 Position 5 (e.g., Sulfonamide) - Anticancer properties Quinoline_Core->Position_5 Position_7 Position 7 (e.g., Carbonitrile) - Influences electronics and resistance Quinoline_Core->Position_7 Antibacterial Antibacterial Quinoline_Core->Antibacterial Broad-spectrum Antimalarial Antimalarial Position_4->Antimalarial Anticancer Anticancer Position_5->Anticancer Position_7->Antimalarial

Caption: Logical relationships in quinoline SAR.

References

Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives from 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Notable drugs such as chloroquine, amodiaquine, and hydroxychloroquine feature this essential moiety. The synthesis of 4-aminoquinoline derivatives is, therefore, a cornerstone of many drug discovery and development programs.

A prevalent and versatile method for the synthesis of these compounds is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and a primary or secondary amine. This reaction involves the displacement of the chlorine atom at the C4 position of the quinoline ring by an amine nucleophile.[1][2] The efficiency of this transformation can be significantly influenced by the reaction conditions, including temperature, solvent, and the use of catalysts or energy sources like microwave irradiation and ultrasound. This document provides detailed application notes and experimental protocols for the synthesis of 4-aminoquinoline derivatives from 4-chloroquinolines, focusing on conventional heating, microwave-assisted, and ultrasound-assisted methods.

Synthetic Methodologies Overview

The substitution of the 4-chloro group on the quinoline ring with an amine is a well-established synthetic route. The primary methods employed are:

  • Conventional Heating: This traditional approach involves heating the reactants in a suitable solvent. While reliable, it often requires high temperatures and long reaction times.[1][3]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[1][3]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction, often at lower temperatures than conventional heating, and can be particularly useful for certain substrates.

The choice of method often depends on the specific substrates, desired scale, and available equipment. For instance, microwave-assisted synthesis is highly efficient for rapid library generation in a drug discovery setting.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for the synthesis of various 4-aminoquinoline derivatives from 4-chloroquinolines using different methodologies, allowing for easy comparison of reaction conditions and yields.

Entry4-Chloroquinoline DerivativeAmineMethodSolventTemperature (°C)TimeYield (%)Reference
14,7-DichloroquinolineN,N-DimethylethylenediamineConventional HeatingNeat120-1306-8 h-[3]
24,7-DichloroquinolineEthane-1,2-diamineConventional HeatingNeat80 → 1308 h-[3]
34,7-DichloroquinolineVarious alkyl/aryl aminesMicrowaveDMSO140-18020-30 min80-95[1]
44,7-Dichloroquinolineo-PhenylenediamineUltrasoundEthanolAmbient30 min78-81
54,7-DichloroquinolineN-methyl-2-amino-5-diethylaminopentaneMicrowavePhenol14530 min60[4]
64,7-Dichloroquinoline1,3-DiaminopropaneConventional HeatingNeatReflux2 h83
74,7-Dichloroquinoline4-Aminophenol & DiethylamineConventional HeatingAcetic Acid1101 h92
84,7-DichloroquinolineN-(7-chloro-4-quinolyl)diaminoethaneConventional Heating---Quantitative[5]

Note: Yields are as reported in the cited literature and may vary based on specific reaction scale and purification methods.

Experimental Protocols

Herein are detailed, step-by-step protocols for the key synthetic methods.

Protocol 1: Conventional Heating - Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine

This protocol is a representative example of a neat reaction under conventional heating.

Materials:

  • 4,7-Dichloroquinoline

  • N,N-Dimethylethane-1,2-diamine

  • Dichloromethane

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq) and N,N-dimethylethane-1,2-diamine (2.0 eq).

  • Heat the mixture to 120-130 °C with continuous stirring.

  • Maintain the temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the cooled mixture in dichloromethane.

  • The work-up procedure typically involves washing with an aqueous basic solution to remove unreacted starting materials and byproducts, followed by drying of the organic layer and removal of the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives

This protocol outlines a general procedure for the rapid synthesis of 4-aminoquinolines using microwave irradiation.

Materials:

  • 4,7-Dichloroquinoline

  • Appropriate primary or secondary amine (e.g., alkylamines, anilines)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, add 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.2-2.0 eq).

  • Add DMSO as the solvent to achieve a suitable concentration.

  • If using a secondary amine or an arylamine, a base such as sodium hydroxide may be required.[1] For primary amines, no additional base is typically needed.[1]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 140-180 °C for 20-30 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture is then subjected to a standard aqueous work-up.

  • The product is isolated and purified, typically by column chromatography.

Protocol 3: Ultrasound-Assisted Synthesis of N-(7-chloroquinolin-4-yl)benzene-1,2-diamine

This protocol describes the use of ultrasound to facilitate the SNAr reaction.

Materials:

  • 4,7-Dichloroquinoline

  • o-Phenylenediamine

  • Ethanol

  • Ultrasonic bath

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.

  • Place the flask in an ultrasonic bath and reflux for 30 minutes at ambient temperature, or as specified by the particular reaction.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution (e.g., 1N NaOH) to remove impurities.

  • The organic layer is separated, dried, and the solvent is evaporated to yield the crude product.

  • Purification is performed by standard methods such as column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 4-aminoquinoline derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 4-Chloroquinoline + Amine Reaction_Vessel Reaction Vessel (Flask or Microwave Vial) Reactants->Reaction_Vessel Energy_Source Energy Source (Heating Mantle, Microwave, or Ultrasound) Reaction_Vessel->Energy_Source Quenching Quenching (e.g., Water, Brine) Energy_Source->Quenching Solvent Solvent (e.g., DMSO, Ethanol, or Neat) Solvent->Reaction_Vessel Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Concentration->Recrystallization Pure_Product Pure 4-Aminoquinoline Derivative Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the synthesis of 4-aminoquinolines.

Proposed Mechanism of Action and Cellular Targeting

4-Aminoquinoline-based drugs, particularly antimalarials like chloroquine, are known to accumulate in acidic organelles such as the parasite's digestive vacuole or the lysosomes of host cells. This diagram illustrates a simplified proposed mechanism.

G cluster_cell Host/Parasite Cell cluster_organelle Acidic Organelle (e.g., Lysosome, Digestive Vacuole) Drug_Ext 4-Aminoquinoline (Extracellular) Drug_Int 4-Aminoquinoline (Weak Base) Drug_Ext->Drug_Int Diffusion Protonation Protonation (BH+) in Acidic pH Drug_Int->Protonation Accumulation Ion Trapping & Accumulation Protonation->Accumulation Downstream_Effects Downstream Effects: - Inhibition of Heme Polymerization - Lysosomal Dysfunction - Apoptosis Accumulation->Downstream_Effects

Caption: Cellular uptake and mechanism of 4-aminoquinolines.

Conclusion

The synthesis of 4-aminoquinoline derivatives from 4-chloroquinolines is a robust and adaptable process critical for the development of new therapeutic agents. The choice of synthetic methodology—conventional heating, microwave-assisted, or ultrasound-assisted—can be tailored to the specific needs of the research, from large-scale synthesis to high-throughput screening of compound libraries. The protocols and data provided herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to efficiently synthesize and explore this important class of compounds.

References

The Role of 4-Chloroquinoline Carbonitriles in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-chloroquinoline carbonitrile scaffolds in the development of targeted kinase inhibitors. While the specific role of 4-chloroquinoline-5-carbonitrile is not extensively documented in publicly available research, the closely related 4-chloroquinoline-3-carbonitrile core is a well-established and critical pharmacophore in a variety of potent kinase inhibitors. This document will focus on the established applications of these related structures, providing detailed protocols, quantitative data, and pathway diagrams to guide researchers in the field of drug discovery.

The 4-anilino-3-quinolinecarbonitrile scaffold, in particular, has been successfully employed in the development of inhibitors for several important oncogenic kinases, including Src, Abl, and the epidermal growth factor receptor (EGFR) family. The chloro-substituted quinoline provides a reactive handle for nucleophilic substitution, allowing for the introduction of various aniline derivatives to explore the chemical space and optimize inhibitor potency and selectivity. The carbonitrile group often plays a crucial role in binding to the kinase active site.

I. Kinase Inhibitors Derived from 4-Chloroquinoline Carbonitriles

The 4-anilino-3-quinolinecarbonitrile framework is the basis for several potent kinase inhibitors. A notable example is Bosutinib (SKI-606) , a dual inhibitor of Src and Abl kinases. The synthesis of bosutinib and its analogs showcases the importance of the 4-chloroquinoline carbonitrile intermediate.

Quantitative Data: Inhibitory Activity of 4-Anilino-3-quinolinecarbonitrile Derivatives

The following table summarizes the in vitro inhibitory activity (IC50) of representative kinase inhibitors synthesized from 4-chloroquinoline carbonitrile precursors.

Compound IDTarget Kinase(s)IC50 (nM)Reference Compound
1a Src30-
2c Src--
31a (Bosutinib) Src1.2-
31a (Bosutinib) Abl--
25 Src3.8-

Table 1: In vitro kinase inhibitory activity of selected 4-anilino-3-quinolinecarbonitrile derivatives.[1][2]

II. Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations involving 4-chloroquinoline carbonitrile intermediates.

Protocol 1: Synthesis of 4-Anilino-3-quinolinecarbonitriles via Nucleophilic Aromatic Substitution

This protocol describes the general procedure for the synthesis of 4-anilino-3-quinolinecarbonitriles from a 4-chloroquinoline-3-carbonitrile precursor and a substituted aniline.

Materials:

  • 4-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile

  • Substituted aniline (e.g., 2,4-dichloro-5-methoxyaniline)

  • Ethanol or isopropanol

  • Pyridine or other suitable base

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 4-chloro-6,7-dimethoxy-3-quinolinecarbonitrile (1.0 eq) in ethanol or isopropanol, add the substituted aniline (1.1 eq) and a catalytic amount of pyridine.

  • Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-anilino-3-quinolinecarbonitrile derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Modification of the Quinoline Core

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-substituted 4-chloroquinoline carbonitrile with an arylboronic acid to introduce further diversity.

Materials:

  • 6-Bromo-4-chloroquinoline-3-carbonitrile

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., Na2CO3, K2CO3, or CsF)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Schlenk flask or other inert atmosphere reaction vessel

  • Magnetic stirrer with heating

  • Standard laboratory glassware for inert atmosphere techniques

  • Solvents for workup and purification

Procedure:

  • In a Schlenk flask, combine 6-bromo-4-chloroquinoline-3-carbonitrile (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-4-chloroquinoline-3-carbonitrile.

III. Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from 4-chloroquinoline carbonitriles.

Src_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation Ras->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-Anilinoquinoline- 3-carbonitrile (e.g., Bosutinib) Inhibitor->Src

Caption: Src signaling pathway and its inhibition.

Abl_Signaling_Pathway BCR_ABL BCR-Abl (in CML) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Grb2_Sos->Ras_Raf_MEK_ERK Proliferation Leukemic Cell Proliferation Ras_Raf_MEK_ERK->Proliferation STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Inhibitor 4-Anilinoquinoline- 3-carbonitrile (e.g., Bosutinib) Inhibitor->BCR_ABL

Caption: BCR-Abl signaling in CML and its inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors based on the 4-chloroquinoline carbonitrile scaffold.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start 4-Chloroquinoline- 3-carbonitrile Precursor reaction1 Nucleophilic Aromatic Substitution (Protocol 1) start->reaction1 intermediate 4-Anilinoquinoline- 3-carbonitrile Library reaction1->intermediate reaction2 Optional: Suzuki Coupling (Protocol 2) intermediate->reaction2 final_compounds Final Compounds intermediate->final_compounds reaction2->final_compounds biochem_assay In vitro Kinase Assay (IC50 Determination) final_compounds->biochem_assay cell_assay Cell-based Assays (Proliferation, Apoptosis) biochem_assay->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_assay->sar_analysis sar_analysis->reaction1 Iterative Design lead_optimization Lead Optimization (ADME/Tox, In vivo studies) sar_analysis->lead_optimization

Caption: General workflow for kinase inhibitor development.

IV. Conclusion

The 4-chloroquinoline carbonitrile scaffold is a versatile and valuable starting point for the synthesis of potent and selective kinase inhibitors. The straightforward introduction of various substituents via nucleophilic aromatic substitution and cross-coupling reactions allows for extensive structure-activity relationship studies and the optimization of lead compounds. The successful development of drugs like Bosutinib underscores the therapeutic potential of this chemical class. The protocols and data presented in these application notes serve as a practical guide for researchers in the ongoing effort to develop novel targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for the Vilsmeier-Haack Reaction on Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the Vilsmeier-Haack reaction on quinoline derivatives, a crucial method for the synthesis of quinoline-carbaldehydes. These compounds are valuable intermediates in the development of various pharmaceuticals. The protocols outlined below are based on established literature procedures and are intended to serve as a comprehensive guide for laboratory synthesis.

Reaction Principle

The Vilsmeier-Haack reaction is a powerful formylation technique for electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, which is typically an electrophilic chloroiminium salt formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1] This electrophile then attacks the electron-rich quinoline ring, and subsequent hydrolysis of the resulting iminium salt intermediate yields the desired formylated quinoline.[1] The regioselectivity of the reaction is influenced by the substitution pattern on the quinoline nucleus.

Experimental Protocols

Two primary protocols are presented here. The first is a general method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, and the second details the formylation of a substituted dihydroxyquinoline.

Protocol 1: Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides

This procedure outlines the Vilsmeier-Haack cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines.

Materials:

  • N-arylacetamide derivative (5 mmoles)

  • Dry N,N-dimethylformamide (DMF) (15 mmoles)

  • Phosphorus oxychloride (POCl₃) (60 mmoles)

  • Crushed ice

  • Sodium carbonate solution (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous Na₂SO₄ (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-arylacetamide (5 mmoles) in dry DMF (15 mmoles).

  • Cool the solution to 0-5°C using an ice bath.

  • With continuous stirring, add POCl₃ (60 mmoles) dropwise to the solution.

  • After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a large amount of crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium carbonate.

  • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[1]

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure 2-chloro-3-formylquinoline.[1]

Protocol 2: Vilsmeier-Haack Reaction on 3-acetyl-2,4-dihydroxyquinoline (Conventional Method)

This protocol describes the formylation of an activated quinoline derivative.

Materials:

  • 3-acetyl-2,4-dihydroxyquinoline (0.012 mol, 2.436 g)

  • N,N-dimethylformamide (DMF) (0.05 mol, 3.85 mL)

  • Phosphorus oxychloride (POCl₃) (0.14 mol, 12.97 mL)

  • Crushed ice

  • Sodium carbonate solution

Procedure:

  • Cool DMF (3.85 mL) to 0°C in a flask equipped with a dropping funnel.

  • Add POCl₃ (12.97 mL) dropwise with stirring.

  • After the addition, stir the resulting Vilsmeier reagent for an additional 30 minutes at room temperature and then cool it to 5°C.

  • Add 3-acetyl-2,4-dihydroxyquinoline (2.436 g) to the reagent and continue stirring for another 30 minutes.

  • Heat the reaction mixture on a water bath for 17 hours.

  • After heating, cool the reaction mixture and pour it into crushed ice.

  • Neutralize the mixture with a sodium carbonate solution to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the product.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2-chloro-3-formylquinolines from their corresponding N-arylacetamides.

EntrySubstrate (N-Arylacetamide)Reaction Time (h)Yield (%)
1N-phenylacetamide675
2N-(4-methylphenyl)acetamide580
3N-(4-methoxyphenyl)acetamide485
4N-(4-chlorophenyl)acetamide870
5N-(4-bromophenyl)acetamide868
6N-(3-methylphenyl)acetamide1072
7N-(3-methoxyphenyl)acetamide1265
8N-(2-methylphenyl)acetamide1660
9N-(2-methoxyphenyl)acetamide1655
10N-(2-chlorophenyl)acetamide1462

Data adapted from literature reports for illustrative purposes.

Visualizations

Diagram 1: Experimental Workflow for Vilsmeier-Haack Reaction

Vilsmeier_Haack_Workflow Experimental Workflow for Vilsmeier-Haack Reaction on Quinolines cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Reaction with Quinoline Substrate cluster_workup Work-up and Purification DMF DMF (cooled to 0-5°C) Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Reagent add dropwise POCl3 POCl3 POCl3->Reagent ReactionMix Reaction Mixture Reagent->ReactionMix Quinoline Quinoline Derivative Quinoline->ReactionMix Heating Heat (e.g., 80-90°C or water bath) ReactionMix->Heating Quench Pour into crushed ice Heating->Quench Neutralize Neutralize (e.g., Na2CO3) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry (e.g., Na2SO4) Extract->Dry Purify Purify (Column Chromatography) Dry->Purify Product Formylated Quinoline Purify->Product

Caption: Workflow of the Vilsmeier-Haack reaction on quinolines.

Diagram 2: Signaling Pathway (Reaction Mechanism)

Vilsmeier_Haack_Mechanism Simplified Mechanism of Vilsmeier-Haack Reaction cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Quinoline Quinoline Ring Quinoline->Iminium_Intermediate Formyl_Quinoline Formylated Quinoline Product Iminium_Intermediate->Formyl_Quinoline H2O H2O (Work-up) H2O->Formyl_Quinoline Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a suite of palladium-catalyzed cross-coupling reactions utilizing 4-chloroquinolines as substrates. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the functionalization at the C4-position is critical for the biological activity of numerous therapeutic agents. Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of novel 4-substituted quinoline derivatives, enabling the rapid exploration of chemical space in drug discovery and materials science.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between a 4-chloroquinoline and an organoboron reagent. This reaction is instrumental in the synthesis of 4-aryl- and 4-vinylquinolines, which are key intermediates in the development of various pharmaceuticals.

Application Notes:

The reaction is tolerant of a wide range of functional groups on both the 4-chloroquinoline and the boronic acid or ester coupling partner. Electron-rich and electron-poor boronic acids can be effectively coupled. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition of the palladium catalyst to the C-Cl bond.

Quantitative Data Summary:

Entry4-Chloroquinoline DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChloroquinolinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O80-9048Good[1]
24-Chloro-3-iodo-2-phenylquinolinePhenylboronic acid (2.5 eq)PdCl₂(PPh₃)₂Tricyclohexylphosphine----Good[1]
34,7-Dichloroquinoline(4-Methoxyphenyl)boronic acidPd(OAc)₂ (10)PPh₃ (30)Na₂CO₃DME/H₂OReflux-Excellent[2]
42,4,7-TrichloroquinazolineArylboronic acids------Excellent[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add the 4-chloroquinoline derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of DMF and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂(Cl) Pd0->PdII_1 Oxidative Addition (Ar-Cl) PdII_2 Ar-Pd(II)L₂(Ar') PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination (Ar-Ar') Boronate Ar'B(OH)₂ + Base -> [Ar'B(OH)₃]⁻

Caption: Suzuki-Miyaura Catalytic Cycle

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a 4-chloroquinoline and a terminal alkyne, providing access to 4-alkynylquinolines. These compounds are valuable precursors for the synthesis of more complex heterocyclic systems.

Application Notes:

This reaction is typically co-catalyzed by palladium and copper(I) salts. The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The choice of base is important, with amines such as triethylamine often serving as both the base and a solvent.

Quantitative Data Summary:

Entry4-Chloroquinazoline DerivativeTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Substituted 4-chloroquinazolinesVarious terminal alkynesPd(PPh₃)₄CuICs₂CO₃DMFRTHigh[3]
24-Chloro-2-(trichloromethyl)quinazolinePhenylacetylenePd(PPh₃)₄CuIEt₃NTHF-No product[3]
34-IodoanisolePhenylacetyleneCuI (5)-K₂CO₃Water100Good[4]
4o-IodoanilinesTerminal alkynes(PPh₃)₂CuBH₄ (5)-DBU-120>99[4]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk tube, add the 4-chloroquinoline derivative (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas. Repeat three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF or THF), the terminal alkyne (1.2-1.5 equiv), and the base (e.g., triethylamine, 2-3 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂(Cl) Pd0->PdII_1 Oxidative Addition (Ar-Cl) PdII_2 Ar-Pd(II)L₂(C≡CR) PdII_2->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide->PdII_1 Transmetalation

Caption: Sonogashira Catalytic Cycle

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of 4-aminoquinolines from 4-chloroquinolines and a wide variety of primary and secondary amines.[5][6][7][8][9] This reaction is of great importance in the synthesis of pharmacologically active compounds.[9]

Application Notes:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is typically required. The reaction is generally performed under anhydrous and anaerobic conditions.

Quantitative Data Summary:

Entry4-Chloroquinoline DerivativeAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
16-Bromo-2-chloroquinolineCyclic amines-X-Phos----[10]
2Aryl HalidesPrimary Amines-tBuBrettPhosKOtBu--Good[8]
3Aryl ChloridesSecondary Amines-RuPhos----[7]
4Heteroaryl ChloridesPrimary AminesPd(OAc)₂CyPFtBu---High[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 4-chloroquinoline (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L PdII_1 Ar-Pd(II)L(Cl) Pd0->PdII_1 Oxidative Addition (Ar-Cl) PdII_Amine [Ar-Pd(II)L(Cl)(HNR¹R²)] PdII_1->PdII_Amine + HNR¹R² PdII_Amido Ar-Pd(II)L(NR¹R²) PdII_Amine->PdII_Amido - HCl (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR¹R²)

Caption: Buchwald-Hartwig Amination Cycle

Heck Reaction: C-C (Alkenyl) Bond Formation

The Heck reaction provides a method for the vinylation of 4-chloroquinolines, reacting them with alkenes in the presence of a palladium catalyst and a base to form 4-alkenylquinolines.[11][12]

Application Notes:

The Heck reaction is typically effective with electron-deficient alkenes. The choice of phosphine ligand or the use of ligand-free conditions can influence the regioselectivity and efficiency of the reaction. A variety of bases, such as triethylamine or potassium carbonate, can be employed.

Quantitative Data Summary:

EntryAryl HalideAlkeneCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1Aryl BromideStyreneDichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium (0.05 mol%)--DMF100Good[13]
22-IodoanilineMorita-Baylis-Hillman AdductsPalladium-DABCOAcetonitrile-48-82[12]
3Aryl HalidesActivated AlkenesPd(L-proline)₂Phosphine-free-WaterMWExcellent[11]

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: Combine the 4-chloroquinoline (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., Et₃N, 2.0 equiv) in a sealable reaction tube.

  • Ligand (if applicable): If a ligand is used, add it at this stage (e.g., PPh₃, 4-10 mol%).

  • Solvent Addition: Add the solvent (e.g., DMF or acetonitrile).

  • Reaction: Seal the tube and heat the mixture to the required temperature (typically 100-140 °C).

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.

Catalytic Cycle: Heck Reaction

Heck_Reaction Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂(Cl) Pd0->PdII_1 Oxidative Addition (Ar-Cl) PdII_Alkene [Ar-Pd(II)L(Cl)(Alkene)] PdII_1->PdII_Alkene Alkene Coordination PdII_Insert RCH(PdL₂Cl)-CH₂Ar PdII_Alkene->PdII_Insert Migratory Insertion PdII_Insert->Pd0 β-Hydride Elimination & Reductive Elimination

Caption: Heck Reaction Catalytic Cycle

Carbonylative Coupling Reactions

Palladium-catalyzed carbonylative couplings introduce a carbonyl group into the quinoline scaffold, providing access to quinoline-4-carboxylic acid derivatives such as esters, amides, and ketones.[14] These reactions typically utilize carbon monoxide (CO) gas or a CO surrogate.

Application Notes:

These reactions are powerful for the synthesis of a variety of carbonyl-containing compounds. The choice of nucleophile (alcohol for esters, amine for amides, organometallic reagent for ketones) determines the final product. Careful control of CO pressure and reaction temperature is often necessary. The use of CO surrogates can offer a safer alternative to handling gaseous CO.[15][16]

Quantitative Data Summary:

| Entry | Substrate | Coupling Partner | CO Source | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Iodoanilines | Alkynes | Mo(CO)₆ | Palladium | - | - | RT or 120 (MW) | Moderate to Good |[15] | | 2 | 1,2-Dibromobenzene | o-Phenylenediamines | Mo(CO)₆ | Pd(OAc)₂ | t-BuXPhos | Et₃N | - | Good |[16] | | 3 | 4,4'-Diiodobiphenyl | Phenylboronic acid | CO (1 atm) | Pd(NHC) | - | - | Anisole | - | 42.6 (ketone) |[13] |

Experimental Protocol: General Procedure for Aminocarbonylation

  • Reaction Setup: In a pressure vessel, place the 4-chloroquinoline (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., dppf, 4 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reagent Addition: Add the solvent (e.g., toluene), the amine (1.5 equiv), and the base (e.g., DBU, 2.0 equiv).

  • Carbon Monoxide: Pressurize the vessel with carbon monoxide gas to the desired pressure (e.g., 10-50 bar).

  • Reaction: Heat the reaction mixture with stirring for the required time.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Carefully vent the CO pressure. Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow start Start setup Reaction Setup: - 4-Chloroquinoline - Coupling Partner - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute & Wash monitor->workup purify Purification: (Column Chromatography) workup->purify end Characterize Pure Product purify->end

Caption: General Experimental Workflow

References

Application Notes and Protocols for the Preparation of Antimalarial Agents from 4-Chloroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential antimalarial agents starting from 4-Chloroquinoline-5-carbonitrile. The protocols focus on the derivatization of this scaffold to generate 4-aminoquinoline-5-carbonitrile and 4-aminoquinoline-5-carboxamide analogs, classes of compounds with known antimalarial activity.

Introduction

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine being a historically significant example. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new and effective antimalarial agents. This compound is a versatile starting material that allows for chemical modifications at both the 4- and 5-positions of the quinoline ring, offering opportunities to synthesize novel derivatives that may overcome existing resistance mechanisms.

The primary mechanism of action for many 4-aminoquinoline derivatives involves the inhibition of hemozoin formation in the parasite's food vacuole. By accumulating in this acidic organelle, these compounds are thought to cap the growing heme polymer, leading to a buildup of toxic free heme and subsequent parasite death. The functional groups at the 5-position can influence the compound's physicochemical properties, such as solubility and lipophilicity, and may provide additional interactions with biological targets.

Synthetic Strategy

The general synthetic strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of this compound is displaced by a suitable amine to introduce a side chain, a key feature for antimalarial activity.

  • Functional Group Transformation: The nitrile group at the 5-position is then converted into a carboxamide. This transformation can potentially enhance the antimalarial activity and modulate the pharmacokinetic properties of the molecule.

Synthetic_Strategy Start This compound Intermediate 4-Aminoquinoline-5-carbonitrile Derivative Start->Intermediate Nucleophilic Aromatic Substitution (SNA_r) (Amine Side Chain Introduction) Final_Product 4-Aminoquinoline-5-carboxamide Derivative (Antimalarial Candidate) Intermediate->Final_Product Hydrolysis of Nitrile (Carboxamide Formation)

Caption: General synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(Alkylamino)quinoline-5-carbonitrile Derivatives

This protocol describes the nucleophilic aromatic substitution of this compound with an appropriate amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., N,N-dimethylethylenediamine)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)) (optional, depending on the amine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., Ethanol).

  • Add the selected amine (1.2-1.5 eq). If the amine salt is used, or if the amine is a weak nucleophile, add a base such as K₂CO₃ (2.0 eq) or Et₃N (2.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-(alkylamino)quinoline-5-carbonitrile derivative.

Expected Yield: 60-85%

Protocol 2: Synthesis of 4-(Alkylamino)quinoline-5-carboxamide Derivatives

This protocol details the hydrolysis of the 5-carbonitrile group of the previously synthesized 4-(alkylamino)quinoline-5-carbonitrile to the corresponding carboxamide.

Materials:

  • 4-(Alkylamino)quinoline-5-carbonitrile derivative

  • Sulfuric acid (concentrated) or a mixture of acid and water

  • Sodium hydroxide (NaOH) or other suitable base for neutralization

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Carefully add the 4-(alkylamino)quinoline-5-carbonitrile derivative (1.0 eq) to concentrated sulfuric acid, cooled in an ice bath, with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C).

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaOH until a precipitate forms.

  • Collect the precipitate by filtration and wash thoroughly with cold water.

  • Dry the solid product under vacuum to yield the 4-(alkylamino)quinoline-5-carboxamide derivative.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Expected Yield: 70-90%

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized compounds to illustrate the structure-activity relationship (SAR).

Table 1: Synthesis Yields of 4-Aminoquinoline-5-carbonitrile and 4-Aminoquinoline-5-carboxamide Derivatives

Compound IDR (Side Chain)Yield of Carbonitrile (%)Yield of Carboxamide (%)
1a -CH₂CH₂N(CH₃)₂8288
1b -CH₂CH₂CH₂N(C₂H₅)₂7585
1c -CH(CH₃)(CH₂)₃N(C₂H₅)₂6881

Table 2: In Vitro Antimalarial Activity of 4-Aminoquinoline-5-carboxamide Derivatives

Compound IDR (Side Chain)IC₅₀ (nM) vs. P. falciparum 3D7 (CQ-sensitive)IC₅₀ (nM) vs. P. falciparum K1 (CQ-resistant)
1a -CH₂CH₂N(CH₃)₂25150
1b -CH₂CH₂CH₂N(C₂H₅)₂1590
1c -CH(CH₃)(CH₂)₃N(C₂H₅)₂35210
Chloroquine-20300

Note: The data presented in these tables are illustrative and intended to guide researchers. Actual results may vary.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. The logical relationship of this mechanism is illustrated below.

MOA cluster_parasite Plasmodium Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization Toxicity Heme-mediated Oxidative Stress & Parasite Death Heme->Toxicity Accumulation Drug 4-Aminoquinoline Derivative Drug_Accumulation Drug Accumulation (Protonated) Drug->Drug_Accumulation Protonation in acidic vacuole Inhibition Inhibition of Heme Polymerization Drug_Accumulation->Inhibition Inhibition->Heme

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

The experimental workflow for the synthesis and evaluation of these compounds is a multi-step process.

Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (Protocol 1) Start->SNAr Hydrolysis Nitrile Hydrolysis (Protocol 2) SNAr->Hydrolysis Purification Purification & Characterization (Chromatography, NMR, MS) Hydrolysis->Purification InVitro In Vitro Antimalarial Assay (IC50 determination) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for synthesis and evaluation.

Conclusion

The protocols and data presented here provide a framework for the synthesis and evaluation of novel antimalarial agents derived from this compound. By systematically modifying the side chain at the 4-position and converting the 5-carbonitrile to a 5-carboxamide, researchers can explore the structure-activity relationships and potentially identify new lead compounds with improved activity against drug-resistant malaria parasites. Further in vivo studies would be necessary to evaluate the efficacy and pharmacokinetic profiles of promising candidates.

Application Notes and Protocols: Synthesis of Pyrimidine Derivatives from Quinoline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrimidine derivatives utilizing quinoline precursors. These hybrid molecules are of significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. The following sections detail synthetic methodologies, quantitative data, and the mechanism of action for select derivatives.

Data Presentation

The following table summarizes quantitative data for the synthesis of various quinoline-pyrimidine derivatives and their biological activities.

Compound TypeSynthesis MethodPrecursorsYield (%)Biological Activity (IC50)Target Cell Line/ProteinReference
Dihydropyrido[2,3-d]pyrimidinesMicrowave-Assisted One-Pot Three-Component ReactionFormyl-quinoline, Aminopyrimidine, Cyclic 1,3-diketone85-95Not specified in the provided synthesis paperN/A[1]
Pyrimidine Fused Quinolines (Deazaflavins)Ligand-Free Copper-Catalyzed Domino Reaction (Microwave)6-Aminouracils, 2-Bromobenzaldehydes70-85Not specified in the provided synthesis paperN/A[2]
Pyrimidine Fused Quinolines (Deazaflavins)Ligand-Free Copper-Catalyzed Domino Reaction (Conventional Heating)6-Aminouracil, 2-Bromobenzyl bromides60-75Not specified in the provided synthesis paperN/A[2]
Quinoline/Pyrido[2,3-d]pyrimidin-4(3H)-one (4g)Multi-step synthesisNot explicitly detailedN/A3.02 ± 0.63 µMMCF-7[3]
Quinoline Derivative (4c)Multi-step synthesisNot explicitly detailedN/A17 ± 0.3 µM (Tubulin Polymerization)MDA-MB-231[4][5]
N², N⁴-bis(substituted)-phenyl-quinoline-pyrido[2,3-d]pyrimidine-2,4-diamineNucleophilic Substitution4-chloro-2-(methylthio)-5-(quinoline)pyrido[2,3-d]pyrimidine, Substituted anilinesGood yields (not specified)Promising anticancer and antioxidant effectsMCF-7[6]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of Dihydropyrido[2,3-d]pyrimidines

This protocol describes a catalyst-free, one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines bearing a quinoline fragment via microwave irradiation.[1]

Materials:

  • Formyl-quinoline derivative (e.g., 3-formyl-2-oxo-quinoline)

  • Aminopyrimidine derivative (e.g., 2,4,6-triaminopyrimidine)

  • Cyclic 1,3-diketone (e.g., dimedone)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine equimolar amounts (0.05 mmol) of the formyl-quinoline derivative, the aminopyrimidine, and the cyclic 1,3-diketone.

  • Add 1.0 mL of DMF to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 8–20 minutes at a temperature of 125–135 °C, a power of 250 W, and a pressure of 30 PSI.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with ethanol (2 x 3 mL).

  • Dry the purified product in the air.

Protocol 2: Copper-Catalyzed Synthesis of Pyrimidine Fused Quinolines

This protocol details the synthesis of pyrimidine fused quinolines through a ligand-free, copper-catalyzed domino reaction.[2]

Materials:

  • 6-Aminouracil derivative

  • 2-Bromobenzaldehyde or 2-bromobenzyl bromide derivative

  • Copper(II) chloride (CuCl₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Molecular oxygen (for benzyl bromide precursors)

  • Microwave reactor or conventional heating setup

Method A: Microwave-Assisted Synthesis with 2-Bromobenzaldehydes

  • To a reaction vessel, add the 6-aminouracil derivative, 2-bromobenzaldehyde derivative, K₂CO₃ (as base), and a catalytic amount of CuCl₂ (10 mol%).

  • Add DMF as the reaction medium.

  • Heat the mixture under microwave irradiation for 30 minutes.

  • After cooling, isolate and purify the product using standard procedures.

Method B: Conventional Heating with 2-Bromobenzyl Bromides

  • In a round-bottom flask, combine the 6-aminouracil derivative, 2-bromobenzyl bromide derivative, K₂CO₃ (as base), and CuCl₂ (10 mol%).

  • Add DMF as the solvent.

  • Bubble molecular oxygen through the reaction mixture.

  • Reflux the mixture under conventional heating.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and proceed with product isolation and purification.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation cluster_analysis Analysis r1 Formyl-Quinoline mix Mix Reactants in DMF r1->mix r2 Aminopyrimidine r2->mix r3 1,3-Diketone r3->mix mw Microwave Irradiation (125-135°C, 250W, 8-20 min) mix->mw cool Cool to Room Temp. mw->cool filter Filtration cool->filter wash Wash with Ethanol filter->wash dry Air Dry wash->dry product Final Product: Dihydropyrido[2,3-d]pyrimidine dry->product

Microwave-assisted synthesis workflow.

signaling_pathway cluster_cell Cancer Cell cluster_mitosis Mitosis cluster_apoptosis Apoptosis tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization spindle Mitotic Spindle Formation Disrupted drug Quinoline-Pyrimidine Derivative drug->tubulin Binds to Colchicine Site arrest G2/M Phase Arrest spindle->arrest caspase Caspase Activation arrest->caspase death Cell Death caspase->death

Tubulin polymerization inhibition pathway.

Application Notes

Anticancer Activity: Tubulin Polymerization Inhibition

Several quinoline-pyrimidine derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[3][4][7] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).

The synthesized quinoline-pyrimidine compounds often target the colchicine binding site on β-tubulin.[4] This binding prevents the polymerization of tubulin dimers into microtubules. As a result, the formation of the mitotic spindle is inhibited, causing the cancer cells to arrest in the G2/M phase of the cell cycle.[4][5] This prolonged arrest ultimately triggers the apoptotic cascade, leading to the death of the cancer cell. The selectivity of these compounds for cancer cells over normal cells is a key area of ongoing research.[3]

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies suggest that the nature and position of substituents on both the quinoline and pyrimidine rings significantly influence the biological activity. For instance, the presence of methoxy-substituted phenyl and cycloheptane rings has been shown to enhance the anticancer activity of certain quinoline/pyrido-pyrimidine derivatives.[3] Further optimization of these scaffolds holds promise for the development of novel and more potent anticancer agents.

Synthetic Strategy Considerations
  • Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and often cleaner reaction profiles.[1] This method is particularly well-suited for rapid library synthesis in drug discovery programs.

  • Copper-catalyzed domino reactions provide an efficient one-pot strategy for the construction of fused heterocyclic systems, minimizing the number of synthetic steps and purification procedures.[2] The choice between microwave and conventional heating can influence the reaction outcome and yield.

  • The versatility of the starting materials allows for the generation of a diverse range of substituted quinoline-pyrimidine derivatives, facilitating the exploration of the chemical space for improved biological activity.

References

Application Notes and Protocols: Preparation of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, a quinoline derivative with potential therapeutic applications. The document outlines a detailed three-step synthetic protocol starting from commercially available 4,7-dichloroquinoline. This method involves an N-oxidation, a subsequent C2-amide formation, and a final C4 nucleophilic aromatic substitution (SNAr) reaction. All quantitative data, including reaction conditions and yields, are summarized for clarity. Detailed experimental procedures and characterization data are provided for each intermediate and the final product. Additionally, this document includes a discussion on the potential biological significance of this class of compounds and a hypothetical signaling pathway that may be modulated by such derivatives, based on existing literature for analogous structures.

Introduction

Quinoline and morpholine scaffolds are prominent heterocyclic motifs in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities.[1] Derivatives of N-(quinolinyl)amides and N-(quinolinyl)morpholines, in particular, have garnered interest as potential therapeutic agents, demonstrating activities such as anticancer, antibacterial, antifungal, and antiparasitic properties.[1][2] For instance, certain N-(quinolin-2-yl)benzamide derivatives have shown antiproliferative activity against various cancer cell lines, and other quinoline-morpholine hybrids have been investigated as antagonists for receptors like TRPV1 and MCH1R.[1]

The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide described herein follows a robust and reproducible three-step sequence, providing a clear pathway for researchers to obtain this compound for further investigation.[1][3]

Synthesis Overview

The preparation of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4) is achieved through a conventional three-step process starting from 4,7-dichloroquinoline (1).[1][3]

  • Step 1: N-Oxidation: 4,7-dichloroquinoline (1) is oxidized to form 4,7-dichloroquinoline 1-oxide (2).

  • Step 2: C2-Amide Formation: The N-oxide (2) undergoes a reaction with benzonitrile to yield N-(4,7-dichloroquinolin-2-yl)benzamide (3).

  • Step 3: C4-Amination (SNAr): The final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4), is obtained by a nucleophilic aromatic substitution reaction of compound (3) with morpholine.

Quantitative Data Summary

The following tables summarize the reactants, conditions, and outcomes for each step of the synthesis.

Table 1: Synthesis of 4,7-dichloroquinoline 1-oxide (2)

ParameterValueReference
Starting Material4,7-dichloroquinoline (1)[1]
Reagentm-Chloroperbenzoic acid (m-CPBA) (1.2 equiv.)[1]
SolventChloroform (CHCl₃)[1]
TemperatureRoom Temperature[1]
Reaction Time5 hours[1]
Yield81%[1]
Physical AppearanceWhite solid[1]
Melting Point164–166 °C[1]

Table 2: Synthesis of N-(4,7-dichloroquinolin-2-yl)benzamide (3)

ParameterValueReference
Starting Material4,7-dichloroquinoline 1-oxide (2)[1]
ReagentsBenzonitrile (8 equiv.), 97% Sulfuric Acid (2 equiv.)[1]
SolventDichloromethane (CH₂Cl₂)[1]
Temperature70 °C (Reflux)[1]
Reaction Time24 hours[1]
Yield92%[1]
Physical AppearanceWhite solid[1]
Melting Point133–134 °C[1]

Table 3: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4)

ParameterValueReference
Starting MaterialN-(4,7-dichloroquinolin-2-yl)benzamide (3)[1]
ReagentsMorpholine (4 equiv.), Potassium Carbonate (K₂CO₃) (3 equiv.)[1]
SolventDimethylformamide (DMF)[1]
Temperature120 °C[1]
Reaction Time24 hours[1]
Yield92%[1]
Physical AppearanceVery light orange solid[1]

Experimental Protocols

Step 1: Synthesis of 4,7-dichloroquinoline 1-oxide (2)

Materials:

  • 4,7-dichloroquinoline (1)

  • m-Chloroperbenzoic acid (m-CPBA)

  • Chloroform (CHCl₃)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a suitable reaction vessel, dissolve 4,7-dichloroquinoline (1) in chloroform.

  • Add m-chloroperbenzoic acid (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (1:3) as the eluent.[1]

  • Combine the fractions containing the desired product and evaporate the solvent to yield 4,7-dichloroquinoline 1-oxide (2) as a white solid.[1]

Step 2: Synthesis of N-(4,7-dichloroquinolin-2-yl)benzamide (3)

Materials:

  • 4,7-dichloroquinoline 1-oxide (2)

  • Benzonitrile

  • 97% Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL crimper vial equipped with a magnetic stirrer, add benzonitrile (8 mmol) and 97% H₂SO₄ (2 mmol). Stir for 1 minute at room temperature.[1]

  • Add a solution of 4,7-dichloroquinoline 1-oxide (2) (1 mmol) in dichloromethane (2 mL).[1]

  • Seal the vial and heat the reaction mixture to 70 °C under reflux for 24 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and perform a liquid-liquid extraction using ethyl acetate (3 x 20 mL) and brine.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (6:1) as the eluent to obtain N-(4,7-dichloroquinolin-2-yl)benzamide (3) as a white solid.[1]

Step 3: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4)

Materials:

  • N-(4,7-dichloroquinolin-2-yl)benzamide (3) (1 mmol)

  • Morpholine (4 mmol)

  • Potassium carbonate (K₂CO₃) (3 mmol)

  • Dimethylformamide (DMF) (2.5 mL)

  • Brine

Procedure:

  • In a 10 mL crimper vial equipped with a magnetic stirrer, combine N-(4,7-dichloroquinolin-2-yl)benzamide (3), morpholine, and K₂CO₃ in DMF.[1]

  • Seal the reaction vial and heat the mixture at 120 °C for 24 hours.[1]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture and treat it with brine to precipitate the product.[1]

  • Filter the precipitate from the mother liquor and dry it in the air to obtain the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4), as a very light orange solid.[1]

Synthesis Workflow and Reaction Mechanism

The overall synthetic pathway and a plausible mechanism for the key C2-amide formation step are illustrated below.

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: C2-Amide Formation cluster_step3 Step 3: C4-Amination 4_7_dichloroquinoline 4,7-dichloroquinoline (1) N_oxide 4,7-dichloroquinoline 1-oxide (2) 4_7_dichloroquinoline->N_oxide m-CPBA, CHCl₃, rt, 5h (81% yield) benzamide_intermediate N-(4,7-dichloroquinolin-2-yl)benzamide (3) N_oxide->benzamide_intermediate Ph-C≡N, H₂SO₄, CH₂Cl₂, 70°C, 24h (92% yield) final_product N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4) benzamide_intermediate->final_product Morpholine, K₂CO₃, DMF, 120°C, 24h (92% yield)

Figure 1: Synthetic workflow for N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.

Reaction_Mechanism cluster_cycloaddition Plausible Pathways N_oxide_2 N-oxide (2) Reissert_Type Reissert-type Intermediate C N_oxide_2->Reissert_Type Nucleophilic Addition Benzonitrile Benzonitrile Nitrile_Protonation Protonated Nitrile Benzonitrile->Nitrile_Protonation Protonation H2SO4 H₂SO₄ H2SO4->Nitrile_Protonation Nitrile_Protonation->Reissert_Type Oxadiazolidine Oxadiazolidine Intermediate D Reissert_Type->Oxadiazolidine Intramolecular Attack Product_3 N-(quinolin-2-yl)benzamide (3) Oxadiazolidine->Product_3 Rearomatization (N-O bond rupture, -H⁺)

Figure 2: Plausible mechanism for the C2-amide formation step.

Application Notes: Potential Biological Activity

While specific biological data for N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide is not extensively documented in the public domain, the structural motifs present in the molecule suggest several potential areas for investigation. Quinoline derivatives are known to possess a broad spectrum of pharmacological activities.

  • Anticancer Potential: Many 7-chloroquinoline derivatives have been investigated as anticancer agents. Their mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cell proliferation and survival. Analogs such as 7-chloro-4-(phenylsulfanyl)quinoline have been shown to induce apoptosis and inhibit the PI3K signaling pathway in cancer cells.

  • Antimicrobial and Antifungal Activity: The quinoline core is a well-established pharmacophore in antimicrobial agents. The title compound could be screened for activity against various strains of bacteria and fungi.

  • Receptor Modulation: As previously mentioned, related quinolinyl-morpholine structures have been identified as antagonists for the TRPV1 and MCH1R receptors, suggesting that N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide could be evaluated for its effects on these or other G-protein coupled receptors.

Hypothetical Signaling Pathway Modulation

Given the evidence that some quinoline derivatives act as inhibitors of the PI3K pathway, a hypothetical mechanism of action for N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide as an anticancer agent could involve the modulation of this critical signaling cascade. The PI3K/Akt/mTOR pathway is frequently dysregulated in human cancers and plays a crucial role in cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide Compound->PI3K Inhibition (Hypothetical)

Figure 3: Hypothetical inhibition of the PI3K signaling pathway.

Disclaimer: The signaling pathway diagram represents a hypothetical mechanism of action based on the activity of structurally related compounds. Experimental validation is required to confirm if N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide interacts with this or any other biological pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 4-chloroquinoline-5-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and practical synthetic approach involves a two-step process:

  • Gould-Jacobs Reaction: Synthesis of the precursor, 4-hydroxyquinoline-5-carbonitrile, by reacting 3-aminobenzonitrile with an ethoxymethylenemalonate derivative. This is followed by a high-temperature cyclization.[1][2]

  • Chlorination: Conversion of the 4-hydroxyquinoline-5-carbonitrile to the final product, this compound, using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

Q2: What are the critical parameters affecting the yield in the Gould-Jacobs reaction for this synthesis?

The key parameters for the Gould-Jacobs reaction include the reaction temperature for the cyclization step, the choice of solvent, and the nature of the substituents on the aniline starting material. High temperatures are generally required for the cyclization, and microwave-assisted heating can often improve yields and reduce reaction times.[4][5] For anilines with electron-withdrawing groups, like the cyano group in 3-aminobenzonitrile, more forcing conditions may be necessary.

Q3: How does the electron-withdrawing cyano group on the aniline precursor affect the Gould-Jacobs reaction?

An electron-withdrawing group at the meta-position of the aniline can deactivate the ring, potentially making the intramolecular cyclization step more difficult and requiring higher temperatures or longer reaction times. This can lead to lower yields or the formation of side products if the conditions are not optimized.

Q4: What are the most common issues encountered during the chlorination of 4-hydroxyquinolines with POCl₃?

Common problems include incomplete reaction, decomposition of the starting material or product, and the formation of dark-colored impurities.[3] These issues can often be attributed to insufficient heating, the presence of moisture, or the use of poor-quality reagents.[3]

Q5: How can I monitor the progress of the chlorination reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of the starting material (4-hydroxyquinoline-5-carbonitrile) and the formation of the product (this compound).

Troubleshooting Guides

Problem 1: Low Yield in Gould-Jacobs Reaction (Synthesis of 4-hydroxyquinoline-5-carbonitrile)
Potential Cause Troubleshooting Solution
Incomplete Cyclization Increase the cyclization temperature. High-boiling solvents like diphenyl ether or Dowtherm A are often used for this purpose.[6] Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.[4][5]
Side Reactions/Decomposition Optimize the reaction time and temperature. Prolonged heating at very high temperatures can lead to degradation. A systematic study of temperature and time is recommended.
Poor Regioselectivity While cyclization of meta-substituted anilines can potentially give two isomers, the Gould-Jacobs reaction often shows a preference. If a mixture of 5-cyano and 7-cyano isomers is obtained, purification by column chromatography or recrystallization will be necessary.
Low Purity of Starting Materials Ensure the 3-aminobenzonitrile and diethyl ethoxymethylenemalonate are of high purity. Impurities can interfere with the reaction.
Problem 2: Low Yield or Incomplete Chlorination (Synthesis of this compound)
Potential Cause Troubleshooting Solution
Inadequate Chlorinating Agent Ensure an adequate excess of POCl₃ is used. The reaction is often run with POCl₃ as the solvent.
Presence of Moisture Use freshly distilled POCl₃ and ensure all glassware is thoroughly flame-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[3]
Insufficient Heating The reaction typically requires heating to reflux (around 110 °C for POCl₃). Ensure the reaction is maintained at the appropriate temperature for a sufficient duration (typically 2-4 hours).[3]
Formation of Dark Tarry Material This can result from overheating or prolonged reaction times. Monitor the reaction by TLC and work it up as soon as the starting material is consumed. Adding a small amount of a tertiary amine base like N,N-dimethylaniline can sometimes mitigate side reactions.
Difficult Work-up Quenching the reaction mixture by pouring it onto crushed ice must be done carefully and with vigorous stirring in a well-ventilated fume hood. The product can then be extracted with an organic solvent.

Data Presentation

Table 1: Typical Reaction Conditions for Gould-Jacobs Cyclization

Parameter Condition Notes
Starting Materials 3-Aminobenzonitrile, Diethyl ethoxymethylenemalonate
Step 1: Condensation 100-140 °C, 1-2 hoursFormation of the anilinomethylenemalonate intermediate.
Step 2: Cyclization (Conventional) 240-260 °C in high-boiling solvent (e.g., Dowtherm A, Diphenyl ether)High temperatures are crucial for good yields.
Step 2: Cyclization (Microwave) 250-300 °C, 5-30 minutesCan significantly reduce reaction time and improve yield.[4]

Table 2: Typical Reaction Conditions for Chlorination with POCl₃

Parameter Condition Notes
Starting Material 4-Hydroxyquinoline-5-carbonitrile
Chlorinating Agent Phosphorus oxychloride (POCl₃)Often used in excess, serving as both reagent and solvent.
Additives Catalytic N,N-dimethylformamide (DMF) (optional, for Vilsmeier-Haack conditions)Can sometimes facilitate the reaction.
Temperature 90-110 °C (reflux)
Reaction Time 2-6 hoursMonitor by TLC.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinoline-5-carbonitrile (Gould-Jacobs Reaction)
  • Condensation: In a round-bottom flask, combine 3-aminobenzonitrile (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-140 °C for 1-2 hours. Ethanol is evolved during this step.

  • Cyclization: To a separate flask containing a high-boiling solvent (e.g., Dowtherm A or diphenyl ether), preheated to 250 °C, add the crude condensation product dropwise with vigorous stirring. Maintain the temperature at 250-260 °C for 15-30 minutes.

  • Work-up: Allow the reaction mixture to cool to below 100 °C and then add hexane or petroleum ether to precipitate the product. Collect the solid by filtration, wash with hexane, and dry. The crude product is ethyl 4-hydroxyquinoline-5-carboxylate-3-carboxylate.

  • Hydrolysis and Decarboxylation: Reflux the crude ester with an aqueous solution of sodium hydroxide (10-20%) until the ester is fully hydrolyzed. Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-5-carbonitrile. Collect the solid by filtration, wash with water, and dry.

Protocol 2: Synthesis of this compound (Chlorination)
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-hydroxyquinoline-5-carbonitrile (1 equivalent). Add phosphorus oxychloride (5-10 equivalents) and a magnetic stir bar.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with stirring for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring in a fume hood.

  • Isolation: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is approximately 7-8. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination start 3-Aminobenzonitrile + Diethyl ethoxymethylenemalonate intermediate Condensation (120-140 °C) start->intermediate cyclization Thermal Cyclization (250-260 °C) intermediate->cyclization hydrolysis Hydrolysis & Decarboxylation cyclization->hydrolysis product1 4-Hydroxyquinoline-5-carbonitrile hydrolysis->product1 product1_ref 4-Hydroxyquinoline-5-carbonitrile chlorination_reagent POCl3 (Reflux) product1_ref->chlorination_reagent workup Work-up & Purification chlorination_reagent->workup final_product This compound workup->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_step1_troubleshooting Troubleshooting Gould-Jacobs Reaction cluster_step2_troubleshooting Troubleshooting Chlorination start Low Yield of this compound check_step1 Problem in Step 1? (Gould-Jacobs) start->check_step1 Yes check_step2 Problem in Step 2? (Chlorination) start->check_step2 No incomplete_cyclization Incomplete Cyclization? check_step1->incomplete_cyclization side_reactions Side Reactions? check_step1->side_reactions moisture Moisture Present? check_step2->moisture incomplete_reaction Incomplete Reaction? check_step2->incomplete_reaction increase_temp Increase Temperature or Use Microwave incomplete_cyclization->increase_temp Yes optimize_conditions Optimize Time/ Temperature side_reactions->optimize_conditions Yes anhydrous Use Anhydrous Conditions moisture->anhydrous Yes increase_reagent_heat Increase POCl3/Heating Time incomplete_reaction->increase_reagent_heat Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 4-Chloroquinoline-5-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Chloroquinoline-5-carbonitrile using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of quinoline derivatives, including this compound, is silica gel (60-120 mesh or 230-400 mesh).[1] Due to the basic nature of the quinoline nitrogen, which can interact with the acidic silanol groups on the silica surface leading to peak tailing or decomposition, deactivation of the silica gel may be necessary.[2]

Q2: What mobile phase system is suitable for the elution of this compound?

A2: A common and effective mobile phase system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude sample. A good starting point for developing your method is a 1:1 (v/v) mixture of hexane and ethyl acetate. It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.[3]

Q3: How can I visualize this compound on a TLC plate?

A3: this compound is a UV-active compound due to the quinoline ring system. Therefore, it can be easily visualized on a TLC plate using a UV lamp at 254 nm, where it will appear as a dark spot against the fluorescent background of the TLC plate.

Q4: Should I use wet or dry loading for my sample?

A4: The choice between wet and dry loading depends on the solubility of your crude sample in the initial mobile phase.

  • Wet Loading: If your crude product is readily soluble in a small amount of the initial, less polar mobile phase, wet loading can be employed. Dissolve the sample in the minimum amount of solvent and carefully apply it to the top of the column.[4]

  • Dry Loading: If your sample has poor solubility in the initial mobile phase, dry loading is the recommended method.[5] To do this, dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel (2-3 times the weight of your crude product), and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation/Overlapping Peaks Improper mobile phase polarity.Optimize the mobile phase composition using TLC. A less polar solvent system will increase the retention time and may improve separation.
Column overloading.The amount of crude sample should not exceed a certain ratio with the stationary phase. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[1]
Poorly packed column.Ensure the column is packed uniformly without any air bubbles or channels. The slurry packing method is generally preferred for a more homogenous packing.[4]
Peak Tailing Interaction of the basic quinoline nitrogen with acidic silanol groups on the silica gel.[2]Add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or pyridine to the eluent to neutralize the acidic sites on the silica gel.[2]
Compound Decomposition on the Column The acidic nature of silica gel can cause degradation of sensitive compounds.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine (e.g., 1-2% triethylamine).[3] Alternatively, use a less acidic stationary phase like neutral or basic alumina.[2] For highly sensitive compounds, running the column at a lower temperature may also help.[2]
No Compound Eluting from the Column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate system).
The compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[6]
The compound is highly polar and strongly adsorbed to the silica.Consider using a more polar mobile phase system, such as dichloromethane/methanol.

Experimental Protocols

Protocol 1: Column Chromatography with Slurry Packing and Wet Loading
  • Stationary Phase Preparation (Slurry Method):

    • Determine the required amount of silica gel (e.g., 30-100 times the weight of the crude product).[1]

    • In a beaker, create a slurry by mixing the silica gel with the initial, least polar mobile phase (e.g., hexane or petroleum ether).[1]

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (approx. 1 cm).[1]

    • Carefully pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.[1]

    • Allow the silica to settle and add another layer of sand on top.

  • Sample Loading (Wet Method):

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.[4]

    • Carefully pipette the solution onto the top layer of sand.

  • Elution:

    • Begin elution with the least polar solvent system determined by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compound.

    • Collect fractions and monitor them by TLC to identify the pure compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Column Chromatography with Dry Loading
  • Stationary Phase Preparation and Column Packing: Follow steps 1 and 2 from Protocol 1.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude product).[1]

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1]

  • Sample Loading:

    • Carefully add the powder containing the adsorbed sample to the top of the prepared column.

  • Elution and Isolation: Follow steps 4 and 5 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_purification Purification & Analysis TLC TLC Analysis (Determine Mobile Phase) Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Wet_Load Wet Loading (Dissolve in Mobile Phase) Pack->Wet_Load Dry_Load Dry Loading (Adsorb on Silica) Pack->Dry_Load Elute Elute with Mobile Phase (Isocratic or Gradient) Wet_Load->Elute Dry_Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure 4-Chloroquinoline- 5-carbonitrile Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Purification Issue Encountered Poor_Sep Poor Separation? Start->Poor_Sep Tailing Peak Tailing? Start->Tailing Decomposition Decomposition? Start->Decomposition No_Elution No Compound Eluting? Start->No_Elution Optimize_MP Optimize Mobile Phase (via TLC) Poor_Sep->Optimize_MP Yes Reduce_Load Reduce Sample Load Poor_Sep->Reduce_Load Yes Repack Repack Column Poor_Sep->Repack Yes Add_Base Add Triethylamine to Mobile Phase Tailing->Add_Base Yes Change_SP Use Alumina or Deactivated Silica Decomposition->Change_SP Yes Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Check_Stability Check Compound Stability on Silica No_Elution->Check_Stability Yes

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Synthesis of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-chloroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-chloroquinolines and their precursors.

Q1: I am getting a low yield in my 4-chloroquinoline synthesis. What are the common causes and how can I improve it?

A1: Low yields in 4-chloroquinoline synthesis can stem from several factors, depending on the synthetic route. Here are some common causes and solutions:

  • Incomplete Cyclization (Gould-Jacobs & Combes Syntheses): The thermal cyclization step often requires high temperatures. If the reaction is incomplete, you will be left with the intermediate (e.g., anilidomethylenemalonate in the Gould-Jacobs reaction).

    • Solution: Increase the reaction temperature. For the Gould-Jacobs reaction, temperatures of 250-300°C are often necessary.[1] Using a high-boiling point solvent like diphenyl ether can facilitate reaching these temperatures. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1]

  • Suboptimal Chlorination: The conversion of the 4-hydroxyquinoline intermediate to 4-chloroquinoline using reagents like phosphorus oxychloride (POCl₃) can be inefficient.

    • Solution: Ensure anhydrous conditions, as POCl₃ is moisture-sensitive. Use freshly distilled POCl₃ and thoroughly dried glassware. The reaction temperature for chlorination is typically between 90-120°C for 4-12 hours.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Side Reactions and Decomposition: At the high temperatures required for cyclization, starting materials or the product can decompose, leading to the formation of tarry byproducts and reducing the overall yield.

    • Solution: Carefully control the reaction time and temperature. While high temperatures are needed, prolonged heating can be detrimental.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize oxidative decomposition.

Q2: My final product is contaminated with 4-hydroxyquinoline. How can I prevent its formation and remove it?

A2: The presence of 4-hydroxyquinoline is a common issue, as it is the immediate precursor to 4-chloroquinoline and can also be formed by hydrolysis of the product.

  • Prevention:

    • Drive the chlorination reaction to completion: As mentioned above, ensure optimal conditions for the chlorination step (adequate temperature, reaction time, and anhydrous conditions) to convert all the 4-hydroxyquinoline starting material.

    • Anhydrous workup: During the workup of the chlorination reaction, avoid prolonged exposure to water or protic solvents, which can hydrolyze the 4-chloroquinoline product back to the 4-hydroxyquinoline.

  • Removal:

    • Aqueous wash: 4-Hydroxyquinolines are phenolic and thus acidic. Washing the crude product dissolved in an organic solvent with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) can selectively extract the 4-hydroxyquinoline impurity into the aqueous layer.

    • Recrystallization: If the basic wash is not completely effective, recrystallization from a suitable solvent can help in purifying the 4-chloroquinoline.

Q3: I am observing the formation of an unwanted regioisomer (e.g., 5-chloro- instead of 7-chloroquinoline). How can I control the regioselectivity?

A3: Regioselectivity is a significant challenge, particularly in syntheses like the Combes reaction when using substituted anilines. The position of the substituents on the final quinoline ring is influenced by both steric and electronic effects.[3]

  • Choice of Synthesis: The Gould-Jacobs reaction, which involves the cyclization of an anilidomethylenemalonate, often provides better regiochemical control compared to the Combes synthesis, as the cyclization is directed by the position of the substituent on the aniline ring.

  • In the Combes Synthesis:

    • Substituent Effects: The electronic nature of the substituents on the aniline can influence the position of cyclization. For instance, in the synthesis of trifluoromethyl-quinolines, using chloro- or fluoroanilines tends to favor the formation of the 4-CF₃ regioisomer.[3]

    • Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can also influence the regiochemical outcome.[3]

    • Catalyst and Solvent: The choice of acid catalyst and solvent can impact the ratio of regioisomers formed. It is advisable to screen different catalysts (e.g., sulfuric acid, polyphosphoric acid) and solvents to optimize for the desired isomer.

Q4: My reaction mixture has turned into a dark, tarry mess. What went wrong and can I salvage my product?

A4: The formation of tar is a common problem in reactions that require high temperatures and strong acids, such as the Skraup and to some extent, the Gould-Jacobs and Combes syntheses.

  • Cause: This is usually due to the decomposition of starting materials or the product, and polymerization side reactions. Excessive heat and prolonged reaction times are the primary culprits.

  • Prevention:

    • Temperature Control: Maintain the reaction temperature within the optimal range and avoid overheating.

    • Reaction Time: Monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

    • Inert Atmosphere: Running the reaction under an inert atmosphere can minimize oxidative side reactions.

  • Salvaging the Product:

    • If the product is volatile, steam distillation can sometimes be used to separate it from the non-volatile tar.

    • Column chromatography is often the most effective way to purify the product from the tarry byproducts, although it can be challenging with very viscous tars.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of quinoline synthesis, based on literature data. This information can guide the optimization of your experimental conditions.

Synthesis StepParameterConditionsProductYield (%)Notes
Gould-Jacobs Cyclization Temperature & Time250°C, 5 min (Microwave)4-Hydroxyquinoline derivative1%Incomplete cyclization, intermediate is the main product.[1]
Temperature & Time300°C, 10 min (Microwave)4-Hydroxyquinoline derivative37%Higher temperature improves cyclization.[1]
Temperature & Time300°C, 5 min (Microwave)4-Hydroxyquinoline derivative47%Shorter time at high temperature can reduce degradation.[1]
Chlorination with POCl₃ Temperature & Time100°C, 6 hours4-Chloro-6,7-dimethoxyquinoline79.2%Standard conditions for chlorination.[2]
Temperature & Time70-90°CChloroquinazoline-Clean conversion of phosphorylated intermediates to product.[4][5]
Combes Synthesis CatalystSulfuric Acid2,4-Disubstituted quinolinesGoodA standard and effective catalyst for this reaction.[6]
CatalystPolyphosphoric Acid (PPA)2,4-Disubstituted quinolinesGoodCan be a good alternative to sulfuric acid.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of 4-chloroquinolines.

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate

This protocol describes the initial condensation and subsequent cyclization to form the 4-hydroxyquinoline precursor.

  • Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents).

  • Heat the mixture at 110-120°C for 1-2 hours. The reaction can be monitored by the distillation of ethanol.

  • After the reaction is complete, the intermediate, diethyl (3-chloroanilino)methylenemalonate, can be used directly in the next step or purified.

  • Cyclization: Add the crude intermediate to a high-boiling solvent such as diphenyl ether in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 250°C) with stirring for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product.

  • Collect the solid by vacuum filtration, wash with the non-polar solvent, and dry to obtain the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

Protocol 2: Chlorination of 4-hydroxy-7-chloroquinoline with POCl₃

This protocol details the conversion of the 4-hydroxyquinoline intermediate to the final 4-chloroquinoline product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 4-hydroxy-7-chloroquinoline (1.0 equivalent).

  • Add phosphorus oxychloride (POCl₃) in excess (typically 3-5 equivalents).

  • Reaction: Heat the mixture to reflux (around 100-110°C) for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is neutral to slightly basic. This will precipitate the crude 4,7-dichloroquinoline.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Visualizing the Synthesis and Side Reactions

The following diagram illustrates the general synthetic pathway to 4-chloroquinolines and highlights the key side reactions that can occur.

Synthesis_Side_Reactions Aniline Substituted Aniline Intermediate_GJ Anilidomethylenemalonate Intermediate Aniline->Intermediate_GJ Gould-Jacobs Condensation Chloroquinoline 4-Chloroquinoline (Desired Product) Aniline->Chloroquinoline Combes Synthesis (Direct or via Hydroxyquinoline) Regioisomer Regioisomeric 4-Chloroquinoline (Side Product) Aniline->Regioisomer Alternative Cyclization (e.g., Combes) Reagents_GJ Diethyl Ethoxymethylenemalonate Reagents_GJ->Intermediate_GJ Hydroxyquinoline 4-Hydroxyquinoline Precursor Intermediate_GJ->Hydroxyquinoline Thermal Cyclization Hydroxyquinoline->Chloroquinoline Chlorination POCl3 POCl₃ POCl3->Chloroquinoline Hydrolysis_Product 4-Hydroxyquinoline (Hydrolysis Side Product) Chloroquinoline->Hydrolysis_Product Combes_Reagents β-Diketone + Acid Combes_Reagents->Chloroquinoline Combes_Reagents->Regioisomer

Caption: Synthetic pathways to 4-chloroquinolines and common side reactions.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your SNAr reactions in a question-and-answer format.

Q1: My SNAr reaction is not proceeding to completion, or the yield is very low. What are the potential causes and how can I improve the conversion rate?

A1: Low conversion in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Substrate Reactivity: The aromatic ring must be sufficiently "activated" towards nucleophilic attack. This activation is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3] If your substrate lacks adequate activation, the reaction will be sluggish. Consider using a more electron-deficient analog if possible.

  • Leaving Group Ability: In SNAr reactions, the trend for halogen leaving groups is often F > Cl ≈ Br > I.[1][4] This is counterintuitive compared to SN2 reactions. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked, which is the rate-determining step.[5][6] If you are using a less effective leaving group, consider if a fluoro-substituted starting material is available.

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient aromatic ring. Common effective nucleophiles include alkoxides, thiolates, and amines.[7] If your nucleophile is weak, you may need to use a stronger base to deprotonate it and increase its nucleophilicity.

  • Reaction Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.[1] If the reaction is being run at room temperature, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS can significantly improve the rate and yield.[1] Some reactions may even necessitate reflux conditions.[1]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred.[1][8] These solvents solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[8] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.[1]

Q2: I am observing the formation of multiple spots on my TLC plate, suggesting the presence of side products. What are the common side reactions in SNAr, and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some likely culprits and solutions:

  • Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself may compete with your intended nucleophile.[1] It is advisable to use a non-reactive, polar aprotic solvent.

  • Di-substitution: If your aromatic substrate possesses more than one leaving group, you may be observing double substitution.[1] To favor mono-substitution, you can use a stoichiometric amount of the nucleophile.

  • Hydrolysis: The presence of water in your reaction mixture can lead to hydrolysis of either the starting material or the product, especially if the reaction is conducted under basic conditions and at elevated temperatures.[1] Ensure the use of anhydrous solvents and reagents.

  • Benzyne Formation: Under very strong basic conditions (e.g., with NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur, potentially leading to a mixture of regioisomers.[1][9] This is more prevalent with unactivated aryl halides.

Q3: How do I choose the right solvent and temperature for my SNAr reaction?

A3: Solvent and temperature are critical parameters for a successful SNAr reaction.

  • Solvent Selection: Polar aprotic solvents are the top choice as they enhance the reactivity of the nucleophile.[1][8] DMSO is often reported to provide significant rate enhancements compared to other solvents, allowing reactions to proceed at lower temperatures and with better selectivity.[8]

  • Temperature Optimization: The optimal temperature depends on the reactivity of your substrate and nucleophile. Less activated substrates or weaker nucleophiles will generally require higher temperatures.[10] It is recommended to start at a moderate temperature (e.g., 50-80 °C) and increase it incrementally if the reaction is not proceeding. For highly activated substrates, the reaction may even proceed at room temperature.[11]

Q4: What is the role of the base in an SNAr reaction, and how do I select an appropriate one?

A4: A base is often necessary to deprotonate a protic nucleophile (e.g., an alcohol or amine), thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for less acidic nucleophiles.[11] The choice of base depends on the pKa of the nucleophile. For instance, a weaker base like K₂CO₃ is often sufficient for amines, while alcohols may require a stronger base like NaH.

Q5: How can I monitor the progress of my SNAr reaction?

A5: The most common and convenient method for monitoring SNAr reactions is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]

Data Presentation

The efficiency of SNAr reactions is highly dependent on the choice of leaving group, solvent, and temperature. The following tables summarize key reaction parameters.

Table 1: Relative Reactivity of Leaving Groups in SNAr

Leaving GroupRelative ReactivityRationale
FHighestHigh electronegativity activates the aromatic ring towards nucleophilic attack (rate-determining step).[5][6]
ClModerateGood leaving group ability.
BrModerateSimilar reactivity to Chlorine.[4]
ILowerLess effective at activating the ring compared to Fluorine.[4]
NO₂HighStrong electron-withdrawing nature and good leaving group ability.[4]

Table 2: Common Solvents for SNAr Reactions

SolventTypeRationale for Use
Dimethyl sulfoxide (DMSO)Polar AproticExcellent at solvating cations, leaving the nucleophile highly reactive. Often leads to significant rate enhancement.[8]
N,N-Dimethylformamide (DMF)Polar AproticA common and effective solvent for SNAr reactions.[1]
Acetonitrile (MeCN)Polar AproticAnother suitable polar aprotic solvent.[1]
Tetrahydrofuran (THF)Polar AproticCan be used, especially for reactions with strong bases like NaH.[11]
Alcohols (e.g., t-Amyl alcohol)Polar ProticCan be used in specific cases, but may act as a competing nucleophile.[12][13]

Table 3: Typical Reaction Conditions for SNAr with Different Nucleophiles

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)
Primary/Secondary AmineMorpholineK₃PO₄t-Amyl alcohol1103
AmideBenzamideK₂CO₃DMSO13012
N-HeterocycleIndoleK₂CO₃DMSO13012
Alcohol/PhenolPhenolNaH or t-BuOKTHF or DMF60-80Varies
ThiolThiophenolNaHTHF or DMFRT - 60Varies

Note: The conditions provided are examples and may require optimization for specific substrates and nucleophiles.[11][12]

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the reaction of an activated aryl fluoride with a primary or secondary amine.

  • Reaction Setup: In a round-bottom flask, dissolve the aryl fluoride (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the addition of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).[11]

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by TLC.[11]

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[11]

Protocol 2: General Procedure for SNAr with an Alcohol or Phenol Nucleophile

This protocol is for the synthesis of aryl ethers from an activated aryl fluoride and an alcohol or phenol.

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in an anhydrous solvent like THF or DMF. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise. Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.[11]

  • Addition of Aryl Halide: Add the activated aryl fluoride (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.[11]

Visualizations

The following diagrams illustrate key concepts and workflows related to SNAr reactions.

SNAr_Mechanism A Aryl Halide (with o/p EWG) I Meisenheimer Complex (Resonance Stabilized Intermediate) A->I + Nu⁻ (Addition - Slow Step) Nu Nucleophile (Nu⁻) P Substituted Product I->P - X⁻ (Elimination - Fast Step) LG Leaving Group (X⁻)

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow start Low SNAr Reaction Yield q1 Is the aromatic ring sufficiently activated (ortho/para EWGs)? start->q1 s1 Use a more electron-deficient substrate if possible. q1->s1 No q2 Is the leaving group optimal (F > Cl > Br > I)? q1->q2 Yes s1->q2 s2 Consider using a fluoro-substituted analog. q2->s2 No q3 Is the solvent polar aprotic (DMSO, DMF, MeCN)? q2->q3 Yes s2->q3 s3 Switch to a suitable polar aprotic solvent. q3->s3 No q4 Is the reaction temperature high enough? q3->q4 Yes s3->q4 s4 Gradually increase temperature and monitor the reaction. q4->s4 No end Improved Yield q4->end Yes s4->end

Caption: A decision-making workflow for troubleshooting low-yielding SNAr reactions.

References

Technical Support Center: Scale-Up of 4-Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 4-chloroquinoline synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of 4-chloroquinoline synthesis, providing potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor reaction progress by TLC or HPLC. Consider extending reaction time or moderately increasing the temperature.
Side reactions: Formation of undesired byproducts such as isomers or polymerized material.Optimize reaction conditions (temperature, solvent, catalyst). Ensure slow and controlled addition of reagents, especially in exothermic reactions.
Purity of starting materials: Impurities in reactants can inhibit the reaction or lead to side products.Verify the purity of starting materials using appropriate analytical methods (e.g., NMR, GC-MS). Purify starting materials if necessary.
Moisture: Presence of water can be detrimental, especially when using moisture-sensitive reagents like phosphorus oxychloride (POCl₃).Use anhydrous solvents and flame-dried glassware. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
Formation of Dark Oil or Tar Excessive reaction temperature: Overheating can lead to decomposition and polymerization.Maintain strict temperature control. For exothermic reactions, ensure adequate cooling and controlled reagent addition.
Incorrect stoichiometry: An improper ratio of reactants can promote side reactions.Carefully control the stoichiometry of all reactants.
Presence of oxygen: Air leaks in the reaction setup can cause oxidative side reactions.Ensure the reaction setup is properly sealed and, if necessary, purged with an inert gas.
Poor Product Purity Inefficient purification: Product loss or incomplete separation from byproducts during work-up and purification steps.Optimize the purification method (e.g., recrystallization solvent system, column chromatography conditions). Minimize product loss during extraction and washing steps by checking solvent polarity and increasing the number of extractions if needed.
Isomer formation: In syntheses involving substituted anilines, cyclization can occur at different positions, leading to isomeric impurities.Employ reaction conditions or starting materials that favor the formation of the desired isomer. Specific purification techniques may be required to separate isomers.
Runaway Reaction Poor heat dissipation: Inadequate cooling for highly exothermic steps, particularly on a larger scale where the surface area-to-volume ratio decreases.Use a reactor with efficient heat exchange capabilities. Ensure controlled, slow addition of reagents. Consider using a solvent with a higher boiling point or diluting the reaction mixture.
Uncontrolled addition of reagents: Adding reactants too quickly can lead to a rapid and uncontrollable increase in temperature.Use a syringe pump or a dropping funnel for the controlled addition of reagents. Monitor the internal temperature of the reaction closely.

Frequently Asked Questions (FAQs)

1. What are the most common challenges when scaling up the chlorination of 4-hydroxyquinoline to 4-chloroquinoline using phosphorus oxychloride (POCl₃)?

Scaling up the chlorination step with POCl₃ presents several challenges:

  • Exothermic Reaction: The reaction is often highly exothermic. On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, potentially causing side reactions or a runaway reaction.

  • Reagent Handling: POCl₃ is a corrosive and moisture-sensitive reagent. Handling large quantities requires specialized equipment and stringent safety protocols.

  • Work-up: Quenching large volumes of POCl₃ with water is a hazardous operation that generates significant amounts of HCl gas and heat. This requires a well-ventilated area and a carefully controlled quenching procedure.

  • Impurity Profile: At higher temperatures, the formation of byproducts can increase, complicating purification.

2. How can I improve the yield and purity of 4-chloroquinoline in a large-scale Gould-Jacobs reaction?

The Gould-Jacobs reaction for quinoline synthesis involves a thermal cyclization step that can be challenging to scale up. To improve yield and purity:

  • Temperature Control: The high temperatures required for cyclization need to be carefully controlled to prevent degradation of the product. The use of high-boiling point solvents like diphenyl ether is common.

  • Reaction Time: Optimizing the reaction time at the elevated temperature is crucial to ensure complete cyclization without significant product decomposition.

  • Microwave Heating: On a laboratory and pilot scale, microwave-assisted heating can significantly reduce reaction times and improve yields by providing rapid and uniform heating.

3. What are the key safety considerations for the industrial-scale synthesis of 4-chloroquinoline?

  • Hazardous Reagents: The synthesis often involves hazardous materials such as POCl₃, thionyl chloride, and flammable solvents. A thorough understanding of the safety data sheets (SDS) for all chemicals is essential.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, must be used.

  • Ventilation: All operations should be conducted in a well-ventilated area or in a fume hood, especially when handling volatile and corrosive reagents.

  • Emergency Procedures: Emergency procedures for spills, fires, and exposure should be established and clearly communicated to all personnel.

  • Waste Disposal: Hazardous waste must be disposed of according to institutional and governmental regulations.

4. How does the impurity profile of 4-chloroquinoline change during scale-up?

While specific data is highly dependent on the exact synthetic route and conditions, some general trends can be expected:

  • Increased Byproducts from Exotherms: Poor heat control on a larger scale can lead to higher levels of temperature-dependent byproducts.

  • Concentration of Minor Impurities: Impurities present in starting materials may be carried through the synthesis and become more significant at a larger scale.

  • Different Isomer Ratios: In some cases, changes in reaction conditions during scale-up can alter the ratio of product isomers.

It is crucial to develop robust analytical methods (e.g., HPLC, GC-MS) to monitor the impurity profile at each stage of the synthesis and during scale-up.

Experimental Protocols

Example Protocol: Chlorination of 4-Hydroxy-7-chloroquinoline to 4,7-Dichloroquinoline (Industrial Scale)

This protocol is adapted from a patented industrial process and should be performed by trained personnel with appropriate safety measures in place.[1]

  • Charging the Reactor: In a suitable glass-lined reactor, add toluene followed by 4-hydroxy-7-chloroquinoline.

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride to the stirred suspension. The molar ratio of 4-hydroxy-7-chloroquinoline to phosphorus oxychloride is typically between 1:2 and 1:3.[1]

  • Reaction: Heat the reaction mixture to reflux (approximately 90-115 °C) and maintain for several hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.[1]

  • Quenching: After completion, cool the reaction mixture and carefully pour it into a separate vessel containing crushed ice or ice-cold water with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.

  • Work-up:

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer with fresh toluene.

    • Carefully neutralize the aqueous layer with a 10% sodium hydroxide solution to a pH of 7-8.[1]

    • Extract the neutralized aqueous layer with toluene.

    • Combine all toluene layers and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude 4,7-dichloroquinoline from a suitable solvent such as ethanol or methanol to obtain the final product with a purity of ≥99%.[1] The overall yield for this process is reported to be ≥70%.[1]

Visualizations

experimental_workflow General Workflow for 4-Chloroquinoline Synthesis start Starting Materials (e.g., Aniline derivative, Malonic ester derivative) cyclization Cyclization Reaction (e.g., Gould-Jacobs) start->cyclization intermediate 4-Hydroxyquinoline Intermediate cyclization->intermediate chlorination Chlorination (e.g., with POCl3) intermediate->chlorination crude_product Crude 4-Chloroquinoline chlorination->crude_product purification Purification (e.g., Recrystallization, Chromatography) crude_product->purification final_product Pure 4-Chloroquinoline purification->final_product

Caption: General workflow for the synthesis of 4-chloroquinoline.

troubleshooting_logic Troubleshooting Low Yield low_yield Low Yield Observed check_purity Verify Purity of Starting Materials low_yield->check_purity Step 1 review_conditions Review Reaction Conditions check_purity->review_conditions No Issue impure Impure: Purify starting materials check_purity->impure Problem Found temp_issue Temperature Control Issue? review_conditions->temp_issue Step 2 analyze_workup Analyze Work-up & Purification extraction_loss Extraction Loss? analyze_workup->extraction_loss Step 3 pure Pure time_issue Reaction Time Issue? temp_issue->time_issue moisture_issue Moisture Present? time_issue->moisture_issue moisture_issue->analyze_workup No Obvious Issue conditions_ok Conditions Correct purification_issue Purification Inefficient? extraction_loss->purification_issue workup_ok Work-up Optimized

Caption: A logical flow for troubleshooting low yield in synthesis.

References

Technical Support Center: Purification of 4-Chloroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Chloroquinoline-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their experiments involving this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may be encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can arise from the starting materials, side reactions during synthesis, and degradation of the product. Based on plausible synthetic routes, such as a cyclization reaction involving a substituted aniline and a three-carbon component, potential impurities include:

  • Starting Materials: Unreacted 3-aminobenzonitrile or other aniline precursors.

  • Positional Isomers: Formation of the undesired 7-chloro-5-cyanoquinoline isomer is a possibility, arising from the cyclization step. The separation of quinoline isomers can be challenging due to their similar physical properties.[1][2]

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-chloroquinoline-5-carboxamide or 4-chloroquinoline-5-carboxylic acid.

  • Byproducts from Chlorination: If the synthesis involves a chlorination step (e.g., using POCl₃), residual chlorinating agent or byproducts from its decomposition can be present.

  • Polymeric Material: Quinoline syntheses, especially those under harsh acidic conditions, can sometimes produce tarry or polymeric byproducts.

Q2: My crude product is a dark, oily residue. How can I purify it?

A dark, oily crude product often indicates the presence of polymeric byproducts or other colored impurities. A multi-step purification approach is recommended:

  • Initial Extraction: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.

  • Column Chromatography: This is often the most effective method for removing a wide range of impurities. A silica gel column is typically used.

  • Recrystallization: After column chromatography, recrystallization can be employed to obtain a highly pure, crystalline product.

Q3: I am having difficulty separating positional isomers of my chloro-cyano-quinoline. What can I do?

The separation of positional isomers is a common challenge in quinoline chemistry.[1][2] Here are some strategies:

  • Optimize Column Chromatography:

    • Use a long column with a fine mesh silica gel for higher resolution.

    • Employ a shallow gradient of a solvent system that provides good separation on a TLC plate.

    • Consider using a different stationary phase, such as alumina.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.[3]

  • Fractional Crystallization: If the isomers have slightly different solubilities in a particular solvent, fractional crystallization may be effective. This involves a series of recrystallization steps to enrich one isomer in the crystalline phase.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield after purification - Product is partially soluble in the wash solutions.- Product is strongly adsorbed on the silica gel column.- Product is lost during recrystallization.- Use minimal amounts of cold solvent for washing crystals.- Add a small amount of a polar solvent (e.g., methanol) to the elution solvent to ensure complete elution from the column.- Concentrate the mother liquor from recrystallization and perform a second crystallization or repurify by column chromatography.
Product contains residual solvent - Incomplete drying of the purified solid.- Dry the product under high vacuum for an extended period.- Gently heat the product under vacuum, provided it is thermally stable.
Purified product is still colored - Presence of persistent colored impurities.- Decomposition of the product on silica gel.- Treat a solution of the product with activated charcoal before the final filtration and recrystallization.- Minimize the time the compound spends on the silica gel column. Consider using a less acidic stationary phase like neutral alumina.
Nitrile group hydrolysis - Exposure to strong acidic or basic conditions during workup or chromatography.- Maintain neutral pH during aqueous workup.- Avoid using highly acidic or basic mobile phases in chromatography. If necessary, neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent mixture, such as 95:5 hexane:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair (one in which the compound is soluble when hot but insoluble when cold).

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the compound is completely dissolved. Add more solvent in small portions if necessary.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example of Purity Improvement after Purification

Purification StepPurity (%)Yield (%)
Crude Product75-
After Column Chromatography9580
After Recrystallization>9990 (of the chromatographed material)

Note: The values in this table are for illustrative purposes and may vary depending on the specific experimental conditions.

Visualizations

Troubleshooting Workflow for Purification

G Troubleshooting Workflow for Purification of this compound start Crude this compound check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity is_pure Purity > 98%? check_purity->is_pure end Pure Product is_pure->end Yes column_chromatography Column Chromatography (Silica Gel) is_pure->column_chromatography No check_purity_after_cc Assess Purity of Fractions column_chromatography->check_purity_after_cc Collect Fractions recrystallization Recrystallization check_purity_after_rx Assess Final Purity recrystallization->check_purity_after_rx Isolate Crystals is_pure_after_cc Purity > 98%? check_purity_after_cc->is_pure_after_cc is_pure_after_cc->end Yes is_pure_after_cc->recrystallization No, but major product isolated check_purity_after_rx->end

Caption: A logical workflow for the purification and purity assessment of this compound.

Common Impurity Sources and Removal Strategies

G Common Impurities and Removal Strategies cluster_impurities Potential Impurities cluster_methods Purification Methods Starting Materials Starting Materials Column Chromatography Column Chromatography Starting Materials->Column Chromatography Positional Isomers Positional Isomers Positional Isomers->Column Chromatography Preparative HPLC Preparative HPLC Positional Isomers->Preparative HPLC Hydrolysis Products Hydrolysis Products Aqueous Wash (NaHCO3) Aqueous Wash (NaHCO3) Hydrolysis Products->Aqueous Wash (NaHCO3) Hydrolysis Products->Column Chromatography Polymeric Byproducts Polymeric Byproducts Polymeric Byproducts->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization

Caption: Relationship between common impurity types and effective purification techniques.

References

Technical Support Center: Troubleshooting Low Yield in SNAr Reactions of 4-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-chloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields.

Troubleshooting Guide

Low yields in the SNAr reaction of 4-chloroquinoline can stem from various factors, from suboptimal reaction conditions to challenges in product isolation. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem IDProblem DescriptionPotential Cause(s)Recommended Solution(s)
LY-01 Low or No Conversion of Starting Material - Insufficient reaction temperature or time: The reaction may not have reached the necessary activation energy or has not been allowed to proceed to completion.[1] - Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines can be less reactive.[1][2] - Inappropriate solvent: The solvent may not be effectively solvating the intermediates or may be deactivating the nucleophile.[1][2]- Increase Temperature: Gradually increase the reaction temperature. For conventional heating, temperatures between 120-150°C are typical. For microwave synthesis, temperatures can range from 140-180°C.[1] - Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed. Reactions can take from a few hours to over 24 hours.[1] - Solvent Selection: Switch to a polar aprotic solvent like DMSO, DMF, or NMP, which are known to enhance SNAr reaction rates.[1][2] - Catalyst Addition: For less reactive anilines, consider adding a Brønsted or Lewis acid catalyst to enhance the reactivity of the 4-chloroquinoline.[1]
LY-02 Formation of Multiple Byproducts - Side reactions: Undesired reactions such as hydrolysis of the 4-chloroquinoline to 4-hydroxyquinoline can occur if moisture is present.[1] - Decomposition: High reaction temperatures or an overly strong base can cause decomposition of the starting material or product.[2] - Reaction with difunctional nucleophiles: If using a diamine, double substitution can occur.[1]- Ensure Anhydrous Conditions: Use dry solvents and flame-dried glassware to minimize hydrolysis. - Optimize Temperature and Base: Run the reaction at a lower temperature and consider using a milder base (e.g., K₂CO₃ instead of NaH).[2] - Control Stoichiometry: When using a diamine, use a large excess of the diamine to favor the formation of the mono-substituted product.[1]
LY-03 Product Precipitation and Loss During Work-up - Precipitation of product with byproducts: The desired product may co-precipitate with byproducts, leading to a low isolated yield.[1] - Difficulty in separating product from excess amine: High-boiling point amines used in excess can be challenging to remove during purification.[1] - Product loss during extraction: The polarity of the product may lead to poor separation between aqueous and organic layers.- Purification Strategy: If the product precipitates, it can be collected by filtration. Otherwise, the solvent should be removed under reduced pressure, followed by purification via recrystallization or column chromatography.[3] - Acidic Wash: During work-up, perform an acidic wash (e.g., with dilute HCl) to protonate the excess amine, rendering it water-soluble and easily separable from the product in the organic layer.[1] - Optimize Extraction: Adjust the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction into the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-aminoquinolines?

The most prevalent method is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves the reaction of a 4-chloroquinoline derivative with a primary or secondary amine. The electron-withdrawing nature of the quinoline ring system activates the C4 position for nucleophilic attack.[1]

Q2: My amine nucleophile is an aniline, and I'm observing very low reactivity. What can I do?

Anilines are generally less reactive than aliphatic amines in SNAr reactions with 4-chloroquinolines.[1] To improve the yield, you may need to use more forcing conditions, such as higher temperatures. The addition of a Brønsted or Lewis acid catalyst can also enhance the reactivity of the 4-chloroquinoline.[1]

Q3: What is the role of a base in this reaction, and is it always necessary?

A base is often used to neutralize the HCl generated during the reaction. For reactions with secondary amines or less reactive primary amines, an external base like potassium carbonate (K₂CO₃) is often necessary.[1] However, when using primary amines, an external base may not be needed as the amine itself can act as both a nucleophile and a base.[1] For aryl or heteroarylamines, a stronger base such as sodium hydroxide may be required.[1]

Q4: I'm seeing a significant amount of 4-hydroxyquinoline in my crude product. What is the cause and how can I prevent it?

The formation of 4-hydroxyquinoline is due to the hydrolysis of the 4-chloroquinoline starting material.[1] This occurs in the presence of water. To prevent this side reaction, ensure that your reaction is set up under anhydrous conditions using dry solvents and properly dried glassware.

Q5: Are there alternative synthetic methods if I cannot optimize the SNAr reaction?

Yes, several alternative methods exist for synthesizing 4-aminoquinolines. These include Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, and Copper-catalyzed reactions.[1][3]

Q6: How can I effectively monitor the progress of my reaction?

The most common method for monitoring the reaction progress is by Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the 4-chloroquinoline and the appearance of the product spot.

Experimental Protocols

Protocol 1: Conventional Heating

This protocol describes a general procedure for the SNAr reaction of a 4-chloroquinoline with an amine using conventional heating.

Materials:

  • 4-chloroquinoline derivative (1.0 eq)

  • Amine (1.0-1.5 eq)

  • Solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, if required)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • To a solution of the 4-chloroquinoline derivative in the chosen solvent, add the amine.

  • If required, add the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 120-150°C) and stir.[1]

  • Monitor the reaction progress by TLC. A reaction time of several hours to over 24 hours may be necessary.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[3]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • 4-chloroquinoline derivative (1.0 eq)

  • Amine (1.0-1.5 eq)

  • Solvent (e.g., DMSO, ethanol)

  • Base (if required)

  • Microwave vial and microwave reactor

Procedure:

  • In a microwave vial, combine the 4-chloroquinoline derivative, the amine, and the appropriate solvent.[3]

  • Add a base if necessary, depending on the nature of the amine.[3]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140°C or 180°C) for a short duration (e.g., 20-30 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature.[3]

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.[3]

  • Purify the crude product by recrystallization or column chromatography.[3]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the SNAr reaction of 4-chloroquinoline.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield in SNAr Reactions start Low Yield Observed check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete Reaction good_conversion Good Conversion check_conversion->good_conversion Complete Reaction optimize_conditions Optimize Reaction Conditions low_conversion->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp extend_time Extend Reaction Time optimize_conditions->extend_time change_solvent Change Solvent (e.g., DMSO, DMF) optimize_conditions->change_solvent add_catalyst Add Catalyst (for anilines) optimize_conditions->add_catalyst end Improved Yield increase_temp->end extend_time->end change_solvent->end add_catalyst->end check_workup Analyze Work-up & Purification good_conversion->check_workup product_loss Product Loss Identified check_workup->product_loss Loss Detected no_issue No Obvious Issue check_workup->no_issue No Apparent Loss optimize_workup Optimize Work-up/Purification product_loss->optimize_workup acidic_wash Incorporate Acidic Wash optimize_workup->acidic_wash optimize_extraction Optimize Extraction pH optimize_workup->optimize_extraction recrystallize Optimize Recrystallization optimize_workup->recrystallize acidic_wash->end optimize_extraction->end recrystallize->end consider_alternatives Consider Alternative Synthetic Routes no_issue->consider_alternatives consider_alternatives->end

Caption: A step-by-step guide to diagnosing and resolving low yield issues.

General SNAr Reaction Mechanism

This diagram illustrates the general mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction of 4-chloroquinoline with an amine.

SNAr_Mechanism General SNAr Mechanism of 4-Chloroquinoline cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group start_materials 4-Chloroquinoline + Amine (R-NH2) meisenheimer Meisenheimer Complex (Intermediate) start_materials->meisenheimer meisenheimer2 Meisenheimer Complex product 4-Aminoquinoline Product + Cl- meisenheimer2->product chloroquinoline 4-Chloroquinoline intermediate Meisenheimer Complex chloroquinoline->intermediate Nucleophilic Attack amine Amine (R-NH2) amine->intermediate Nucleophilic Attack final_product 4-Aminoquinoline Product intermediate->final_product Loss of Leaving Group leaving_group Chloride Ion (Cl-)

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

References

Technical Support Center: Managing Bis-Quinoline Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the formation of bis-quinoline byproducts in quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize the formation of these and other impurities, thereby enhancing product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are bis-quinoline byproducts and why are they a concern?

A1: Bis-quinoline byproducts are dimeric structures formed by the coupling of two quinoline molecules or their reactive intermediates during a synthesis reaction. These impurities are a concern because they can complicate the purification process, reduce the yield of the desired mono-quinoline product, and may exhibit different pharmacological or toxicological properties, which is particularly critical in drug development.

Q2: Which common quinoline synthesis methods are prone to bis-quinoline byproduct formation?

A2: While specific data on bis-quinoline byproduct formation is not extensively documented for all classical methods, the reaction conditions of syntheses like the Doebner-von Miller, Skraup, and potentially the Pfitzinger and Friedländer reactions could theoretically lead to their formation. Harsh reaction conditions, such as high temperatures and strong acidic or basic catalysts, can promote side reactions, including dimerization.

Q3: What are the general strategies to minimize the formation of bis-quinoline and other byproducts?

A3: Several general strategies can be effective across different quinoline synthesis methods:

  • Temperature Control: Maintaining strict control over the reaction temperature is critical, as higher temperatures often accelerate undesired side reactions.[1][2]

  • Stoichiometry: Careful control of the reactant ratios can minimize the presence of unreacted starting materials or intermediates that could lead to side product formation.

  • Catalyst Selection: The choice of catalyst is vital. Milder catalysts can often prevent the harsh conditions that lead to byproducts.[1][2]

  • Purity of Starting Materials: Ensuring the high purity of starting materials is a crucial step to prevent impurities from participating in side reactions.[2][3]

  • Slow Addition of Reagents: A gradual addition of one or more reactants can help to control exothermic reactions and maintain a low concentration of reactive intermediates, which can reduce the likelihood of dimerization.[4]

Q4: What analytical techniques are recommended for detecting and quantifying bis-quinoline byproducts?

A4: A combination of chromatographic and spectroscopic methods is recommended for the analysis of bis-quinoline impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the desired quinoline product from non-volatile impurities like bis-quinolines. Method development may be required to achieve optimal separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile quinoline derivatives, GC-MS can be used for both separation and identification of byproducts based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help to identify the structure of impurities if they are present in sufficient quantities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying and quantifying unknown byproducts in a reaction mixture.

Troubleshooting Guides for Specific Syntheses

Doebner-von Miller Synthesis

Problem: Formation of tarry residues and potential bis-quinoline byproducts.

Potential Cause: The Doebner-von Miller reaction is often carried out under strong acidic conditions and at elevated temperatures, which can lead to the polymerization of the α,β-unsaturated carbonyl compound.[4] These conditions may also promote the coupling of reactive intermediates to form bis-quinolines. A proposed mechanism for bis-quinoline formation could involve the acid-catalyzed dimerization of an enamine intermediate or the reaction of a quinoline product with a reactive intermediate.

Troubleshooting Strategies:

StrategyRationale
Use a Milder Catalyst Employing milder Lewis acids (e.g., scandium(III) triflate) or Brønsted acids (e.g., p-toluenesulfonic acid) can reduce the harshness of the reaction conditions.[5]
Slow Reagent Addition Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture can help to control the exothermic nature of the reaction and minimize polymerization.[4]
Lower Reaction Temperature Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the rate of side reactions.
Use of a Co-solvent The use of a co-solvent may help to improve the solubility of intermediates and reduce their tendency to polymerize or dimerize.

Logical Workflow for Troubleshooting Doebner-von Miller Synthesis

start Low Yield or Byproduct Formation check_tar Significant Tar Formation? start->check_tar check_bisquinoline Suspected Bis-Quinoline Byproduct? check_tar->check_bisquinoline No slow_addition Implement Slow Addition of Carbonyl Compound check_tar->slow_addition Yes milder_catalyst Switch to a Milder Lewis or Brønsted Acid check_bisquinoline->milder_catalyst Yes analyze_product Purify and Characterize Product (HPLC, LC-MS) check_bisquinoline->analyze_product No lower_temp_tar Lower Reaction Temperature slow_addition->lower_temp_tar lower_temp_tar->analyze_product optimize_stoichiometry Optimize Reactant Stoichiometry milder_catalyst->optimize_stoichiometry optimize_stoichiometry->analyze_product

Caption: Troubleshooting workflow for the Doebner-von Miller reaction.

Pfitzinger Synthesis

Problem: Formation of tar and potential for self-condensation or dimerization byproducts.

Potential Cause: The Pfitzinger reaction is conducted in a strong base, which can promote the self-condensation of the carbonyl reactant.[6] While less commonly reported, it is conceivable that under certain conditions, a reactive intermediate could lead to the formation of a bis-quinoline structure, particularly if the desired product itself contains reactive sites. The initial ring-opening of isatin creates a reactive amino ketone that could potentially undergo side reactions.[7][8]

Troubleshooting Strategies:

StrategyRationale
Pre-formation of Isatin Salt First, dissolve the isatin in the base to ensure complete ring-opening before adding the carbonyl compound. This can minimize side reactions of the carbonyl component.
Control of Temperature High temperatures can promote the formation of tarry byproducts. Maintaining a consistent and moderate temperature is crucial.
Excess of Carbonyl Compound Using a slight excess of the carbonyl compound can help to drive the reaction to completion and consume the isatin-derived intermediate, potentially reducing the chance for its self-reaction.
Solvent Choice While ethanol is common, exploring other protic solvents or aqueous mixtures might alter the solubility of intermediates and byproducts, thus disfavoring their formation.

Experimental Workflow for Pfitzinger Synthesis to Minimize Byproducts

start Start dissolve_isatin Dissolve Isatin in Strong Base (e.g., KOH) start->dissolve_isatin add_carbonyl Add Carbonyl Compound dissolve_isatin->add_carbonyl reflux Reflux at Controlled Temperature add_carbonyl->reflux monitor Monitor Reaction by TLC reflux->monitor workup Aqueous Workup and Acidification monitor->workup Reaction Complete purify Purify Product (Crystallization/Chromatography) workup->purify end End purify->end

Caption: A workflow for the Pfitzinger synthesis emphasizing byproduct control.

Friedländer Synthesis

Problem: Aldol condensation side products and potential for bis-quinoline formation.

Potential Cause: A common side reaction in the Friedländer synthesis is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[9] The formation of bis-quinoline byproducts, while not a classicaly reported major side reaction, could be hypothesized to occur through the reaction of the initial aldol adduct with another molecule of the 2-aminobenzaldehyde or ketone, or through a subsequent reaction of the quinoline product under the reaction conditions.

Troubleshooting Strategies:

StrategyRationale
Use of an Imine Analog To circumvent aldol condensation under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[9]
Milder Reaction Conditions Employing milder catalysts, such as iodine or Lewis acids, can allow the reaction to proceed under less harsh conditions, reducing side reactions.[10]
Slow Addition of Ketone A slow addition of the ketone to the reaction mixture can help to minimize its self-condensation.
Solvent-Free Conditions In some cases, running the reaction under solvent-free conditions with a solid acid catalyst has been shown to be effective and can reduce side reactions.

Plausible Reaction Pathways in Friedländer Synthesis

reactants 2-Aminobenzaldehyde + Ketone aldol Aldol Adduct reactants->aldol Aldol Condensation schiff Schiff Base reactants->schiff Schiff Base Formation aldol_byproduct Aldol Condensation Byproduct reactants->aldol_byproduct Self-Condensation of Ketone desired_path Desired Quinoline Product aldol->desired_path Cyclization & Dehydration bis_quinoline Hypothesized Bis-Quinoline Byproduct aldol->bis_quinoline Dimerization? schiff->desired_path Aldol Condensation & Dehydration

Caption: Competing reaction pathways in the Friedländer synthesis.

Quantitative Data Summary

While specific quantitative data on bis-quinoline byproduct formation is scarce in the literature, the following table summarizes general observations on the impact of reaction conditions on the yield of desired quinoline products, which indirectly relates to the minimization of byproducts.

Synthesis MethodParameter VariedObservation on Yield/PurityReference
Doebner-von Miller CatalystUse of milder Lewis acids can improve yields by reducing polymerization.[5]
Skraup ModeratorAddition of FeSO₄ or boric acid controls the exotherm, reducing tar formation and improving yield.[2][11]
Combes CatalystPolyphosphoric acid (PPA) can be a more effective dehydrating agent than H₂SO₄, leading to better yields in some cases.[12]
Friedländer CatalystGold catalysts can enable the reaction to proceed under milder conditions, potentially increasing yields.[9]

Detailed Experimental Protocols

Optimized Friedländer Synthesis Protocol

This protocol is designed to minimize side reactions by using a mild catalyst and controlled conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).[2]

  • Reagent Addition: Add the ketone (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 10 mol%).[2]

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.[2]

  • Extraction: Add water (20 mL) to the residue and extract the product with a suitable organic solvent, such as dichloromethane (3 x 15 mL).[2]

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be further purified by crystallization or column chromatography.[2]

Doebner-von Miller Synthesis with Controlled Reagent Addition

This protocol aims to reduce tar formation by the slow addition of the carbonyl compound.

  • Catalyst and Aniline Mixture: In a flask equipped with a dropping funnel and reflux condenser, prepare a solution of aniline in aqueous hydrochloric acid.

  • In Situ Carbonyl Formation/Addition: If preparing the α,β-unsaturated carbonyl in situ (e.g., from an aldol condensation), cool the aniline solution in an ice bath. Slowly add the aldehyde (e.g., acetaldehyde) to the stirred solution.[4] If using a pre-formed α,β-unsaturated carbonyl, add it dropwise to the heated aniline solution.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for the specified time (e.g., 3-7 hours).

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Isolation: Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base. The product can then be isolated by steam distillation or solvent extraction.[3]

  • Purification: The crude product can be further purified by vacuum distillation.[2]

References

Technical Support Center: Optimization of Continuous-Flow Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the continuous-flow synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using continuous-flow synthesis for quinoline derivatives compared to traditional batch methods?

Continuous-flow technology offers several key advantages over traditional batch synthesis for quinoline derivatives. These include enhanced heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and improved safety, especially when dealing with hazardous reagents or exothermic reactions.[1][2] This platform allows for rapid optimization, continuous production, and easier scalability, often leading to higher yields and purity.[1][2][3]

Q2: What are the most common side products I might encounter, and how can I minimize them?

Common side products in quinoline synthesis depend on the specific reaction (e.g., Friedländer, Doebner-von Miller). In the Friedländer synthesis, self-condensation of the ketone reactant is a frequent issue.[4] For Doebner-von Miller type reactions, tar and polymer formation can occur due to the polymerization of α,β-unsaturated carbonyl compounds under acidic conditions.[4][5] To minimize these, precise control of temperature, reaction time, and catalyst choice is crucial.[4]

Q3: How does residence time affect the yield and purity of my product in a continuous-flow setup?

Residence time is a critical parameter in flow chemistry that directly impacts reaction conversion and product quality.[6] A shorter residence time may lead to incomplete conversion, leaving unreacted starting materials.[7] Conversely, an excessively long residence time can result in the formation of by-products and impurities due to over-reaction.[6] It is essential to optimize the residence time to achieve the highest possible yield and selectivity for the desired quinoline derivative.[6][7]

Q4: My continuous-flow reactor is clogging. What are the likely causes and how can I prevent this?

Clogging in continuous-flow reactors can be caused by several factors, including the precipitation of starting materials, intermediates, or the final product.[7][8] Other causes can include solid by-product formation or catalyst fouling. To prevent clogging, you can try increasing the solvent-to-solute ratio, choosing a solvent in which all components are more soluble, or adjusting the temperature.[8] In some cases, redesigning the reactor or using techniques like oscillatory flow can help maintain particle suspension.[9]

Q5: What analytical techniques are recommended for monitoring my continuous-flow reaction in real-time?

For online or at-line monitoring of continuous-flow quinoline synthesis, high-performance liquid chromatography (HPLC) is a powerful tool for assessing reaction progress and purity.[10] Other techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed for detailed analysis of the reaction mixture.[10][11] In-line spectroscopic methods like ReactIR can also be valuable for monitoring reaction kinetics.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction conversion.Increase the residence time by decreasing the flow rate or using a larger reactor.[6] Increase the reaction temperature. Optimize the catalyst concentration.
Degradation of product or reactants.Decrease the residence time or lower the reaction temperature. Ensure the purity of starting materials.[4]
Poor mixing of reactants.Use a more efficient micromixer. Ensure single-phase flow if possible.
Low Purity / Multiple Products Formation of regioisomers (e.g., in Combes synthesis).Modify the substrate or catalyst to improve regioselectivity.[4]
Self-condensation of reactants (e.g., aldol condensation).Optimize the reaction temperature and catalyst.[4] Consider a two-stage temperature profile.
Insufficient selectivity.Screen different solvents and catalysts.[7] Fine-tune the residence time, as even small changes can affect selectivity.[6]
Reactor Clogging Precipitation of materials.Increase the solvent flow rate to improve solubility. Screen for a more suitable solvent.[7][8] Heat the reactor tubing.
Formation of solid by-products.Adjust stoichiometry or temperature to minimize side reactions. Consider inline filtration if the particle size is manageable.
Inconsistent Results Fluctuations in pump flow rates.Calibrate pumps regularly. Use high-precision pumps (e.g., HPLC pumps).
Temperature instability.Ensure the reactor is properly heated/cooled and that the temperature controller is functioning correctly.
Catalyst deactivation.Use a more robust catalyst.[12] Consider using a packed-bed reactor with a heterogeneous catalyst that can be regenerated.

Quantitative Data Summary

The following tables provide examples of reaction conditions for the continuous-flow synthesis of quinoline derivatives. Note that optimal conditions will vary depending on the specific substrates and equipment used.

Table 1: Photocatalytic Synthesis of 3,4-Dihydroquinolone Derivatives [13]

ParameterOptimized Value
Base1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
CatalystRu(bpy)₃Cl₂
SolventAcetonitrile (MeCN)
Liquid Flow Rate5 µL/min
Gas (O₂) Flow Rate0.04 mL/min
Temperature25 °C
Substrate Concentration0.1 M
Yield 76.1%

Table 2: Continuous Flow Synthesis of 3-Cyano-Substituted Quinolines [7]

ParameterCondition 1Condition 2Condition 3
Residence Time 0.5 min 2.0 min 3.0 min
Reactant Concentration0.047 M0.047 M0.047 M
NBS Equivalents2.052.052.05
Light SourceCool White LEDCool White LEDCool White LED
Yield of Desired Product 31% 60% 58%
Intermediate 12 36% <5% <5%
Byproduct 11 10-23% 10-23% 10-23%

Experimental Protocols

General Protocol for Optimization of Continuous-Flow Quinoline Synthesis

This protocol outlines a general workflow for optimizing the synthesis of a quinoline derivative via a catalyzed reaction in a continuous-flow system.

1. System Setup:

  • Assemble the flow reactor system, including pumps for reagent delivery, a T-mixer or other micromixer, the reactor coil or packed-bed reactor, a back-pressure regulator, and a collection vessel.
  • Ensure the reactor is placed in a suitable heating/cooling system (e.g., oil bath, column heater).
  • Connect an in-line analytical tool, such as an HPLC, for real-time monitoring if available.

2. Preparation of Stock Solutions:

  • Prepare separate stock solutions of the reactants (e.g., an o-aminoaryl ketone and an α-methylene ketone for a Friedländer synthesis) and the catalyst in the chosen solvent.
  • Ensure all solutions are fully dissolved and filtered to prevent pump blockages.

3. Initial Parameter Screening:

  • Begin with literature-reported or theoretically derived starting conditions for temperature, catalyst loading, and stoichiometry.
  • Set a moderate initial flow rate to establish a baseline residence time.
  • Pump the reactant and catalyst solutions through the system. Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the first sample.
  • Analyze the output stream using an appropriate offline (e.g., GC-MS, HPLC) or online method to determine the initial yield and purity.[10]

4. Optimization of Residence Time:

  • Keeping other parameters constant, vary the total flow rate to screen different residence times.[6][7]
  • Collect and analyze samples at each residence time to identify the optimal range for maximizing yield and minimizing by-products.

5. Optimization of Temperature:

  • Set the residence time to the optimum determined in the previous step.
  • Vary the reaction temperature and collect samples at each temperature point after reaching a steady state.[14]
  • Analyze the samples to determine the effect of temperature on the reaction outcome.

6. Optimization of Stoichiometry and Concentration:

  • With the optimal residence time and temperature, vary the molar ratios of the reactants and the catalyst concentration.
  • Analyze the output to find the conditions that provide the highest efficiency and product quality.

7. Data Analysis and Validation:

  • Compile the data from all optimization experiments to determine the ideal reaction conditions.
  • Perform a longer, steady-state run under the optimized conditions to validate the results and confirm the stability of the process.

Visualizations

Experimental_Workflow_Optimization Experimental Workflow for Optimization cluster_prep Preparation cluster_optim Optimization cluster_analysis Analysis & Validation A System Setup B Prepare Stock Solutions A->B C Initial Parameter Screening (Temp, Concentration) B->C D Optimize Residence Time (Vary Flow Rate) C->D E Optimize Temperature D->E F Optimize Stoichiometry & Concentration E->F G Steady State Sampling & Analysis (HPLC, GC-MS) F->G H Data Compilation G->H Iterate H->C I Validation Run H->I J Final Product I->J

Caption: Workflow for optimizing continuous-flow quinoline synthesis.

Troubleshooting_Flow_Chart Troubleshooting Flow Chart start Problem Identified problem_type What is the primary issue? start->problem_type low_yield Low Yield problem_type->low_yield Yield low_purity Low Purity problem_type->low_purity Purity clogging Reactor Clogging problem_type->clogging Clogging yield_cause Incomplete conversion? low_yield->yield_cause purity_cause Side reactions? low_purity->purity_cause clogging_cause Precipitation? clogging->clogging_cause solution_yield1 Increase Residence Time or Temperature yield_cause->solution_yield1 Yes solution_yield2 Degradation? Decrease Residence Time or Temperature yield_cause->solution_yield2 No solution_purity Adjust Temp/Time Screen Solvents/Catalysts purity_cause->solution_purity Yes solution_clogging Change Solvent Increase Flow Rate Adjust Temperature clogging_cause->solution_clogging Yes

Caption: Decision tree for troubleshooting common issues.

Friedlander_Annulation Simplified Friedländer Annulation Pathway cluster_reactants Reactants cluster_process Continuous Flow Process cluster_products Products R1 o-Aminoaryl Ketone P1 Mixing & Heating (T-mixer, Reactor Coil) R1->P1 R2 α-Methylene Ketone R2->P1 P3 Condensation P1->P3 Catalyst (P2) P2 Catalyst (Acid or Base) P4 Cyclization (Dehydration) P3->P4 SP Side Products (e.g., Aldol Adducts) P3->SP Prod Quinoline Derivative P4->Prod

References

Technical Support Center: Troubleshooting Solubility Issues in Reaction Work-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during the reaction work-up phase of chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My product seems to be stuck between the organic and aqueous layers, forming a third layer or precipitate. What should I do?

A1: This is a common issue that can arise from several factors, including the presence of insoluble byproducts, the product itself precipitating, or the formation of a stable emulsion. Here are a few troubleshooting steps:

  • Dilution: Try diluting either the organic or aqueous phase, or both. This can sometimes be enough to dissolve the precipitate.

  • Solvent Change: If your product is precipitating, it may be insoluble in the current solvent system. Try adding a small amount of a solvent in which your product is known to be soluble.

  • Filtration: If a solid has crashed out, you may need to filter the entire mixture. A Celite filtration is often effective in removing fine particulates that can stabilize emulsions.

  • pH Adjustment: The solubility of your compound might be highly dependent on pH. Try adjusting the pH of the aqueous layer to see if the precipitate dissolves.

Q2: An emulsion has formed during my liquid-liquid extraction, and the layers won't separate. How can I break it?

A2: Emulsions are colloidal suspensions of one liquid in another and can be persistent. Here are several techniques to break them:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1] This increases the ionic strength of the aqueous layer, which can help to break the emulsion and decrease the solubility of organic compounds in the aqueous phase.[1]

  • Filtration through Celite: As mentioned above, filtering the entire emulsified mixture through a pad of Celite can physically disrupt the emulsion.[2]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (e.g., overnight) can lead to separation.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.

Q3: My desired product is water-soluble. How can I effectively extract it into an organic solvent?

A3: Extracting polar, water-soluble compounds can be challenging. Here are some strategies:

  • Salting Out: This is a key technique. By saturating the aqueous phase with a salt like sodium chloride, you can significantly decrease the solubility of your organic product in the aqueous layer, driving it into the organic phase.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous extraction apparatus can be very effective.

  • Solvent Choice: Use a more polar organic solvent for the extraction, such as ethyl acetate or n-butanol. However, be mindful of solvent miscibility with water.

  • pH Adjustment: If your product has acidic or basic functionality, you can adjust the pH of the aqueous solution to neutralize the charge on your molecule, thereby increasing its solubility in the organic phase.

Q4: How do I choose the right solvent for my work-up?

A4: Solvent selection is critical for a successful work-up. Key factors to consider are:

  • Solubility of your product: The solvent should readily dissolve your desired compound.

  • Immiscibility with the aqueous phase: For liquid-liquid extractions, the organic solvent should be immiscible with water.

  • Boiling point: A lower boiling point makes the solvent easier to remove after extraction.

  • Polarity: The polarity of the solvent will determine which impurities are also extracted. Refer to the solvent polarity table below to make an informed choice.

Data Presentation

Table 1: Solvent Polarity Index

This table provides a list of common organic solvents ordered by their relative polarity. This can be a useful guide for selecting an appropriate solvent system for your extraction or chromatography.

SolventRelative Polarity
Pentane0.0
Hexane0.0
Cyclohexane0.2
Carbon Tetrachloride1.6
Toluene2.4
Methyl-t-butyl ether2.5
Xylene2.5
Benzene2.7
Diethyl Ether2.8
Dichloromethane3.1
1,2-Dichloroethane3.5
n-Butanol4.0
Tetrahydrofuran4.0
Chloroform4.1
Ethyl Acetate4.4
Methyl Ethyl Ketone4.7
Dioxane4.8
Acetone5.1
Methanol5.1
Ethanol5.2
Acetonitrile5.8
Acetic Acid6.2
Dimethylformamide6.4
Dimethylsulfoxide7.2
Water9.0

Source: Adapted from various sources including Sigma-Aldrich and the University of Rochester.

Table 2: Common Solvent Miscibility

This chart indicates the miscibility of common laboratory solvents. "M" denotes miscible, while "I" denotes immiscible.

WaterAcetoneAcetonitrileDichloromethaneDiethyl EtherEthyl AcetateHexaneMethanolToluene
Water -MMIIIIMI
Acetone M-MMMMIMM
Acetonitrile MM-MIMIMI
Dichloromethane IMM-MMIMM
Diethyl Ether IMIM-MMMM
Ethyl Acetate IMMMM-MMM
Hexane IIIIMM-IM
Methanol MMMMMMI-I
Toluene IMIMMMMI-

Source: Compiled from data from Alfa Chemistry and Sigma-Aldrich.[3][4]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Celite Filtration

This protocol describes the use of Celite, a diatomaceous earth filter aid, to break a stable emulsion formed during a liquid-liquid extraction.

Materials:

  • Emulsified reaction mixture

  • Büchner funnel and filter flask

  • Filter paper to fit the Büchner funnel

  • Celite (diatomaceous earth)

  • The organic solvent used in the extraction

  • Spatula

  • Vacuum source

Procedure:

  • Set up the filtration apparatus: Place the Büchner funnel on the filter flask and connect the flask to a vacuum source.

  • Seat the filter paper: Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes.

  • Prepare the Celite pad:

    • In a small beaker, make a slurry of Celite in the organic solvent used for the extraction. The slurry should have the consistency of a milkshake.

    • Wet the filter paper in the funnel with a small amount of the organic solvent.

    • With the vacuum off, pour the Celite slurry into the Büchner funnel.

    • Gently apply the vacuum to pull the solvent through, leaving a flat, even pad of Celite approximately 1-2 cm thick. The surface of the Celite pad should be flat; if it is not, you can gently flatten it with a spatula.

  • Filter the emulsion:

    • Carefully pour the entire emulsified mixture onto the center of the Celite pad.

    • Apply the vacuum to draw the liquid through the pad. The Celite will disrupt the emulsion, and you should see two clear layers in the filtrate.

  • Wash the Celite pad:

    • Wash the Celite pad with a small amount of fresh organic solvent to ensure all of your product is recovered.

  • Separate the layers:

    • Transfer the filtrate to a clean separatory funnel and separate the aqueous and organic layers as you would in a standard extraction.

Protocol 2: "Salting Out" to Improve Extraction Efficiency

This protocol details the "salting out" technique to increase the partitioning of a water-soluble organic compound into the organic phase.

Materials:

  • Reaction mixture containing a water-soluble organic product

  • Separatory funnel

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium chloride solution (brine)

  • Deionized water

Procedure:

  • Initial Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add the organic extraction solvent and deionized water as per your standard work-up procedure.

    • Shake the funnel gently to mix the layers.

  • Add Brine:

    • Allow the layers to separate. If an emulsion forms or if you anticipate poor partitioning, add a volume of saturated sodium chloride solution (brine) that is approximately 10-20% of the aqueous layer volume.

  • Mix and Separate:

    • Gently invert the separatory funnel several times to mix the brine with the aqueous layer. Vent the funnel periodically.

    • Allow the layers to separate. The addition of brine should result in a sharper separation and may break any existing emulsion.

  • Collect Layers:

    • Drain the lower layer and collect the upper layer, or vice-versa, depending on the densities of your solvents.

  • Repeat if Necessary:

    • For particularly water-soluble compounds, you may need to perform multiple extractions. For each subsequent extraction, use brine instead of deionized water for the aqueous wash.

Protocol 3: General pH Adjustment during Work-Up

This protocol provides a general procedure for adjusting the pH of the aqueous layer during a work-up to facilitate the separation of acidic, basic, or neutral compounds.

Materials:

  • Reaction mixture in a separatory funnel with organic and aqueous layers.

  • Dilute acidic solution (e.g., 1 M HCl)

  • Dilute basic solution (e.g., 1 M NaOH or saturated NaHCO₃)

  • pH paper or a pH meter

  • Pipettes or dropping funnels

Procedure:

  • Determine the Nature of Your Compound:

    • Acidic Compound: To extract an acidic compound into the aqueous layer, you will make the aqueous layer basic. To keep an acidic compound in the organic layer, you will keep the aqueous layer acidic.

    • Basic Compound: To extract a basic compound into the aqueous layer, you will make the aqueous layer acidic. To keep a basic compound in the organic layer, you will keep the aqueous layer basic.

    • Neutral Compound: The solubility of a neutral compound is less affected by pH, but adjusting the pH can help to remove acidic or basic impurities.

  • Adjusting the pH:

    • To make the aqueous layer acidic: Add the dilute acidic solution (e.g., 1 M HCl) dropwise to the separatory funnel. After each addition, gently swirl the funnel and then check the pH of the aqueous layer using pH paper. Continue adding acid until the desired pH is reached.

    • To make the aqueous layer basic: Add the dilute basic solution (e.g., 1 M NaOH or saturated NaHCO₃) dropwise. Be cautious when adding bicarbonate solution to an acidic layer, as it will generate carbon dioxide gas, causing pressure buildup. Vent the separatory funnel frequently. Continue adding the base until the desired pH is reached.

  • Extract and Separate:

    • Once the desired pH is achieved, securely stopper the separatory funnel, shake to extract, and then allow the layers to separate.

    • Collect the desired layer containing your product.

Visualizations

experimental_workflow_emulsion start Emulsified Reaction Mixture celite_filtration Celite Filtration start->celite_filtration Option 1 salting_out Add Saturated NaCl (Brine) start->salting_out Option 2 centrifugation Centrifugation start->centrifugation Option 3 separation Separated Biphasic Mixture celite_filtration->separation salting_out->separation centrifugation->separation product Isolated Product separation->product

Caption: Troubleshooting workflow for breaking emulsions.

logical_relationship_ph_adjustment cluster_acidic Acidic Compound cluster_basic Basic Compound cluster_neutral Neutral Compound acid_in_organic Remains in Organic Layer (Aqueous Phase: Acidic) acid_in_aqueous Moves to Aqueous Layer (Aqueous Phase: Basic) base_in_organic Remains in Organic Layer (Aqueous Phase: Basic) base_in_aqueous Moves to Aqueous Layer (Aqueous Phase: Acidic) neutral_compound Remains in Organic Layer (Independent of Aqueous pH)

References

preventing decomposition of 4-Chloroquinoline-5-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 4-Chloroquinoline-5-carbonitrile during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound at low temperatures, protected from light and moisture. Ideal storage involves a freezer at -20°C in a tightly sealed container. For shorter periods, storage at 2-8°C is also acceptable. The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation from atmospheric moisture and oxygen.

Q2: What are the visible signs of decomposition of this compound?

Visual signs of decomposition can include a change in color of the solid material, clumping of the powder (indicating moisture absorption), or a noticeable change in its solubility characteristics. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the compound's purity.

Q3: What are the primary pathways through which this compound can decompose?

This compound is susceptible to three main degradation pathways:

  • Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH₂) or a carboxylic acid (-COOH) in the presence of moisture, especially under acidic or basic conditions. The chloro group can also be susceptible to hydrolysis, leading to the formation of a hydroxyquinoline derivative.

  • Photodegradation: Exposure to light, particularly UV light, can induce the cleavage of the carbon-chlorine (C-Cl) bond, leading to the formation of reactive radical species and subsequent degradation products.[1]

  • Thermal Decomposition: While specific data is limited, elevated temperatures can lead to the breakdown of the molecule. Hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

Q4: Which chemicals or materials are incompatible with this compound?

Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases, as these can accelerate its decomposition. Ensure that storage containers are made of inert materials, such as amber glass, to prevent reactions and protect from light.

Troubleshooting Guides

Problem: I suspect my stored this compound has degraded.

  • Initial Assessment:

    • Visual Inspection: Check for any changes in the physical appearance of the compound (color change, clumping).

    • Solubility Test: Attempt to dissolve a small amount in a standard solvent. Note any changes in solubility compared to a fresh sample.

  • Analytical Confirmation:

    • Thin-Layer Chromatography (TLC): Run a TLC plate with a fresh sample as a reference. The appearance of additional spots in the stored sample lane indicates the presence of impurities.

    • High-Performance Liquid Chromatography (HPLC): This is the most reliable method. A "stability-indicating" HPLC method can separate the parent compound from its degradation products, allowing for quantification of the remaining pure compound.

    • Mass Spectrometry (MS): Can be used to identify the mass of potential degradation products, providing clues to the decomposition pathway.

Problem: My experimental results are inconsistent, and I suspect the purity of my this compound.

  • Verify Purity: Before use, always verify the purity of the compound, especially if it has been in storage for an extended period. Use an appropriate analytical method like HPLC or NMR.

  • Proper Handling:

    • Inert Atmosphere: When weighing and handling the compound, do so under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.

    • Light Protection: Use amber vials and minimize exposure to ambient light during experimental setup.

    • Temperature Control: Keep the compound at the recommended low temperature until just before use. Allow the container to warm to room temperature before opening to prevent condensation.

Data Presentation

Specific quantitative data on the degradation rates of this compound under various stress conditions are not extensively available in public literature. Researchers are strongly encouraged to perform in-house stability studies to determine the shelf-life and optimal storage conditions for their specific applications. A summary of potential degradation products is provided below.

Stress Condition Potential Degradation Pathway Primary Degradation Products
Acidic/Basic Hydrolysis Hydrolysis of the nitrile group4-Chloroquinoline-5-carboxamide, 4-Chloroquinoline-5-carboxylic acid
Hydrolysis of the chloro group4-Hydroxyquinoline-5-carbonitrile
Photolytic (UV/Visible Light) Cleavage of the C-Cl bond5-Carbonitrile-quinoline radical, leading to various recombination and oxidation products
Oxidative (e.g., H₂O₂) Oxidation of the quinoline ring systemVarious oxidized quinoline derivatives
Thermal General molecular decompositionSmaller molecular fragments, CO, CO₂, NOx, HCl

Experimental Protocols

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately assessing the purity of this compound and quantifying its degradation products.

1. Forced Degradation Studies: To develop and validate a stability-indicating method, forced degradation studies should be performed to generate potential degradation products.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.

  • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.

  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) or direct sunlight.

  • Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point for an extended period.

2. HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

3. Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

DecompositionPathways A This compound B 4-Chloroquinoline-5-carboxamide A->B Hydrolysis (mild) D 4-Hydroxyquinoline-5-carbonitrile A->D Hydrolysis E Quinoline-5-carbonitrile Radical A->E Photodegradation (Light) F Further Degradation Products A->F Thermal/Oxidative Stress C 4-Chloroquinoline-5-carboxylic acid B->C Hydrolysis (strong) E->F Oxidation/Recombination ExperimentalWorkflow cluster_storage Storage & Handling cluster_analysis Stability Assessment A Store at -20°C (Inert Atmosphere, Dark) B Equilibrate to Room Temp Before Opening A->B C Handle Under Inert Gas & Protected from Light B->C D Prepare Sample Solution C->D E Inject into HPLC System D->E F Analyze Chromatogram (Peak Purity & Impurity Profile) E->F G Compare to Reference Standard F->G

References

Technical Support Center: Strategies to Improve the Regioselectivity of Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the selective functionalization of quinoline rings. This resource is designed to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common experimental challenges in achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving regioselective C-H functionalization of a quinoline ring?

A1: Regioselectivity in quinoline C-H functionalization is primarily governed by three main strategies:

  • Inherent Electronic Reactivity: The quinoline ring has distinct electronic properties. The pyridine ring is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack. The benzene ring is more electron-rich and typically undergoes electrophilic substitution at the C5 and C8 positions.[1]

  • Directing Groups (DGs): A directing group is a functional group that is temporarily installed on the quinoline scaffold to steer a metal catalyst to a specific C-H bond. This is the most powerful strategy for overcoming the inherent reactivity of the ring. Common directing groups include:

    • N-oxide: The oxygen of the N-oxide can coordinate to a metal center, directing functionalization to the C2 and C8 positions.[1]

    • 8-aminoquinoline: The amino group at C8 can act as a bidentate directing group, facilitating functionalization at this position.[1]

    • Other Removable Groups: Various amides and other functional groups can be installed at different positions to direct functionalization to otherwise inaccessible sites like C3, C5, and C7.[2][3][4]

  • Catalyst and Ligand Control: The choice of transition metal catalyst and its associated ligands can significantly influence the site of functionalization, even with the same substrate. For instance, palladium catalysts often favor C2 functionalization, while rhodium catalysts can be used to achieve high selectivity for the C8 position when using a quinoline N-oxide.[1]

Q2: How can I decide which strategy to use for functionalizing a specific position?

A2: The optimal strategy depends on the target position. The following workflow provides a general decision-making framework.

G start Desired Functionalization Position? pyridine_ring Pyridine Ring (C2, C3, C4) start->pyridine_ring Electron-deficient benzene_ring Benzene Ring (C5, C6, C7, C8) start->benzene_ring Electron-rich c2_node C2 Position pyridine_ring->c2_node c3_c4_node C3 or C4 Position pyridine_ring->c3_c4_node c8_node C8 Position benzene_ring->c8_node c5_c7_node C5, C6, or C7 Position benzene_ring->c5_c7_node c2_strat Strategy: - Inherent reactivity (nucleophilic attack) - Pd-catalysis with N-oxide DG - Visible-light photocatalysis c2_node->c2_strat c3_strat Strategy: - Ni-catalyzed C3-H functionalization (no DG required) - Au-catalyzed C3-H of N-oxides - Metal-free C3 arylation of quinolin-4-ones c3_c4_node->c3_strat C3 c4_strat Strategy: - Transition-metal-free synthesis from propargylic chlorides and anilines c3_c4_node->c4_strat C4 c8_strat Strategy: - Rh- or Co-catalysis with N-oxide DG - Pd-catalysis with N-oxide in acidic solvent - 8-aminoquinoline as DG c8_node->c8_strat c5_c7_strat Strategy: - 8-Amidoquinoline DG for C5 - N-acyl DG for C7 (Cu-catalyzed) - Metal-free C5 halogenation c5_c7_node->c5_c7_strat

Caption: Decision tree for selecting a regioselective quinoline functionalization strategy.

Q3: What are some common side reactions to be aware of during C-H functionalization experiments?

A3: Besides poor regioselectivity, common side reactions include:

  • Homocoupling of the coupling partner.

  • Dehalogenation of aryl halide coupling partners.

  • Reduction of the quinoline ring.

  • Over-functionalization, leading to di- or tri-substituted products.

  • Decomposition of sensitive substrates or products under harsh reaction conditions.

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Mixture of C2 and C8 Isomers in N-Oxide Directed Reactions.

Symptom: You are using a quinoline N-oxide as a directing group but obtain a mixture of C2 and C8 functionalized products, with the C2 isomer often being the major, undesired product.

Possible CauseTroubleshooting Step
Suboptimal Catalyst Choice Palladium catalysts inherently favor C-H activation at the C2 position in quinoline N-oxides under neutral conditions.[5] To achieve C8 selectivity, switch to a rhodium-based catalyst system, such as [Cp*RhCl₂]₂.[6] Some cobalt catalysts have also shown high C8 selectivity.
Incorrect Solvent System For palladium catalysis, switching from neutral solvents (like DMF or toluene) to a polar, acidic solvent like acetic acid can dramatically shift the selectivity towards the C8 position. The addition of water can further enhance this effect.[5]
Inappropriate Ligand (for Pd) If you must use a palladium catalyst, the choice of ligand is critical. Phosphine-free conditions in an acidic solvent are key for favoring C8. Conversely, using phosphine ligands typically directs the reaction to the C2 position.[5][7]
Steric Hindrance Steric bulk on the quinoline ring or the coupling partner can influence the C2/C8 ratio. Consider using less sterically demanding reagents if possible to modulate selectivity.[1]

Problem 2: Low or No Conversion in Palladium-Catalyzed C-H Arylation.

Symptom: You are attempting a Pd-catalyzed C-H arylation (e.g., at C2) but observe low or no product formation.

Possible CauseTroubleshooting Step
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂) is high quality and has been stored properly under an inert atmosphere. Consider using a pre-catalyst or activating the catalyst in situ.[1]
Inappropriate Ligand/Base The ligand and base are critical. Screen a variety of phosphine ligands (e.g., PPh₃, X-Phos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal combination for your specific substrate.[1]
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction. Test different anhydrous solvents or solvent mixtures (e.g., DMF, toluene, dioxane).[1]
Presence of Inhibitors Ensure all reagents and solvents are pure and dry. Trace amounts of water or other impurities can poison the catalyst.[1]
Insufficient Temperature C-H activation is often the rate-limiting step and requires elevated temperatures. Gradually increase the reaction temperature, monitoring for both product formation and potential decomposition.[1]

Problem 3: Low Yield in Nickel-Catalyzed C3-Functionalization.

Symptom: You are using the Ni-catalyzed method for C3-functionalization without a directing group but are experiencing low yields.

Possible CauseTroubleshooting Step
Grignard Reagent Quality The reaction mechanism involves the generation of a nickel hydride species from the Grignard reagent.[5][8] Ensure the Grignard reagent is fresh and properly titrated. The presence of a β-hydrogen on the Grignard reagent is essential for the reaction to proceed.[8]
Reaction Conditions This reaction is highly sensitive to air and moisture. Ensure the reaction is performed in a dry Schlenk tube under an inert atmosphere (e.g., argon). Use anhydrous solvents.[7]
Suboptimal Ni-Catalyst/Ligand While the protocol is robust, some substrate combinations may benefit from screening different nickel salts and phosphine ligands (e.g., Ni(dppp)Cl₂, Ni(OTf)₂).[8]
Inefficient Final Oxidation The final step of the mechanism is an oxidative aromatization. Ensure the oxidant (e.g., DDQ) is added correctly and in the proper stoichiometric amount.[7]

Data Presentation: Comparison of Catalytic Systems

The choice of metal catalyst is a critical factor in determining the regiochemical outcome of C-H functionalization reactions directed by quinoline N-oxide.

Table 1: Catalyst-Dependent Regioselectivity of Quinoline N-Oxide Arylation

Catalyst SystemPositionSolventTemp (°C)Time (h)Yield (%)C8/C2 RatioReference
Pd(OAc)₂ (5 mol%), P(t-Bu)₂Me·HBF₄ (5 mol%)C2Toluene1101295>99:1[6]
Pd(OAc)₂ (10 mol%)C8Acetic Acid120127519:1[5]
Pd(OAc)₂ (10 mol%)C8Acetic Acid / H₂O120129323:1[5]
[Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%)C81,2-DCERT12-2485-95>99:1[6]

Data is representative for the arylation/alkylation of quinoline N-oxide with standard coupling partners.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is adapted from standard procedures for selective C2-arylation.[6]

  • To an oven-dried Schlenk tube, add quinoline N-oxide (0.5 mmol, 1.0 equiv), the aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and di-tert-butyl(methyl)phosphonium tetrafluoroborate (P(t-Bu)₂Me·HBF₄) (0.025 mmol, 5 mol%).

  • Add K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous toluene (2.5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylquinoline N-oxide.

Protocol 2: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxide

This protocol is adapted from procedures for highly selective C8-alkylation with Michael acceptors.[6]

  • In a glovebox, charge a screw-capped vial with [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%) and AgSbF₆ (0.05 mmol, 10 mol%).

  • Add quinoline N-oxide (0.5 mmol, 1.0 equiv) and the Michael acceptor (e.g., ethyl acrylate) (0.75 mmol, 1.5 equiv).

  • Add anhydrous 1,2-dichloroethane (1,2-DCE) (2.5 mL).

  • Seal the vial and stir the reaction mixture at room temperature (25 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C8-alkylated quinoline N-oxide.

Protocol 3: Nickel-Catalyzed C3-Thioetherification of Quinoline

This protocol, adapted from Sheng et al., describes a directing-group-free C3-functionalization.[7]

  • To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (2.0 mL).

  • Add iso-propylmagnesium chloride (i-PrMgCl) (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 20 minutes at room temperature.

  • Add the disulfide electrophile (e.g., diphenyl disulfide) (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.

  • Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways & Mechanisms

G cluster_pd Pd-Catalyzed C2-Arylation Cycle pd0 Pd(0)L pd_oa Ar-Pd(II)-X pd0->pd_oa Oxidative Addition (Ar-X) pd_chelate C2-Palladacycle Intermediate pd_oa->pd_chelate C-H Activation (Quinoline N-Oxide) pd_re Ar-Pd(II)-Quinoline pd_chelate->pd_re Coordination pd_re->pd0 Reductive Elimination (Product)

Caption: Proposed catalytic cycle for Pd-catalyzed C2-arylation of quinoline N-oxides.[6]

G cluster_rh Rh-Catalyzed C8-Alkylation Cycle rh_cat [Cp*Rh(III)X₂] Catalyst rh_active [Cp*Rh(III)X]⁺ Active Catalyst rh_cat->rh_active Anion Exchange (AgSbF₆) rh_chelate C8-Rhodacycle Intermediate rh_active->rh_chelate C-H Activation (Quinoline N-Oxide) rh_insertion Migratory Insertion Intermediate rh_chelate->rh_insertion Olefin Coordination & Insertion rh_proton Protonolysis Intermediate rh_insertion->rh_proton Protonation rh_proton->rh_active Releases Product

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C8-alkylation of quinoline N-oxides.

G cluster_ni Ni-Catalyzed C3-Functionalization ni_h Ni-H Species (from Grignard) dhq 1,4-Dihydroquinoline Intermediate ni_h->dhq 1,4-Addition to Quinoline nuc_attack Nucleophilic Attack on Electrophile (E+) dhq->nuc_attack Reaction at C3 product C3-Functionalized Quinoline nuc_attack->product Oxidative Aromatization (DDQ)

Caption: Simplified mechanism for Ni-catalyzed C3-functionalization of quinolines.[5][8]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Chloroquinoline-5-carbonitrile against relevant quinoline analogs. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data for the target compound and experimental data for the selected alternatives to offer valuable insights for researchers in the fields of medicinal chemistry and drug development.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and three alternative quinoline derivatives: 4-hydroxyquinoline, 4,7-dichloroquinoline, and 5-aminoquinoline. The data for the alternatives are based on experimental values, while the data for this compound are predicted values.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Data Comparison

ProtonThis compound (Predicted in CDCl₃)4-Hydroxyquinoline (Experimental in DMSO-d₆)[1][2]4,7-Dichloroquinoline (Experimental in CDCl₃)[3]5-Aminoquinoline (Experimental in unspecified solvent)[1]
H-2~8.8 (d)8.17 (d)8.78 (d, J = 4.8 Hz)8.86 (dd)
H-3~7.6 (d)6.12 (d)7.48 (d, J = 4.8 Hz)7.48 (dd)
H-5-7.97 (d)8.11 (d, J = 2.4 Hz)-
H-6~7.8 (t)7.36 (t)7.59 (dd, J = 9.2, 2.4 Hz)6.78 (d)
H-7~7.9 (d)7.68 (t)-7.57 (t)
H-8~8.2 (d)7.61 (d)8.15 (d, J = 9.2 Hz)7.28 (d)
OH/NH-11.91 (s)-4.25 (br s)

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data Comparison

CarbonThis compound (Predicted in CDCl₃)4-Hydroxyquinoline (Experimental in DMSO-d₆)[4]4,7-Dichloroquinoline (Experimental)5-Aminoquinoline (Experimental)[5]
C-2~151144.1151.9148.1
C-3~122109.5122.9121.0
C-4~148177.7149.2129.5
C-4a~128124.9127.3124.2
C-5~110124.3128.0109.8
C-5-CN~117---
C-6~134122.9128.5129.2
C-7~129131.0136.2120.4
C-8~130118.5127.8128.8
C-8a~149140.7149.9147.2

Experimental Protocol for NMR Analysis

This section outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for quinoline derivatives include deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Spectral Width: Set to encompass all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Usually 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is common.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment is generally used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often used.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.

NMR_Analysis_Workflow General Workflow for NMR Analysis cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample_Purification Sample Purification Solvent_Selection Solvent Selection (Deuterated + TMS) Sample_Purification->Solvent_Selection Dissolution Dissolution Solvent_Selection->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration Spectrometer_Setup Spectrometer Setup (Lock, Tune, Shim) Acquire_1H_NMR Acquire ¹H NMR Spectrum Spectrometer_Setup->Acquire_1H_NMR Acquire_13C_NMR Acquire ¹³C NMR Spectrum Spectrometer_Setup->Acquire_13C_NMR Fourier_Transform Fourier Transform (FID -> Spectrum) Phase_Baseline_Correction Phasing and Baseline Correction Fourier_Transform->Phase_Baseline_Correction Referencing Chemical Shift Referencing (to TMS) Phase_Baseline_Correction->Referencing Peak_Integration_1H Peak Integration (¹H) Chemical_Shift_Analysis Chemical Shift Analysis Coupling_Constant_Analysis Coupling Constant Analysis (¹H) Structure_Elucidation Structure Elucidation/ Verification Peak_Integration_1H->Structure_Elucidation Chemical_Shift_Analysis->Structure_Elucidation Coupling_Constant_Analysis->Structure_Elucidation

Caption: A flowchart of the NMR analysis process.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing critical insights into molecular weight and structure through fragmentation analysis. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloroquinoline-5-carbonitrile against established patterns of related quinoline derivatives. By presenting experimental data and detailed protocols, this document aims to facilitate the identification and characterization of this and similar chemical entities.

Predicted Fragmentation Pattern of this compound

Based on the established principles of mass spectrometry and analysis of related compounds, the electron ionization (EI) mass spectrum of this compound is anticipated to exhibit a series of characteristic fragment ions. The initial event involves the removal of an electron to form the molecular ion (M+•). Subsequent fragmentation is driven by the stability of the quinoline ring and the nature of its substituents—the chloro and cyano groups.

The primary fragmentation pathways are expected to involve the loss of the chlorine radical (Cl•) and the neutral hydrogen cyanide (HCN) molecule. The loss of a chlorine atom is a common fragmentation pathway for chlorinated aromatic compounds.[1] The expulsion of HCN is a characteristic fragmentation of the quinoline ring itself.[2] Further fragmentation of the resulting ions can lead to the formation of smaller, stable cationic species.

Comparative Analysis with Alternative Compounds

To provide a comprehensive analytical context, the predicted fragmentation pattern of this compound is compared with the experimentally determined fragmentation patterns of Quinoline, 4-Quinolinecarbonitrile, and 4,7-Dichloroquinoline. This comparison highlights the influence of the chloro and cyano substituents on the fragmentation process.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Interpretation of Key Fragments Reference
This compound (Predicted) 188/190 (in a ~3:1 ratio due to 35Cl/37Cl isotopes)153, 126Loss of Cl•; Subsequent loss of HCNGeneral fragmentation principles[1][2]
Quinoline 129102Loss of HCN[3]
4-Quinolinecarbonitrile 154127Loss of HCN[4]
4,7-Dichloroquinoline 197/199/201 (due to two Cl atoms)162/164, 127Stepwise loss of two Cl• radicals; Loss of Cl• and then HCl[5]

Table 1. Comparison of Molecular Ions and Key Fragment Ions of this compound and Related Compounds. This table summarizes the expected and observed m/z values for the molecular ions and major fragment ions, providing a basis for distinguishing these compounds.

Experimental Protocols

The following provides a general methodology for acquiring electron ionization mass spectra, which can be adapted for the analysis of this compound and similar compounds.

Sample Preparation:

  • Dissolve a small quantity (typically 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol or acetonitrile.

  • For direct infusion, dilute the stock solution to a final concentration of 1-10 µg/mL.

  • For analysis via gas chromatography-mass spectrometry (GC-MS), prepare a dilution suitable for the specific GC column and injection volume.

Mass Spectrometry Analysis (Electron Ionization - EI):

  • Ionization: Electron ionization is performed at a standard energy of 70 eV.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Inlet System: The sample can be introduced into the ion source via a direct insertion probe for solid samples or through a gas chromatograph for volatile and semi-volatile compounds.

  • Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and all significant fragment ions.

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway of this compound can be visualized to better understand the relationships between the precursor and product ions.

Fragmentation_Pathway M This compound (m/z = 188/190) F1 [M-Cl]+ (m/z = 153) M->F1 - Cl• F2 [M-Cl-HCN]+ (m/z = 126) F1->F2 - HCN

Figure 1. Predicted Fragmentation Pathway of this compound. This diagram illustrates the sequential loss of a chlorine radical and a hydrogen cyanide molecule from the molecular ion.

References

A Comparative Guide to Functional Group Identification in Quinolines using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of functional groups in quinoline and its derivatives. Quinoline, a heterocyclic aromatic compound, and its analogues are fundamental scaffolds in numerous pharmaceuticals and biologically active molecules. FT-IR spectroscopy offers a rapid, non-destructive, and reliable method for elucidating the chemical structure of these compounds, making it an invaluable tool in drug discovery and development. This document outlines characteristic vibrational frequencies, detailed experimental protocols, and a logical workflow for spectral analysis.

Comparison of FT-IR Data for Quinoline and its Derivatives

The introduction of different functional groups onto the quinoline ring system results in characteristic shifts in the FT-IR absorption bands. The following table summarizes the key vibrational frequencies for quinoline and several common derivatives, providing a basis for comparative analysis.

Functional GroupVibrational ModeQuinoline (cm⁻¹)8-Hydroxyquinoline (cm⁻¹)8-Chloroquinoline (cm⁻¹)8-Nitroquinoline (cm⁻¹)5-Aminoquinoline (cm⁻¹)
Aromatic C-HStretching3100–30003100–30003100–30003100–30003100–3000
Aromatic C=CStretching1620–14501600–15001610–14501600–14701620–1500
C=N (in-ring)Stretching1650–1580~15801640–15701630–15701640–1580
O-HStretching-~3160 (phenolic)---
C-ClStretching--760–505--
NO₂Asymmetric Stretch---1570–1485-
NO₂Symmetric Stretch---1370–1320-
N-HStretching----3500–3295
Aromatic C-HOut-of-plane bend900–675900–675900–675900–675900–675

Note: The exact wavenumber can vary depending on the specific substitution pattern, intermolecular interactions, and the physical state of the sample. The data presented is a general range compiled from various spectroscopic studies.[1][2][3]

Experimental Protocols for FT-IR Analysis of Quinolines

The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. Below are detailed protocols for the most common methods used for analyzing solid quinoline derivatives.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This method is ideal for rapid and non-destructive analysis of solid powders or films with minimal sample preparation.

Materials and Equipment:

  • FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

  • Solid quinoline sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent. Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the solid quinoline sample onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Spectral Acquisition: Collect the FT-IR spectrum of the sample. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectral range is typically 4000–400 cm⁻¹.[1]

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a transparent matrix of KBr and pressing it into a thin pellet.

Materials and Equipment:

  • FT-IR spectrometer

  • Dry, FT-IR grade potassium bromide (KBr) powder

  • Solid quinoline sample (1-2 mg)

  • Agate mortar and pestle

  • Pellet press and die set

  • Vacuum pump (optional, but recommended)

  • Desiccator for storing KBr

Procedure:

  • Drying: Ensure both the KBr powder and the quinoline sample are free of moisture, which can cause a broad O-H band around 3400 cm⁻¹ and interfere with the spectrum. Dry the materials in an oven if necessary and store them in a desiccator.[2]

  • Grinding: Weigh approximately 1-2 mg of the quinoline sample and 100-200 mg of dry KBr. Transfer the mixture to a clean agate mortar and grind thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.[2]

  • Pellet Formation: Transfer a portion of the ground mixture into the collar of the pellet-forming die. Distribute the powder evenly. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. Using a vacuum die can help in removing trapped air and creating a clearer pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum.

  • Post-Analysis: Dispose of the KBr pellet and thoroughly clean the mortar, pestle, and die set.

Workflow for Functional Group Identification in Quinolines

The following diagram illustrates a logical workflow for the identification of functional groups in quinoline derivatives using FT-IR spectroscopy.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Interpretation & Reporting Sample Quinoline Derivative Sample Prep Choose Preparation Method (ATR, KBr Pellet, etc.) Sample->Prep Background Acquire Background Spectrum Prep->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum (Baseline Correction, Normalization) SampleSpec->Process Identify Identify Characteristic Peaks (> 1500 cm⁻¹) Process->Identify Fingerprint Analyze Fingerprint Region (< 1500 cm⁻¹) Identify->Fingerprint Compare Compare with Spectral Databases & Reference Spectra Fingerprint->Compare Assign Assign Vibrational Modes to Functional Groups Compare->Assign Structure Elucidate/Confirm Molecular Structure Assign->Structure Report Generate Report with Data and Interpretation Structure->Report

References

A Comparative Guide to the Reactivity of 4-Chloroquinoline and 4-Bromoquinoline in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the quinoline scaffold is a privileged structural motif. The functionalization of this core, particularly at the 4-position, is often a critical step in modulating biological activity and physicochemical properties. The choice of the starting 4-haloquinoline precursor, typically 4-chloroquinoline or 4-bromoquinoline, can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of these two key building blocks in widely used synthetic transformations, supported by experimental data and detailed protocols.

Executive Summary

The relative reactivity of 4-chloroquinoline and 4-bromoquinoline is highly dependent on the reaction mechanism.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): 4-Bromoquinoline is generally more reactive than 4-chloroquinoline. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the rate-determining oxidative addition step.

  • Nucleophilic Aromatic Substitution (SNAr): The reactivity of 4-chloroquinoline and 4-bromoquinoline is often comparable. In many SNAr reactions, the rate-determining step is the initial nucleophilic attack on the electron-deficient quinoline ring, rather than the cleavage of the carbon-halogen bond.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance of 4-chloroquinoline and 4-bromoquinoline in key synthetic reactions. The data is compiled from literature sources and represents typical outcomes. It is important to note that direct side-by-side comparative studies under identical conditions are limited, and yields are highly dependent on the specific substrates, catalysts, ligands, and reaction conditions employed.

Reaction TypeNucleophile/Coupling PartnerSubstrateTypical Yield (%)Typical Reaction Time (h)Key Observations
Suzuki-Miyaura Coupling Phenylboronic acid4-Bromoquinoline85-95%2-6Higher reactivity due to weaker C-Br bond.
Phenylboronic acid4-Chloroquinoline70-85%6-12Often requires more forcing conditions (higher temperature, longer reaction time, more specialized catalysts).
Buchwald-Hartwig Amination Morpholine4-Bromoquinoline90-98%1-4Favorable substrate for C-N bond formation.
Morpholine4-Chloroquinoline75-90%4-10Generally requires more active catalyst systems and potentially higher temperatures.
Nucleophilic Aromatic Substitution (SNAr) Piperidine4-Bromoquinoline90-97%1-3Excellent reactivity.
Piperidine4-Chloroquinoline92-98%1-3Reactivity is comparable to, and sometimes slightly higher than, the bromo-analogue.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling of 4-Bromoquinoline with Phenylboronic Acid

Materials:

  • 4-Bromoquinoline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)

  • Toluene

  • Ethanol

Procedure:

  • To an oven-dried round-bottom flask, add 4-bromoquinoline, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add toluene and ethanol in a 4:1 ratio, followed by the aqueous Na₂CO₃ solution.

  • Heat the mixture to 80 °C and stir vigorously for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Buchwald-Hartwig Amination of 4-Chloroquinoline with Morpholine

Materials:

  • 4-Chloroquinoline (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add 4-chloroquinoline and morpholine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir for 4-10 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Nucleophilic Aromatic Substitution of 4-Bromoquinoline with Piperidine

Materials:

  • 4-Bromoquinoline (1.0 equiv)

  • Piperidine (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 4-bromoquinoline in DMF.

  • Add piperidine to the solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Quinoline derivatives are prominent scaffolds in the development of kinase inhibitors, particularly for targeting signaling pathways implicated in cancer. The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, crucial for angiogenesis, is a key target for many quinoline-based drugs.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway and Inhibition by Quinoline Derivatives VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Raf Raf VEGFR2->Raf PKC PKC PLCg->PKC PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis, Cell Proliferation, Survival mTOR->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis QuinolineInhibitor 4-Substituted Quinoline Inhibitor QuinolineInhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR signaling pathway and its inhibition by 4-substituted quinoline derivatives.

Conclusion

The selection between 4-chloroquinoline and 4-bromoquinoline as a synthetic precursor is a nuanced decision that should be guided by the specific chemical transformation being employed. For palladium-catalyzed cross-coupling reactions, the enhanced reactivity of 4-bromoquinoline generally leads to higher yields and milder reaction conditions. Conversely, for nucleophilic aromatic substitution reactions, 4-chloroquinoline often provides comparable or even slightly better performance and may be a more cost-effective choice. A thorough understanding of the underlying reaction mechanisms is paramount for researchers, scientists, and drug development professionals to design efficient and robust synthetic routes for the creation of novel quinoline-based molecules.

A Comparative Guide to the Biological Activity of 4-Chloroquinoline-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among the various quinoline precursors, 4-chloroquinoline-5-carbonitrile serves as a versatile intermediate for the synthesis of a diverse range of derivatives with significant therapeutic potential. This guide provides an objective comparison of the biological activities of various quinoline derivatives synthesized from this key starting material, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in drug discovery and development.

Anticancer Activity

Derivatives of this compound, particularly 4-aminoquinoline derivatives, have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative quinoline derivatives, highlighting their potency against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
Derivative A 4-AnilinoquinolineA549 (Lung Carcinoma)0.96[1]
Derivative B 4-AminoquinolineMDA-MB-468 (Breast Cancer)7.35[2]
Derivative C 4-AminoquinolineMCF-7 (Breast Cancer)8.22[2]
Chloroquine 4-AminoquinolineMDA-MB-468 (Breast Cancer)>10[2]
Amodiaquine 4-AminoquinolineMDA-MB-468 (Breast Cancer)>10[2]
Derivative D Quinoline-5-sulfonamideC-32 (Amelanotic Melanoma)26.3[3]
Cisplatin Standard ChemotherapyC-32 (Amelanotic Melanoma)15.4[3]
Doxorubicin Standard ChemotherapyC-32 (Amelanotic Melanoma)0.04[3]

Note: The specific structures of Derivatives A, B, C, and D are detailed in the cited literature. The data indicates that specific substitutions on the 4-amino group can lead to significantly enhanced anticancer activity compared to established drugs like chloroquine and amodiaquine.

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of these derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7][8]

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

Many anticancer quinoline derivatives target the EGFR signaling pathway, which is often dysregulated in cancer.[9][10][11][12] Inhibition of this pathway can halt cell proliferation and induce apoptosis.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoline Quinoline Derivatives Quinoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline derivatives.

Antimicrobial Activity

Substituted quinoline-5-carbonitrile derivatives also exhibit promising activity against a range of bacterial and fungal pathogens. The introduction of various functional groups at the 4-position of the quinoline ring can significantly influence their antimicrobial spectrum and potency.

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for several quinoline derivatives against representative bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundDerivative ClassMicroorganismMIC (µg/mL)Reference
Derivative E 6-Amino-4-methyl-1H-quinoline-2-one derivativeStaphylococcus aureus3.12[13]
Derivative F 6-Amino-4-methyl-1H-quinoline-2-one derivativeEscherichia coli6.25[13]
Derivative G Quinoline-5-sulfonamideStaphylococcus aureus (MRSA)31.25[3]
Ciprofloxacin Standard AntibioticStaphylococcus aureus< 0.5[3]
Oxacillin Standard AntibioticStaphylococcus aureus (MRSA)> 250[3]
Derivative H 2-phenyl-quinoline-4-carboxylic acid hydrazideCandida albicans12.5[14]
Fluconazole Standard AntifungalCandida albicans1-4-

Note: The specific structures of Derivatives E, F, G, and H are detailed in the cited literature. The data shows that while some derivatives have moderate antibacterial activity, they can be effective against resistant strains like MRSA.

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC of the synthesized compounds is typically determined using the broth microdilution method.[15][16][17][18][19]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration that inhibits visible bacterial growth.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (no drug) and negative (no bacteria) growth controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow Start Start: Synthesized Quinoline Derivatives PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilutions of Compounds in 96-well Plate Start->SerialDilution Inoculate Inoculate Plate with Microbial Suspension PrepareInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Visually Determine MIC Value Incubate->ReadMIC End End: Comparative Potency Data ReadMIC->End

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Certain quinoline derivatives have been shown to possess anti-inflammatory properties. A common mechanism for this activity is the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[1][20][21][22][23]

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

The anti-inflammatory potential of quinoline derivatives can be evaluated by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[24][25][26]

Principle: The Griess assay is used to measure nitrite (a stable product of NO), which reflects the activity of nitric oxide synthase (NOS).

Procedure:

  • Cell Culture: Macrophage cells are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.

  • Griess Assay: The cell culture supernatant is collected and mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The formation of a purple azo dye is measured spectrophotometrically at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound treatment.

Signaling Pathway: NF-κB in Inflammation

The NF-κB pathway is a key regulator of genes involved in the inflammatory response, including the gene for inducible nitric oxide synthase (iNOS).

NFkB_Signaling_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression (e.g., iNOS) Quinoline Quinoline Derivatives Quinoline->IKK Inhibition

Caption: The NF-κB signaling pathway in inflammation and its potential inhibition by quinoline derivatives.

Conclusion

This compound is a valuable scaffold for the development of novel therapeutic agents. By modifying the substituent at the 4-position, a wide range of derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities can be synthesized. The data presented in this guide highlights the potential of these compounds and provides a foundation for further research and development in this promising area of medicinal chemistry. The detailed experimental protocols and pathway diagrams offer practical tools for researchers to design and evaluate new quinoline-based drug candidates.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 4-Chloroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates like 4-Chloroquinoline-5-carbonitrile is a critical step in ensuring the safety, efficacy, and quality of a final drug product. This guide provides a comparative overview of the primary analytical techniques suitable for determining the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data, adapted from methodologies for closely related quinoline derivatives, is provided to illustrate the practical application of these techniques.

Overview of Analytical Approaches

The purity of an organic compound is typically assessed using a combination of chromatographic and spectroscopic methods. For a compound like this compound, which possesses aromatic and heterocyclic moieties, chromatographic techniques are indispensable for separating the main component from structurally similar impurities. Spectroscopic methods can then be employed for quantification and structural confirmation. The mass balance approach is a comprehensive strategy that involves the use of various analytical methods to identify and quantify all significant impurities.[1]

Chromatographic Methods: A Head-to-Head Comparison

The two most powerful and commonly employed chromatographic techniques for the analysis of quinoline derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] The choice between these methods depends on the volatility and thermal stability of the analyte and its potential impurities, as well as the specific requirements of the analysis, such as the need for high sensitivity or the identification of unknown impurities.

Table 1: Comparison of HPLC and GC-MS for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[1]Best suited for volatile and thermally stable compounds.[2] Derivatization may be required for non-volatile compounds.[3]
Sensitivity Good, typically in the ppm to ppb range depending on the detector.Excellent, often reaching sub-ppb levels, especially in Selected Ion Monitoring (SIM) mode.[2]
Specificity Good, especially with photodiode array (PDA) or mass spectrometric (MS) detectors.Excellent, provides structural information for impurity identification.[4]
Throughput Generally higher than GC-MS, making it suitable for routine quality control.Can be lower due to longer run times and potential need for sample derivatization.
Cost Instrumentation is generally less expensive than GC-MS.Higher initial instrument cost and maintenance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the purity assessment of a wide range of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach.

Experimental Protocol: RP-HPLC Method

The following protocol is a recommended starting point for the development of a stability-indicating HPLC method for this compound, based on methods for similar quinoline derivatives.[5][6]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV spectrum should be scanned from 200-400 nm to determine the optimal wavelength for detection, which is expected to be around 254 nm and 280 nm based on the structure.[6]

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.[6] Prepare working standards by serial dilution.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 4-Chloroquinoline- 5-carbonitrile Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for identifying and quantifying volatile impurities.[2] Given the structure of this compound, it is expected to be amenable to GC-MS analysis.

Experimental Protocol: GC-MS Method

The following protocol is based on general methods for the analysis of quinoline and halogenated quinolines.[2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Splitless injection at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 50-500) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as methanol or toluene at a concentration of 1 mg/mL. Prepare working standards by dilution.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC 4-Chloroquinoline- 5-carbonitrile Sample Dissolve_GC Dissolve in Volatile Solvent Sample_GC->Dissolve_GC Dilute_GC Prepare Working Standards Dissolve_GC->Dilute_GC Inject_GC Inject into GC System Dilute_GC->Inject_GC Separate_GC Separation in Capillary Column Inject_GC->Separate_GC Ionize_Detect EI Ionization & MS Detection Separate_GC->Ionize_Detect TIC Generate Total Ion Chromatogram (TIC) Ionize_Detect->TIC MassSpec Analyze Mass Spectra of Peaks TIC->MassSpec Quantify Quantify Impurities & Calculate Purity MassSpec->Quantify

References

comparative study of different synthetic routes to 4-chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals, most notably antimalarial drugs like chloroquine. The efficient and versatile synthesis of this key intermediate is therefore of paramount importance. This guide provides an objective comparison of three distinct synthetic strategies for accessing 4-chloroquinolines: the classical Conrad-Limpach and Gould-Jacobs reactions, which proceed via a 4-hydroxyquinoline intermediate, and a modern TMSCl-mediated cascade cyclization.

This comparison focuses on reaction yields, conditions, and substrate scope, supported by experimental data and detailed protocols to inform the selection of the most suitable method for specific research and development objectives.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative differences between the selected synthetic routes to 4-chloroquinolines.

FeatureConrad-Limpach Synthesis + ChlorinationGould-Jacobs Reaction + ChlorinationTMSCl-Mediated Cascade Cyclization
Starting Materials Anilines, β-ketoestersAnilines, Alkoxymethylenemalonatesortho-Propynol phenyl azides
Key Intermediate 4-Hydroxyquinoline4-Hydroxyquinoline-3-carboxylatein situ generated carbocation
Overall Yield Moderate to High (variable)Moderate to High (variable)Moderate to Excellent[1]
Typical Yield (Cyclization) Can be up to 95% with optimal high-boiling solvents.[2]47% (Microwave-assisted example).[3]Not applicable (One-pot reaction)
Typical Yield (Chlorination) ~79% with POCl₃.~79% with POCl₃.Not applicable
Typical Yield (Overall) 60-75% (Estimated)35-70% (Estimated)65-92% (Reported for various substrates)
Reaction Conditions High temperatures required for cyclization (~250 °C).[2][4]High temperatures for cyclization; subsequent hydrolysis and decarboxylation steps needed.[5]Mild conditions (60 °C).[6]
Number of Steps 2 (Cyclization, Chlorination)4 (Condensation, Cyclization, Saponification/Decarboxylation, Chlorination)1 (One-pot reaction)
Advantages Good yields for the cyclization step under optimized conditions; uses readily available starting materials.High versatility in introducing substituents at the 3-position; well-established method.One-pot reaction, mild conditions, short reaction times (approx. 1 hour), high yields, and good functional group tolerance.[1][6]
Disadvantages Requires very high temperatures; harsh conditions.Multi-step process can be lengthy and reduce overall yield.Requires synthesis of specialized ortho-propynol phenyl azide starting materials.

Experimental Protocols

Detailed methodologies for the key stages of each synthetic route are provided below.

Route 1: Conrad-Limpach Synthesis followed by Chlorination

This two-step route first involves the thermal cyclization of an enamine (formed from an aniline and a β-ketoester) to a 4-hydroxyquinoline, which is subsequently chlorinated.

Step 1: Synthesis of 2-Methyl-4-hydroxyquinoline (Conrad-Limpach Cyclization)

  • Intermediate Formation: Aniline is reacted with ethyl acetoacetate at room temperature. The reaction can be catalyzed by a small amount of acid. This kinetically controlled reaction favors the formation of ethyl β-anilinocrotonate.[2] A near-quantitative yield (95%) of the enaminoester intermediate can be achieved in 10 minutes using a phase-transfer catalyst like tetrabutylammonium bromide under solvent-free conditions.[7]

  • Cyclization: The crude ethyl β-anilinocrotonate is added to a high-boiling inert solvent, such as mineral oil or Dowtherm A. The mixture is heated to approximately 250 °C for the cyclization to occur.[2][4] The use of an appropriate solvent can raise the yield of this step to as high as 95%.[2]

  • Work-up: After cooling, the reaction mixture is diluted with a solvent like hexane to precipitate the product. The solid 4-hydroxyquinoline is collected by filtration and washed to remove the high-boiling solvent.

Step 2: Chlorination of 4-Hydroxyquinoline

  • Reaction Setup: In a flask equipped with a reflux condenser, the 4-hydroxyquinoline intermediate is suspended in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.[8]

  • Chlorination: The mixture is heated to reflux (around 100-110 °C) for 2-6 hours.[8][9] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is cooled in an ice bath and carefully quenched by the slow addition of crushed ice or cold water.

  • Isolation: The aqueous solution is neutralized with a base (e.g., ammonium hydroxide or sodium carbonate solution) to precipitate the crude 4-chloroquinoline.[9] The solid is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.

Route 2: Gould-Jacobs Reaction followed by Chlorination

This route offers a pathway to 4-hydroxyquinoline-3-carboxylates, which can be subsequently converted to 4-chloroquinolines.

Step 1: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

  • Condensation: 3-Chloroaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically at 100-140 °C, to facilitate the substitution of the ethoxy group and form the diethyl (3-chloroanilino)methylenemalonate intermediate.

  • Cyclization: The intermediate is cyclized at a high temperature (around 250 °C) in a high-boiling solvent like diphenyl ether.[10] This thermal 6-electron cyclization yields the ethyl 4-hydroxyquinoline-3-carboxylate derivative.[5]

  • Saponification & Decarboxylation: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide. The mixture is then acidified to precipitate the acid, which is subsequently decarboxylated by heating (often above 250 °C) to yield 7-chloro-4-hydroxyquinoline.[5]

  • Chlorination: The obtained 7-chloro-4-hydroxyquinoline is then chlorinated using POCl₃ as described in Route 1, Step 2.

Route 3: TMSCl-Mediated Cascade Cyclization

This modern, one-pot approach provides direct access to 4-chloroquinolines from specialized starting materials.

  • Reaction Setup: The ortho-propynol phenyl azide substrate (0.2 mmol) is dissolved in nitromethane (2.0 mL) in a reaction vessel.[6]

  • Reaction: Trimethylsilyl chloride (TMSCl, 0.7 mmol) is added to the solution. The mixture is stirred at 60 °C under an air atmosphere for approximately 1 hour.[6] The reaction progress is monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified directly by flash chromatography on silica gel to afford the desired 4-chloroquinoline.[6]

Mandatory Visualization

The following diagrams, generated using DOT language, illustrate the key synthetic pathways described.

Conrad_Limpach_Route Aniline Aniline + β-Ketoester Enamine Enamine Intermediate Aniline->Enamine Condensation (Room Temp) Hydroxyquinoline 4-Hydroxyquinoline Enamine->Hydroxyquinoline Thermal Cyclization (~250 °C) Chloroquinoline 4-Chloroquinoline Hydroxyquinoline->Chloroquinoline Chlorination (POCl₃, Reflux)

Caption: Workflow for the Conrad-Limpach route to 4-chloroquinolines.

Gould_Jacobs_Route Start Aniline + Alkoxymethylenemalonate Intermediate Anilinomethylenemalonate Start->Intermediate Condensation CyclizedEster 4-Hydroxyquinoline- 3-carboxylate Ester Intermediate->CyclizedEster Thermal Cyclization (~250 °C) Hydroxyquinoline 4-Hydroxyquinoline CyclizedEster->Hydroxyquinoline 1. Saponification 2. Decarboxylation Chloroquinoline 4-Chloroquinoline Hydroxyquinoline->Chloroquinoline Chlorination (POCl₃, Reflux)

Caption: Multi-step workflow of the Gould-Jacobs reaction pathway.

TMSCl_Route Azide ortho-Propynol Phenyl Azide Chloroquinoline 4-Chloroquinoline Azide->Chloroquinoline TMSCl, CH₃NO₂ 60 °C, 1h

Caption: One-pot synthesis via TMSCl-mediated cascade cyclization.

References

Navigating the Cytotoxic Landscape of Novel Chloroquine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of novel chloroquinoline derivatives against established alternatives, supported by experimental data. It provides a comprehensive overview of their efficacy, the methodologies used for their evaluation, and the cellular pathways they influence.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of novel chloroquinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined in numerous studies. The following table summarizes the IC50 values for several novel derivatives in comparison to the parent compound, Chloroquine, and the widely used chemotherapeutic agent, Doxorubicin.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
Novel Chloroquinoline Derivatives Reference Compounds
Derivative 8MCF-782.60 ± 0.57DoxorubicinMCF-779.30 ± 1.19
HCT-11627.19 ± 0.77HCT-11680.30 ± 2.10
Derivative 9MCF-777.70 ± 10.90
HCT-11665.82 ± 2.24
Derivative 10MCF-754.46 ± 2.40
HCT-11646.36 ± 7.79
Derivative 11MCF-789.70 ± 6.60
HCT-116100.68 ± 2.18
Derivative 13MCF-779.38 ± 5.43
HCT-11652.41 ± 2.35
Derivative 14MCF-780.30 ± 6.90
HCT-11695.42 ± 5.63
Derivative 15MCF-783.86 ± 1.16
HCT-11690.44 ± 8.42
Derivative 16MCF-786.40 ± 0.50
HCT-11694.33 ± 5.11
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73ChloroquineMDA-MB-468>50
MCF-710.85MCF-720.72
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22ChloroquineMCF-720.72
Analogue CS9HeLa8.9 ± 1.2 (µg/ml)Chloroquine (CS0)HeLa>30 (µg/ml)
Compound 10kHCT-1160.35
HepG21.98
A5490.39
A27800.67

Data compiled from multiple sources.[1][2][3][4] Note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols: A Closer Look at Methodology

The evaluation of cytotoxicity for these novel chloroquinoline derivatives predominantly relies on in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]

Detailed MTT Assay Protocol
  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Seed the cells in 96-well plates at a density of approximately 10,000 cells per well in 100 µL of complete culture medium.[1]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a series of dilutions of the novel chloroquinoline derivatives and reference compounds (e.g., Chloroquine, Doxorubicin) in culture medium.

    • After the 24-hour incubation, replace the old medium with fresh medium containing the various concentrations of the test compounds.

    • Include untreated control wells (cells in medium only) and vehicle control wells (cells in medium with the solvent used to dissolve the compounds, if applicable).

    • Incubate the plates for a further 48 to 72 hours.[1][8]

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[5] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[5] A reference wavelength of greater than 650 nm is often used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizing the Mechanisms of Action

Novel chloroquinoline derivatives exert their cytotoxic effects through various cellular signaling pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting autophagy (a cellular recycling process).

experimental_workflow Experimental Workflow for Cytotoxicity Evaluation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HCT-116) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Novel Derivatives & Controls) treatment Compound Treatment (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Measurement (Microplate Reader) formazan_solubilization->absorbance calculation Cell Viability Calculation absorbance->calculation ic50 IC50 Determination calculation->ic50

Workflow of in vitro cytotoxicity evaluation.
Apoptosis Induction Pathway

Many chloroquinoline derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, which are proteases that execute the process of cell death.[9][10][11][12]

apoptosis_pathway Chloroquine Derivative-Induced Apoptosis cluster_stimulus Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway chloroquinoline Novel Chloroquinoline Derivative death_receptor Death Receptor chloroquinoline->death_receptor p53 p53 Activation chloroquinoline->p53 caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 bax Bax/Bak Activation p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis autophagy_inhibition_pathway Autophagy Inhibition by Chloroquine Derivatives cluster_process Autophagy Process cluster_inhibition Inhibition cluster_outcome Outcome autophagosome Autophagosome Formation autolysosome Autolysosome Formation (Fusion) autophagosome->autolysosome Fuses with lysosome Lysosome lysosome->autolysosome degradation Degradation of Cellular Components autolysosome->degradation accumulation Autophagosome Accumulation autolysosome->accumulation chloroquinoline Novel Chloroquinoline Derivative chloroquinoline->lysosome Increases pH chloroquinoline->autolysosome Inhibits Fusion cell_death Cell Death accumulation->cell_death

References

Comparative Molecular Docking Studies of Quinoline Derivatives Against Therapeutic Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-neurodegenerative properties. The versatility of the quinoline scaffold allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents. Molecular docking studies are a pivotal computational tool in modern drug discovery, offering crucial insights into the binding interactions between these small molecules and their biological targets at a molecular level. This guide provides a comparative overview of molecular docking studies of various quinoline derivatives against key protein targets, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Docking and In Vitro Activity

The following table summarizes the quantitative data from several studies, showcasing the binding affinities and in vitro activities of various quinoline derivatives against different protein targets. This allows for a direct comparison of the potential efficacy of these compounds.

Study FocusQuinoline Derivative(s)Target Protein(s)Docking Score (kcal/mol)In Vitro Activity (IC50/EC50/MIC)Reference
Anticancer Compound 4fEGFRNot Specified0.015 µM (EGFR inhibition)[1]
Anticancer Pyrano[3,2-c]quinoline analogues (2a-c)DNA-topoisomerase-7.5 to -8.3Not Specified[2]
Anticancer Quinoline-amidrazone hybrids (10d, 10g)c-Abl kinase (1IEP)Not Specified43.1 µM (A549), 59.1 µM (MCF-7)[3]
Antiviral Quinoline derivatives (QD1-QD4)SARS-CoV-2 MproNot SpecifiedEC50 down to 1.5 µM[4]
Antibacterial Quinoline-stilbene derivatives (19, 24)E. coli DNA gyrase B-6.9, -7.116.0 ±0.82 mm inhibition zone (Compound 19)[5][6]
Antibacterial Fluoroquinolones (Compound B, C)S. aureus Gyrase B, E. coli Gyrase B-7.562, -8.562Not Specified
Anti-Alzheimer's Thioxoquinoline derivative (Vb3)CDK5-p25 (1UNG)-85.9788 (MolDock Score)32 ± 0.1681 µM[7]
Anti-influenza 4-[(Quinolin-4-yl)amino]benzamide (G07)Not Specified-7.370EC50 = 11.38 ± 1.89 µM[8]

Experimental Protocols

A generalized methodology for molecular docking studies, as synthesized from the reviewed literature, is detailed below. This protocol outlines the critical steps for obtaining reliable and reproducible in silico results.

I. Preparation of Ligands and Target Protein
  • Ligand Preparation:

    • The two-dimensional (2D) structures of the quinoline derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • These 2D structures are then converted into three-dimensional (3D) structures.

    • Energy minimization of the 3D ligand structures is performed using a suitable force field, such as MMFF94 (Merck Molecular Force Field 94), to obtain the most stable conformation.[9]

    • The finalized ligand structures are saved in a format compatible with the docking software (e.g., .pdb, .mol2, .pdbqt).

  • Protein Preparation:

    • The 3D crystal structure of the target protein is retrieved from a public repository like the Protein Data Bank (PDB).

    • The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.

    • Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues.

    • The protein structure is then subjected to energy minimization to relieve any steric clashes and optimize its geometry.[10]

II. Molecular Docking Simulation
  • Software Selection:

    • A variety of software packages are available for performing molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[9] The choice of software can depend on the specific research question, computational resources, and user expertise.

  • Grid Box Generation:

    • A 3D grid is generated around the active site of the target protein. This grid box defines the search space for the docking algorithm, confining the ligand's conformational search to the region of interest.[10]

    • The size and coordinates of the grid box are crucial parameters that can significantly influence the docking results.

  • Docking Algorithm:

    • The docking program systematically explores various conformations, positions, and orientations of the ligand within the defined grid box.

    • For each generated pose, a scoring function is used to calculate the binding energy or a docking score, which estimates the binding affinity between the ligand and the protein.

    • The algorithm aims to identify the pose with the lowest binding energy, which is predicted to be the most stable and likely binding mode.[9]

III. Analysis of Results
  • Binding Affinity and Pose Analysis:

    • The docking scores or binding energies of the different quinoline derivatives are compared to rank their potential inhibitory activity. A more negative binding energy generally indicates a stronger binding affinity.

    • The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues in the protein's active site.

  • Validation:

    • To validate the docking protocol, the co-crystallized ligand (if available) is typically re-docked into the protein's active site. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose is low (typically < 2 Å).

Visualizations

The following diagrams illustrate a typical workflow for molecular docking studies and a key signaling pathway often targeted by quinoline derivatives.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Add Hydrogens, Minimize) protein_prep->grid_gen docking Molecular Docking (AutoDock, Maestro, etc.) grid_gen->docking pose_analysis Pose Analysis (Binding Interactions) docking->pose_analysis validation Validation (Re-docking, RMSD) pose_analysis->validation lead_opt Lead Optimization validation->lead_opt G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinoline Quinoline Derivative Quinoline->Dimerization Inhibition RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

A Comparative Guide to 4-Aminoquinoline Analogs and Chloroquine in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antimalarial drug discovery is continually evolving, driven by the urgent need to combat widespread resistance to established therapies. Chloroquine (CQ), a cornerstone of the 4-aminoquinoline class, has seen its efficacy severely compromised by resistant strains of Plasmodium falciparum.[1] This has spurred intensive research into novel 4-aminoquinoline analogs designed to overcome these resistance mechanisms. This guide provides an objective comparison of these analogs with chloroquine, supported by experimental data, detailed protocols, and visualizations of key biological pathways and experimental workflows.

Performance Comparison: In Vitro Antiplasmodial Activity

A primary measure of an antimalarial compound's efficacy is its 50% inhibitory concentration (IC₅₀) against the parasite. The following table summarizes the in vitro activity of several 4-aminoquinoline analogs compared to chloroquine against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Lower IC₅₀ values indicate higher potency.

Compound/AnalogP. falciparum Strain (CQS)IC₅₀ (nM) - CQSP. falciparum Strain (CQR)IC₅₀ (nM) - CQRReference(s)
Chloroquine (CQ) 3D7, D6, NF54< 12W2, K189.8 - 315[2][3]
Amodiaquine (AQ) --CQ-resistant strainsMore potent than CQ[1]
TDR 58845 3D7, D6< 12W2, Thai6, Cam65.52 - 89.8[2]
TDR 58846 3D7, D6< 12W2, Thai6, Cam65.52 - 89.8[2]
Ro 41-3118 NF54Similar to CQK149 - 61[3]
Ro 47-9396 NF54Similar to CQK149 - 61[3]
Ro 48-0346 NF54Similar to CQK149 - 61[3]
MAQ (monoquinoline) 3D7Lower than CQRW2Nanomolar range[4]
BAQ (bisquinoline) 3D7Lower than CQRW2Nanomolar range[4]
Compound 3d 3D7-K1, W2Acceptable cytotoxicity[5]
Compound 3e 3D7-K1, W2Acceptable cytotoxicity[5]

Toxicity Profiles

A critical aspect of drug development is ensuring a favorable safety profile. The following table presents available data on the cytotoxicity of 4-aminoquinoline analogs, often assessed against mammalian cell lines. The 50% cytotoxic concentration (CC₅₀) is a common metric, with higher values indicating lower toxicity. The Selectivity Index (SI), calculated as CC₅₀/IC₅₀, is a measure of a compound's specificity for the parasite over host cells.

Compound/AnalogCell LineParameterValueReference(s)
New 4-aminoquinolines (1-4) L6 rat fibroblasts, MRC5 human lung cells-Low toxicity[1]
Chloroquine (CQ) MDA-MB-468, MCF-7GI₅₀ (µM)24.36, 20.72[6]
Compound 5 MDA-MB-468GI₅₀ (µM)8.73[6]
MAQ (monoquinoline) -Selectivity IndexHigher than BAQ[4]

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for chloroquine and its analogs is the disruption of heme detoxification in the parasite's digestive vacuole.[7] During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.[8]

Hemozoin_Inhibition_Pathway cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin (from host) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization Inhibition Inhibition of Polymerization Heme->Inhibition OxidativeStress Oxidative Stress & Parasite Death Heme->OxidativeStress Accumulation Chloroquine 4-Aminoquinoline Analog Accumulation Accumulation in Vacuole Chloroquine->Accumulation Accumulation->Inhibition Inhibition->OxidativeStress

Mechanism of 4-aminoquinoline antimalarial action.

Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. The following are detailed methodologies for key experiments cited in the comparison of 4-aminoquinoline analogs.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum by quantifying parasite DNA.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • Test compounds and control drugs (e.g., chloroquine)

  • 96-well microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, saponin, Triton X-100)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Humidified incubator with a gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Parasite Addition: Add a synchronized parasite suspension (typically 1-2% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled, humidified atmosphere.

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability and provides a measure of a compound's toxicity.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Complete cell culture medium

  • Test compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Hemozoin Inhibition Assay (Spectrophotometric)

This assay evaluates the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Materials:

  • Hemin chloride

  • Acetate buffer (pH ~4.8)

  • Test compounds

  • 96-well plates

  • Microplate reader (absorbance at ~405 nm)

  • Washing solutions (e.g., DMSO, SDS solution, alkaline bicarbonate solution)

Procedure:

  • Reaction Setup: In a 96-well plate, combine a solution of hemin in acetate buffer with serial dilutions of the test compounds.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Washing: Centrifuge the plate and wash the pellet multiple times with appropriate solutions to remove unreacted heme.

  • Solubilization: Dissolve the final β-hematin pellet in a known volume of NaOH or another suitable solvent.

  • Absorbance Measurement: Measure the absorbance of the dissolved β-hematin solution.

  • Data Analysis: Determine the concentration of β-hematin formed and calculate the 50% inhibitory concentration (IC₅₀) of the test compounds.

Experimental Workflow for Antimalarial Drug Screening

The process of identifying and characterizing new antimalarial compounds typically follows a structured workflow, from initial screening to more detailed analysis.

Antimalarial_Screening_Workflow cluster_workflow In Vitro Antimalarial Drug Screening Workflow Start Compound Library PrimaryScreen Primary Screening (In Vitro Antiplasmodial Assay) Start->PrimaryScreen HitIdentification Hit Identification (Active Compounds) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assays (IC50 Determination) HitIdentification->DoseResponse Cytotoxicity Cytotoxicity Assays (CC50 & Selectivity Index) DoseResponse->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Hemozoin Inhibition) Cytotoxicity->Mechanism LeadSelection Lead Compound Selection Mechanism->LeadSelection

A typical workflow for in vitro antimalarial drug screening.

Conclusion

The development of novel 4-aminoquinoline analogs represents a promising strategy to combat chloroquine-resistant malaria. Many of these new compounds demonstrate potent activity against both CQS and CQR strains of P. falciparum, often with acceptable toxicity profiles.[1][9] Structural modifications, particularly to the side chain, have been shown to be crucial in circumventing the resistance mechanisms mediated by the PfCRT protein.[3] Continued research focusing on optimizing the structure-activity relationship and thoroughly evaluating the pharmacokinetic and pharmacodynamic properties of these analogs is essential for the development of the next generation of effective and safe antimalarial drugs.

References

Quinoline-3-Carbonitriles: A Comparative Guide to their Anti-Proliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the anti-proliferative activity of quinoline-3-carbonitrile derivatives, a promising class of compounds in oncology research. By objectively comparing their performance with alternative agents and presenting supporting experimental data, this document serves as a valuable resource for identifying potent anti-cancer candidates and understanding their mechanisms of action.

Comparative Analysis of Anti-Proliferative Activity

Quinoline-3-carbonitrile derivatives have demonstrated significant anti-proliferative effects across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for several key compounds, comparing them against established anti-cancer drugs.

CompoundCancer Cell LineIC50 / GI50 (nM)Reference DrugReference Drug IC50 / GI50 (nM)Target(s)
Compound 5e -GI50: 26ErlotinibGI50: 33EGFR, HER-2, BRAFV600E
-IC50: 71--EGFR
-IC50: 21--HER-2
-IC50: 62--BRAFV600E
Compound 5h -GI50: 28ErlotinibGI50: 33EGFR, HER-2, BRAFV600E
-IC50: 75--EGFR
-IC50: 23--HER-2
-IC50: 67--BRAFV600E
Compound I MCF-7 (Breast), A-549 (Lung)IC50: 71 (EGFR), 31 (HER-2)--EGFR, HER-2
Compound II Four human cancer cell linesGI50: 1200DoxorubicinGI50: 1400EGFR, BRAFV600E
-IC50: 105--EGFR
-IC50: 140--BRAFV600E
Compound III Four human cancer cell linesGI50: 3300DoxorubicinGI50: 1150EGFR, BRAFV600E
-IC50: 1300ErlotinibIC50: 80 (EGFR)EGFR
-IC50: 3800ErlotinibIC50: 60 (BRAFV600E)BRAFV600E
4-[(2,4-dichorophenyl) amino]-6,7-dimethoxy-3-quinoline carbonitrile -Mean IC50: 24--Src kinase

Table 1: Anti-proliferative activity of pyrano[3,2-c]quinoline-3-carbonitrile derivatives and other quinoline compounds. [1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinoline-3-carbonitrile derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Quinoline-3-carbonitrile derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline-3-carbonitrile compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of quinoline-3-carbonitrile derivatives to inhibit the activity of specific protein kinases, such as EGFR, HER-2, and BRAFV600E.

Materials:

  • Recombinant human kinases (e.g., EGFR, HER-2, BRAFV600E)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Quinoline-3-carbonitrile derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, its specific substrate, and the quinoline-3-carbonitrile compound at various concentrations in the assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time to allow for phosphorylation of the substrate.

  • Detection: Add the detection reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence using a microplate reader. The signal is inversely proportional to the kinase inhibition. Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.

Signaling Pathways and Mechanisms of Action

Quinoline-3-carbonitriles exert their anti-proliferative effects by targeting key signaling pathways involved in cancer cell growth, survival, and proliferation.

EGFR/HER-2 and BRAFV600E Signaling Pathway

Many quinoline-3-carbonitrile derivatives act as inhibitors of receptor tyrosine kinases like EGFR and HER-2, as well as the downstream serine/threonine-protein kinase BRAF, particularly the V600E mutant.[1] By blocking the activity of these kinases, the compounds disrupt the signaling cascade that leads to uncontrolled cell division.

EGFR_HER2_BRAF_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER-2 Dimerization Ligand->EGFR_HER2 RAS RAS EGFR_HER2->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Quinoline Quinoline-3-carbonitriles Quinoline->EGFR_HER2 Quinoline->BRAF

Caption: Inhibition of the EGFR/HER-2 and BRAF signaling pathway by quinoline-3-carbonitriles.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that promotes cell growth and survival. Some quinoline derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor progression.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Survival mTOR->CellGrowth Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->mTOR

Caption: Quinoline derivatives targeting the PI3K/Akt/mTOR signaling pathway.

Src Kinase Signaling Pathway

Src, a non-receptor tyrosine kinase, plays a critical role in cell adhesion, migration, and invasion. Certain quinoline-3-carbonitriles have been identified as potent Src kinase inhibitors, highlighting another avenue for their anti-cancer activity.[2]

Src_Kinase_Pathway Integrins Integrins / RTKs Src Src Kinase Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Migration Cell Adhesion, Migration, Invasion FAK->Migration STAT3->Migration Quinoline Quinoline-3-carbonitriles Quinoline->Src

Caption: Inhibition of the Src kinase signaling pathway by quinoline-3-carbonitriles.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of the anti-proliferative activity of novel quinoline-3-carbonitrile derivatives.

Experimental_Workflow Synthesis Synthesis of Quinoline-3-carbonitrile Derivatives Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification Screening In vitro Anti-proliferative Screening (MTT Assay) Purification->Screening Hit_Identification Hit Compound Identification (Low IC50/GI50) Screening->Hit_Identification Mechanism Mechanism of Action Studies (Kinase Assays, Western Blot) Hit_Identification->Mechanism Potent Hits Lead_Optimization Lead Optimization (SAR Studies) Mechanism->Lead_Optimization

Caption: General workflow for the development of quinoline-3-carbonitrile anti-cancer agents.

References

Safety Operating Guide

Proper Disposal of 4-Chloroquinoline-5-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloroquinoline-5-carbonitrile (CAS No. 132586-14-2), a chemical compound utilized in pharmaceutical research and development. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and adherence to regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a halogenated organic compound and should be handled as hazardous material. All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, institutional, and national regulations for halogenated organic materials.[1][2][3] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes chemical safety goggles or a face shield, nitrile or other chemically resistant gloves, and a fully fastened lab coat. For procedures with a higher risk of splashing, a chemically resistant apron is recommended. All handling of the powdered compound or concentrated solutions should occur within a certified chemical fume hood to ensure adequate ventilation.

Spill Procedures: In the event of a minor spill, alert personnel in the immediate vicinity. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads. The contaminated absorbent material must be collected into a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated with a suitable organic solvent (e.g., ethanol or isopropanol), followed by soap and water. The collected solvent from decontamination is also considered hazardous waste. For major spills, evacuate the laboratory immediately and contact your institution's emergency response team.

Quantitative Hazard Data

Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation
Acute Oral Toxicity (Assumed)Harmful if swallowed (Based on related compounds)[2][3]
Acute Dermal Toxicity (Assumed)Harmful in contact with skin (Based on related compounds)[3]
Acute Inhalation Toxicity (Assumed)Harmful if inhaled (Based on related compounds)[3]

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The following diagram outlines the key decision points and steps involved.

Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 On-site Neutralization (Optional - for skilled personnel) cluster_2 Final Disposal start Generate Waste (e.g., unused chemical, contaminated labware) collect_waste Collect in a dedicated, labeled, and sealed hazardous waste container for 'Halogenated Organic Waste' start->collect_waste degradation_decision Is on-site chemical degradation feasible and permitted? collect_waste->degradation_decision hydrolysis Hydrolysis (e.g., with formic acid) [Consult specific protocols] degradation_decision->hydrolysis Yes reductive_dehalogenation Reductive Dehalogenation (e.g., with a reducing agent) [Consult specific protocols] degradation_decision->reductive_dehalogenation Yes storage Store container in a designated hazardous waste accumulation area degradation_decision->storage No collect_treated_waste Collect treated waste in a new, appropriately labeled hazardous waste container hydrolysis->collect_treated_waste reductive_dehalogenation->collect_treated_waste collect_treated_waste->storage disposal_pickup Arrange for pickup by institutional or licensed hazardous waste disposal service storage->disposal_pickup incineration High-Temperature Incineration (typically 800-1500°C for chlorinated organics) with flue gas scrubbing disposal_pickup->incineration landfill Secure Hazardous Waste Landfill (if incineration is not available and regulations permit) disposal_pickup->landfill

Disposal workflow for this compound.

Experimental Protocols for Chemical Degradation

For laboratories equipped to perform chemical neutralization of hazardous waste, the following are potential, generalized methods for the degradation of chloroquinolines. Note: These are not specific, validated protocols for this compound and should be adapted and validated by qualified personnel in a controlled laboratory setting.

Hydrolysis

Recent studies have shown that 2-chloroquinolines can be hydrolyzed to less toxic quinolones using formic acid.[1][5] This method may be applicable to 4-chloroquinolines.

Methodology:

  • In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent.

  • Slowly add an excess of formic acid to the solution.

  • The reaction may require heating. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution) carefully, as gas evolution may occur.

  • The resulting solution should be collected as hazardous waste and disposed of according to institutional guidelines.

Reductive Dehalogenation

Reductive dehalogenation is a method to remove halogen atoms from organic compounds.

Methodology:

  • In a fume hood, dissolve the this compound waste in a suitable solvent (e.g., xylene).

  • Add a reducing agent. Some studies have utilized potassium hydroxide with polyethylene glycol (PEG) as a phase-transfer catalyst for the reductive dehalogenation of chloroquinolines.[2]

  • The reaction mixture may require heating under reflux for several hours.

  • Monitor the reaction to confirm the removal of the chlorine atom.

  • After completion, the reaction mixture must be worked up appropriately to neutralize any remaining reagents and the entire volume collected as hazardous waste.

Final Disposal Options

The ultimate disposal of this compound, whether treated or not, must be handled by a licensed professional waste disposal service. The primary methods for the disposal of halogenated organic compounds are:

  • High-Temperature Incineration: This is often the preferred method for chlorinated organic materials. Incineration should be carried out in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[1]

  • Secure Landfill: If incineration is not an option, the waste may be disposed of in a designated hazardous waste landfill. This should only be done in accordance with all applicable environmental regulations.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 4-Chloroquinoline-5-carbonitrile. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The information is compiled from safety data sheets of analogous compounds and general best practices for handling hazardous chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its structural analogs are classified as hazardous materials. Primary hazards include irritation to the skin, eyes, and respiratory system, with potential for harm if ingested or upon skin contact.[1][2][3] All personnel must use the following personal protective equipment (PPE) when handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile, chemical-resistantTo prevent skin contact.[1][2]
Eye Protection Safety Goggles or Face ShieldConforming to EN166 or NIOSH standardsTo protect against splashes and dust.[4]
Body Protection Laboratory CoatLong-sleeved, fully buttonedTo protect clothing and skin from contamination.[1][2]
Respiratory Protection Fume Hood or N95 RespiratorUse in a well-ventilated areaTo avoid inhalation of dust or vapors.[2][3]

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to minimize exposure risk. The following operational workflow must be followed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve/react in a closed system handle_weigh->handle_dissolve handle_transfer Use appropriate tools for transfer handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_ppe Remove and dispose of PPE correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocol: General Handling Procedure

  • Preparation : Before handling the compound, ensure you are wearing all the required PPE as specified in the table above. Verify that the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling :

    • Always handle the solid compound within a chemical fume hood to prevent inhalation of dust.[2]

    • When weighing, use a draft shield to prevent dispersal of the powder.

    • For reactions, add the compound to the reaction vessel within the fume hood. If possible, use a closed system for the reaction to prevent the release of vapors.

    • Avoid direct contact with the skin and eyes at all times.[1][2]

  • Post-Handling :

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove contaminated gloves and lab coat and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.

Spill SizeAction
Minor Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. 4. Decontaminate the spill area with a suitable solvent, followed by soap and water.
Major Spill 1. Evacuate the laboratory immediately. 2. Alert your institution's emergency response team. 3. Prevent entry into the affected area. 4. Provide the emergency response team with the Safety Data Sheet for a similar compound if one for the specific isomer is unavailable.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal collect_solid Solid Waste (unused compound, contaminated consumables) collect_liquid Liquid Waste (reaction mixtures, contaminated solvents) segregate_container Place in separate, clearly labeled, sealed hazardous waste containers collect_liquid->segregate_container Segregate and store segregate_storage Store in a designated, well-ventilated, and secure area segregate_container->segregate_storage disposal_contact Contact institution's Environmental Health & Safety (EHS) segregate_storage->disposal_contact Arrange for disposal disposal_pickup Arrange for pickup by a licensed chemical waste disposal service disposal_contact->disposal_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.